molecular formula C7H6FN3S B1301383 6-Fluoro-2-hydrazinylbenzo[d]thiazole CAS No. 78364-55-3

6-Fluoro-2-hydrazinylbenzo[d]thiazole

Cat. No.: B1301383
CAS No.: 78364-55-3
M. Wt: 183.21 g/mol
InChI Key: QODXZESJVXQCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-hydrazinylbenzo[d]thiazole is a useful research compound. Its molecular formula is C7H6FN3S and its molecular weight is 183.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-fluoro-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODXZESJVXQCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365941
Record name 6-Fluoro-2-hydrazinyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78364-55-3
Record name 6-Fluoro-2-hydrazinyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Fluoro-2-hydrazinylbenzo[d]thiazole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-2-hydrazinylbenzo[d]thiazole (CAS Number: 78364-55-3) is a fluorinated heterocyclic compound that has emerged as a versatile scaffold in medicinal chemistry. Its unique structural features, including the benzothiazole core, a reactive hydrazinyl group, and a strategically placed fluorine atom, contribute to its potential as a precursor for a wide range of biologically active molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and the therapeutic applications of its derivatives, with a focus on their anticancer and antimicrobial activities. Detailed experimental protocols and visual representations of synthetic workflows and potential signaling pathways are included to facilitate further research and development in this area.

Chemical and Physical Properties

This compound is a solid, cream-colored amorphous powder at room temperature.[1] The presence of the fluorine atom enhances its lipophilicity, a key property influencing its biological interactions and membrane permeability.[2]

PropertyValueReference(s)
CAS Number 78364-55-3[2]
Molecular Formula C₇H₆FN₃S[2]
Molecular Weight 183.21 g/mol [2]
IUPAC Name (6-fluoro-1,3-benzothiazol-2-yl)hydrazine[2]
Melting Point 194-196 °C[3]
Boiling Point 351.1±44.0°C at 760 mmHg[4]
Appearance Cream color amorphous powder[1]
Purity ≥ 97%[5][6]
Storage Conditions Store in a freezer under -20°C in a dark place under an inert atmosphere.[5]

Synthesis and Reactivity

The primary synthetic route to this compound involves the hydrazinolysis of 2-amino-6-fluorobenzothiazole.[2][3] The hydrazinyl group is highly reactive and readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives. This reactivity is central to its use as a scaffold in combinatorial chemistry and drug discovery.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure described in the literature.[3]

Materials:

  • 2-amino-6-fluorobenzothiazole

  • Hydrazine hydrate (99%)

  • Concentrated hydrochloric acid

  • Ethylene glycol

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, slowly add concentrated hydrochloric acid (10 mL) dropwise to hydrazine hydrate (10 g, 0.2 mol) at 5-10 °C with stirring.

  • To this solution, add a solution of 2-amino-6-fluorobenzothiazole (3.364 g, 0.02 mol) in ethylene glycol (40 mL).

  • Heat the reaction mixture to reflux and maintain for 5 hours.

  • After completion, cool the mixture to room temperature.

  • Collect the precipitated solid product by filtration.

  • Wash the solid with water, then dry.

  • Purify the crude product by recrystallization from ethanol to yield this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 2-amino-6-fluorobenzothiazole C Reflux in Ethylene Glycol (5 hours) A->C B Hydrazine Hydrate + HCl B->C D Cooling & Precipitation C->D E Filtration & Washing D->E F Recrystallization (Ethanol) E->F G This compound F->G

Synthesis workflow for this compound.

Biological Activities and Therapeutic Potential

While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents.[2]

Anticancer Activity

Hydrazone derivatives of this compound have shown potent cytotoxic activity against a range of human cancer cell lines. The mechanism of action is believed to involve the inhibition of critical cellular signaling pathways.

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Benzothiazole-hydrazonesPancreatic adenocarcinoma (Capan-1)0.6
Benzothiazole-hydrazonesNon-small cell lung cancer (NCI-H460)0.9
1,2,3-Triazole-benzothiazole conjugatesBreast cancer (T47D)13[7]
Thiazole-hydrazonesBreast cancer (MCF-7)2.57[8]
Thiazole-hydrazonesLiver cancer (HepG2)7.26[8]

Potential Signaling Pathways in Anticancer Activity:

Research on related benzothiazole derivatives suggests that their anticancer effects may be mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis. These include the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Compound Benzothiazole Derivative Compound->EGFR Inhibition

Potential signaling pathways targeted by benzothiazole derivatives.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their activity against various bacterial and fungal pathogens.

Derivative ClassBacterial StrainMIC (µg/mL)Reference
2-Hydrazone-bridged benzothiazolesPseudomonas aeruginosa4
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamidesStaphylococcus aureus12.5-100[3]
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamidesEscherichia coli12.5-100[3]
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamidesPseudomonas aeruginosa12.5-100[3]

Potential Mechanism of Antimicrobial Action:

The antibacterial activity of some benzothiazole derivatives has been attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

G Compound Benzothiazole Derivative DNAGyrase Bacterial DNA Gyrase Compound->DNAGyrase Inhibition DNA Bacterial DNA DNAGyrase->DNA Acts on Replication DNA Replication (Blocked) DNA->Replication

Inhibition of DNA gyrase as a potential antimicrobial mechanism.

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Seed cancer cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure (Broth Microdilution Method):

  • Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Conclusion and Future Perspectives

This compound is a valuable building block in the synthesis of novel therapeutic agents. The ease of its derivatization, coupled with the potent biological activities of the resulting compounds, makes it a highly attractive scaffold for drug discovery programs. Future research should focus on elucidating the precise mechanisms of action of its derivatives, optimizing their structure-activity relationships to enhance potency and selectivity, and evaluating their in vivo efficacy and safety profiles. The continued exploration of this chemical space holds significant promise for the development of next-generation anticancer and antimicrobial drugs.

References

In-depth Technical Guide: Physicochemical Properties of 6-Fluoro-2-hydrazinylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-hydrazinylbenzo[d]thiazole is a fluorinated heterocyclic compound that serves as a key building block in medicinal chemistry and materials science.[1] Its benzothiazole core is a prevalent scaffold in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2] The incorporation of a fluorine atom can significantly influence the compound's physicochemical properties such as lipophilicity and metabolic stability, making it an attractive moiety for drug design. The hydrazinyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for screening and lead optimization.[1] This technical guide provides a summary of the known physicochemical properties of this compound and details the experimental protocols for the determination of key parameters.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆FN₃S[2]
Molecular Weight 183.21 g/mol [2]
Boiling Point 351.1 ± 44.0 °C at 760 mmHg[3]
CAS Number 78364-55-3[4]
MDL Number MFCD04448803[4]
Melting Point Not available-
Solubility Not available-
pKa Not available-
logP Not available-

Experimental Protocols

Detailed methodologies for the determination of essential physicochemical properties of this compound are outlined below.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Protocol:

  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. A capillary tube is sealed at one end and the powdered sample is packed into the tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. The melting point is reported as a range.

Solubility Determination

Solubility is a crucial parameter for drug formulation and bioavailability. The solubility of this compound can be determined in various solvents (e.g., water, ethanol, DMSO, acetone).

Protocol (Shake-Flask Method):

  • Equilibrium Saturation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is carefully removed and filtered through a fine-pored filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Potentiometric Titration):

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Collection: The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve, where the concentrations of the protonated and deprotonated forms of the analyte are equal.

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall drug-like properties.

Protocol (Shake-Flask Method):

  • Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the pre-saturated aqueous phase is added.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases. The mixture is then centrifuged to ensure complete phase separation.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Synthesis Workflow

G cluster_0 Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole cluster_1 Step 2: Synthesis of this compound 4-Fluoroaniline 4-Fluoroaniline KSCN_Br2 KSCN, Br2 in Acetic Acid 4-Fluoroaniline->KSCN_Br2 Reactants 2-Amino-6-fluorobenzothiazole 2-Amino-6-fluorobenzothiazole KSCN_Br2->2-Amino-6-fluorobenzothiazole Product 2-Amino-6-fluorobenzothiazole_input 2-Amino-6-fluorobenzothiazole Hydrazine_HCl Hydrazine Hydrate, HCl in Ethylene Glycol 2-Amino-6-fluorobenzothiazole_input->Hydrazine_HCl Reactant Final_Product This compound Hydrazine_HCl->Final_Product Product

Caption: General synthesis workflow for this compound.

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound and provided detailed, standardized protocols for the experimental determination of its key properties. While some fundamental data exists, further experimental work is required to fully characterize this compound. The provided methodologies offer a robust framework for researchers to generate reliable data on its melting point, solubility, pKa, and logP, which are critical for its application in drug discovery and materials science. The generalized synthesis workflow provides a practical starting point for the preparation of this and related benzothiazole derivatives.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 6-Fluoro-2-hydrazinylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure and chemical bonding of 6-Fluoro-2-hydrazinylbenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document synthesizes structural data, outlines common experimental and computational methodologies, and presents key findings in a structured format for research and development applications.

Molecular Identity and Properties

This compound is a derivative of the benzothiazole core. Its chemical identity is established by its molecular formula, C₇H₆FN₃S, and a molecular weight of approximately 183.21 g/mol .[1][2] The structure consists of a benzene ring fused to a thiazole ring, forming the benzothiazole moiety. A fluorine atom is substituted at the 6-position of the benzene ring, and a hydrazinyl group (-NHNH₂) is attached to the 2-position of the thiazole ring.[1] This arrangement of heteroatoms (N, S) and functional groups imparts unique electronic properties and reactivity to the molecule.[1]

PropertyValue
Molecular Formula C₇H₆FN₃S[1][2]
Molecular Weight 183.21 g/mol [1][2]
CAS Number 78364-55-3[2][3]
Canonical SMILES C1=CC2=C(C=C1F)SC(=N2)NN[4]
Appearance Solid (typical)

Structural Framework and Bonding Analysis

The structural integrity of this compound is defined by its bond lengths, bond angles, and the overall geometry of its bicyclic system and substituent groups. While specific crystallographic data for this exact molecule is not widely published, extensive computational and experimental studies on related benzothiazole derivatives provide a strong basis for understanding its structure.[1]

2.1. Benzothiazole Core

The benzothiazole ring system is characteristically planar.[5] Computational studies on similar structures show excellent agreement between theoretical and experimental bond lengths and angles.[1] The C-S bond lengths in the thiazole ring typically range from 1.76 to 1.77 Å, while the C-N bond lengths are approximately 1.39 Å.[1]

2.2. Hydrazinyl Group Conformation and Intermolecular Interactions

The hydrazinyl substituent plays a critical role in the molecule's reactivity and its interactions in a condensed phase. The torsion angles involving this group are key to its orientation relative to the benzothiazole core. In related structures, the N-N-C-N and N-N-C-S torsion angles are found to be approximately 170-173° and -7 to -10°, respectively.[1]

A defining feature of hydrazinyl-substituted benzothiazoles in the solid state is the formation of intermolecular N-H···N hydrogen bonds. These interactions are crucial for crystal packing, often generating stable ring motifs that contribute to the overall stability of the crystal lattice.[1]

ParameterTypical Value RangeDescription
C-S Bond Length 1.76 - 1.77 ÅThiazole ring carbon-sulfur bond.[1]
C-N Bond Length ~1.39 ÅThiazole ring carbon-nitrogen bond.[1]
N-N-C-N Torsion Angle 170° - 173°Defines the rotation around the C-N bond of the hydrazinyl group.[1]
N-N-C-S Torsion Angle -7° - -10°Defines the rotation around the C-S bond relative to the hydrazinyl group.[1]
Intermolecular Bond N-H···NHydrogen bonding between the hydrazinyl group and a nitrogen atom of an adjacent molecule.[1]

Experimental and Computational Protocols

The synthesis and characterization of this compound and its analogs rely on established organic chemistry techniques and modern analytical methods.

3.1. Synthesis Protocol

A common synthetic route involves a multi-step process starting from a substituted aniline. While specific literature for this exact compound is limited, a generalized protocol based on related benzothiazole syntheses can be described.[6][7]

  • Thiocyanation: Reaction of a corresponding fluorinated aniline with potassium thiocyanate in glacial acetic acid to form a 2-amino-6-fluorobenzothiazole intermediate.[6]

  • Hydrazinolysis: The 2-amino-6-fluorobenzothiazole intermediate is then reacted with hydrazine hydrate, often in a solvent like ethylene glycol with a catalytic amount of acid, and refluxed to substitute the amino group with the hydrazinyl group, yielding the final product.[7]

3.2. Structural Characterization Protocol

The structural confirmation of the synthesized compound is typically achieved through a combination of spectroscopic techniques.[8][9][10]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the proton and carbon framework of the molecule. For similar hydrazinylthiazole structures, characteristic signals include the N-H protons (observed between 11.26–12.50 ppm) and the thiazole proton (6.22–7.50 ppm).[8][10]

  • Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy helps identify functional groups. The N-H stretching of the hydrazinyl group typically appears in the region of 3138–3278 cm⁻¹.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula by providing an accurate mass measurement.[10]

3.3. Computational Analysis Protocol

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of molecules like this compound.[11][12]

  • Methodology: Calculations are often performed using Gaussian software. A common approach involves the B3LYP hybrid exchange functional combined with a basis set such as 6-311G(d,p) or 6-31G(d,p) for geometry optimization and property calculations.[9][12]

  • Analyses Performed:

    • Geometry Optimization: To find the lowest energy conformation and predict bond lengths and angles.

    • Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and the electronic excitation properties.[12] The presence of a fluorine substituent is expected to influence the HOMO-LUMO energy gap.[1]

    • Molecular Electrostatic Potential (MEP): To visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.[9]

    • Natural Bond Orbital (NBO) Analysis: To study intramolecular charge transfer and delocalization effects.[9]

Visualized Workflows and Interactions

The following diagrams illustrate key processes and relationships relevant to the study of this compound.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization & Analysis A 4-Fluoroaniline Derivative B Thiocyanation (e.g., KSCN, Acetic Acid) A->B C 2-Amino-6-fluorobenzothiazole B->C D Hydrazinolysis (Hydrazine Hydrate) C->D E This compound D->E F Spectroscopic Analysis (NMR, IR, MS) E->F G Computational Modeling (DFT: B3LYP/6-31G(d,p)) E->G H Structural Confirmation F->H G->H

Caption: A logical workflow for the synthesis and structural confirmation of this compound.

Caption: Intermolecular N-H···N hydrogen bonding, a key interaction stabilizing the crystal structure.

References

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-2-hydrazinylbenzo[d]thiazole from 4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for 6-Fluoro-2-hydrazinylbenzo[d]thiazole, a valuable building block in medicinal chemistry, starting from the readily available precursor, 4-fluoroaniline. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from 4-fluoroaniline is a multi-step process that can be logically divided into three key transformations:

  • Thiocyanation and Cyclization: Formation of the benzothiazole ring system through the reaction of 4-fluoroaniline with potassium thiocyanate and bromine to yield 2-amino-6-fluorobenzothiazole.

  • Diazotization: Conversion of the primary amino group of 2-amino-6-fluorobenzothiazole into a reactive diazonium salt.

  • Reduction: Reduction of the diazonium salt to the target hydrazine derivative, this compound.

This synthetic route is illustrated in the workflow diagram below.

Synthesis_Workflow 4-Fluoroaniline 4-Fluoroaniline Potassium_Thiocyanate_Bromine KSCN, Br2 Glacial Acetic Acid 4-Fluoroaniline->Potassium_Thiocyanate_Bromine 2-Amino-6-fluorobenzothiazole 2-Amino-6-fluorobenzothiazole Potassium_Thiocyanate_Bromine->2-Amino-6-fluorobenzothiazole Sodium_Nitrite_Acid NaNO2, H+ 2-Amino-6-fluorobenzothiazole->Sodium_Nitrite_Acid 6-Fluoro-2-diazobenzothiazole_salt 6-Fluoro-2-diazobenzothiazole salt Sodium_Nitrite_Acid->6-Fluoro-2-diazobenzothiazole_salt Reducing_Agent Reducing Agent (e.g., SnCl2 or Na2SO3) 6-Fluoro-2-diazobenzothiazole_salt->Reducing_Agent This compound This compound Reducing_Agent->this compound

A high-level overview of the synthetic pathway.

Experimental Protocols

This section provides detailed methodologies for each key transformation in the synthesis.

Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole

This procedure involves the electrophilic substitution of 4-fluoroaniline with thiocyanogen (generated in situ from potassium thiocyanate and bromine), followed by intramolecular cyclization.

Materials:

  • 4-Fluoroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ammonia solution

  • Ethanol

Procedure:

  • In a well-ventilated fume hood, dissolve 4-fluoroaniline (0.1 mol) in glacial acetic acid (150 mL) in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Add potassium thiocyanate (0.2 mol) to the solution and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 2 hours, and then allow it to warm to room temperature and stir for an additional 10 hours.

  • Pour the reaction mixture into ice-cold water (500 mL) to precipitate the crude product.

  • Filter the precipitate and wash it thoroughly with water.

  • Suspend the crude product in water and neutralize with a dilute ammonia solution to a pH of approximately 8.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-6-fluorobenzothiazole.

Step 2: Diazotization of 2-Amino-6-fluorobenzothiazole

This standard procedure converts the primary aromatic amine into a diazonium salt, a versatile intermediate.

Materials:

  • 2-Amino-6-fluorobenzothiazole

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Distilled water

Procedure:

  • Suspend 2-amino-6-fluorobenzothiazole (0.05 mol) in a mixture of concentrated hydrochloric acid (20 mL) and water (100 mL) in a beaker.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • Prepare a solution of sodium nitrite (0.055 mol) in cold water (20 mL).

  • Add the sodium nitrite solution dropwise to the suspension of 2-amino-6-fluorobenzothiazole, keeping the temperature below 5 °C. The solid will gradually dissolve as the diazonium salt is formed.

  • Continue stirring for 30 minutes at 0-5 °C after the addition is complete. The resulting clear solution of the 6-fluoro-2-diazobenzothiazole salt is used immediately in the next step.

Step 3: Reduction to this compound

The diazonium salt is reduced to the corresponding hydrazine using a suitable reducing agent. Stannous chloride is a common and effective choice.

Materials:

  • 6-Fluoro-2-diazobenzothiazole salt solution (from Step 2)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether or Ethyl acetate

Procedure:

  • Prepare a solution of stannous chloride dihydrate (0.15 mol) in concentrated hydrochloric acid (50 mL) and cool it to 0-5 °C in an ice-salt bath.

  • Slowly add the cold diazonium salt solution from Step 2 to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture for 2-3 hours at room temperature.

  • Basify the reaction mixture by the slow addition of a cold concentrated sodium hydroxide solution until the pH is approximately 10-12, while keeping the temperature below 20 °C.

  • Extract the product with diethyl ether or ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
4-FluoroanilineC₆H₆FN111.12Colorless to pale yellow liquid-2187
2-Amino-6-fluorobenzothiazoleC₇H₅FN₂S168.19Pale yellow solid187-190[1]-
This compoundC₇H₆FN₃S183.21Solid-351.1±44.0[2]

Table 2: Reaction Parameters and Yields

Reaction StepKey ReagentsReaction Time (hours)Typical Yield (%)
Step 1: Benzothiazole FormationKSCN, Br₂, Acetic Acid1289[1]
Step 2: DiazotizationNaNO₂, HCl0.5Quantitative (in situ)
Step 3: Reduction to HydrazineSnCl₂, HCl360-70 (estimated)

Table 3: Spectroscopic Data

CompoundIR (cm⁻¹)¹H NMR (δ ppm)¹³C NMR (δ ppm)Mass Spec (m/z)
2-Amino-6-fluorobenzothiazole 3435-3254 (NH₂), 3043 (Ar-H), 1615 (C=N), 715 (C-F)[1]---
This compound ~3300-3100 (N-H), ~1620 (C=N), ~1100 (C-F)Expected signals for aromatic protons, NH, and NH₂ protons.Expected signals for aromatic and thiazole ring carbons.Expected M+ at 183.03

Logical Relationships and Mechanistic Insights

The synthesis relies on fundamental principles of organic chemistry. The following diagram illustrates the logical progression of the key chemical transformations.

Logical_Relationships cluster_0 Step 1: Benzothiazole Formation cluster_1 Step 2: Diazotization cluster_2 Step 3: Reduction Aniline_Nucleophile 4-Fluoroaniline (Nucleophile) Electrophilic_Substitution Electrophilic Aromatic Substitution Aniline_Nucleophile->Electrophilic_Substitution Thiocyanogen_Electrophile Thiocyanogen (SCN)₂ (Electrophile) Thiocyanogen_Electrophile->Electrophilic_Substitution Intramolecular_Cyclization Intramolecular Cyclization Electrophilic_Substitution->Intramolecular_Cyclization Intermediate_1 2-Amino-6-fluorobenzothiazole Intramolecular_Cyclization->Intermediate_1 Amino_Group Primary Amino Group (-NH₂) Diazonium_Salt_Formation Diazonium Salt Formation Amino_Group->Diazonium_Salt_Formation Nitrous_Acid Nitrous Acid (HNO₂) Nitrous_Acid->Diazonium_Salt_Formation Intermediate_2 Diazonium Salt Diazonium_Salt_Formation->Intermediate_2 Diazonium_Group Diazonium Group (-N₂⁺) Reduction_Process Reduction Diazonium_Group->Reduction_Process Reducing_Agent_Input Reducing Agent (e.g., SnCl₂) Reducing_Agent_Input->Reduction_Process Final_Product Hydrazine Derivative Reduction_Process->Final_Product

References

spectroscopic data (NMR, IR, Mass) of 6-Fluoro-2-hydrazinylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Data of 6-Fluoro-2-hydrazinylbenzo[d]thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound this compound. Due to the limited availability of direct experimental spectra in publicly accessible literature, this document compiles reference data from analogous structures to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target compound. Detailed, generalized experimental protocols for acquiring such data are also presented. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development who are working with or synthesizing this and related benzothiazole derivatives.

Chemical Structure and Properties

  • IUPAC Name: (6-fluoro-1,3-benzothiazol-2-yl)hydrazine

  • Molecular Formula: C₇H₆FN₃S[1]

  • Molecular Weight: 183.21 g/mol [1]

  • CAS Number: 78364-55-3[2][3]

  • Structure:

    (Note: A 2D chemical structure diagram would be ideally placed here.)

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of similar compounds found in the literature.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.0 - 7.8m3HAromatic protons (benzothiazole ring)
~ 4.5 - 5.5br s2H-NH₂ protons (hydrazine)
~ 8.0 - 9.0br s1H-NH proton (hydrazine)

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~ 160 - 170C2 (carbon of the C=N bond in the thiazole ring)
~ 155 - 165 (d, ¹JCF ≈ 240-250 Hz)C6 (carbon attached to fluorine)
~ 110 - 140Other aromatic carbons

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3400Medium - Strong, BroadN-H stretching (hydrazine)
~ 3050MediumAromatic C-H stretching
~ 1620MediumN-H bending
~ 1580MediumC=N stretching (thiazole ring)
1400 - 1500Medium - StrongAromatic C=C stretching
~ 1250StrongC-F stretching
~ 820StrongC-H out-of-plane bending
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
183.03[M]⁺ (Molecular ion)
184.03[M+H]⁺ (Protonated molecular ion in ESI+)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound. These are based on standard procedures for similar heterocyclic compounds.[5][6][7][8]

Synthesis of 2-hydrazinylbenzo[d]thiazoles

A general method for synthesizing 2-hydrazinylbenzo[d]thiazoles involves the reaction of the corresponding 2-aminobenzothiazole with hydrazine hydrate.[9]

  • To a solution of hydrazine hydrate, add concentrated hydrochloric acid dropwise at a low temperature (0-5 °C).

  • Add ethylene glycol to the mixture.

  • Introduce the appropriate 2-aminobenzothiazole (in this case, 2-amino-6-fluorobenzothiazole).

  • Reflux the reaction mixture for several hours (e.g., 6 hours).

  • Cool the mixture to room temperature and continue stirring overnight.

  • Filter the resulting precipitate and recrystallize from a suitable solvent like ethanol to obtain the pure product.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., Bruker, 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive or negative ion mode.

    • GC-MS (for EI): If the compound is sufficiently volatile and thermally stable, it can be introduced via a Gas Chromatograph (GC). The sample is vaporized and then ionized by electron impact.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start 2-Amino-6-fluorobenzothiazole + Hydrazine Hydrate reaction Reflux in Ethylene Glycol start->reaction workup Cooling, Precipitation & Filtration reaction->workup purification Recrystallization (Ethanol) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Characterization ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

References

A Technical Guide to the Solubility of 6-Fluoro-2-hydrazinylbenzo[d]thiazole and Its Analogs in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 6-Fluoro-2-hydrazinylbenzo[d]thiazole. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the established experimental protocols necessary for its determination. The guide focuses on the widely accepted shake-flask method for achieving equilibrium solubility, followed by various analytical techniques for quantification. This document is intended to equip researchers in drug development and medicinal chemistry with the foundational knowledge to conduct precise and reliable solubility studies for this compound and its structural analogs.

Introduction to the Solubility of Benzothiazole Derivatives

This compound is a heterocyclic compound featuring a benzothiazole core, which is a significant scaffold in medicinal chemistry.[1][2][3] Derivatives of benzothiazole are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The solubility of a compound is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and therapeutic efficacy.[5][6] Poor aqueous solubility, a common challenge for many new chemical entities, can hinder preclinical development.[7][8]

Understanding the solubility profile of this compound in various organic and aqueous solvents is essential for:

  • Synthesis and Purification: Selecting appropriate solvents for reaction and crystallization.[6]

  • Analytical Method Development: Choosing suitable mobile phases for chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[6]

  • In Vitro and In Vivo Assays: Preparing stock solutions for biological screening.[6]

General Solubility Characteristics of Benzothiazoles

While data for the specific title compound is scarce, the general solubility of benzothiazole and its derivatives can provide a predictive baseline. 1,3-benzothiazole, the parent compound, is generally soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water due to its non-polar characteristics.[9] The introduction of polar functional groups, such as the hydrazinyl group in this compound, is expected to influence its solubility profile. The fluorine atom may enhance lipophilicity.[3][10]

Experimental Protocols for Solubility Determination

The determination of a compound's thermodynamic solubility is typically achieved by creating a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.[5][6] The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.[6][7][8]

3.1. The Shake-Flask Method

This method establishes equilibrium between the undissolved solid and the solvent, providing a measure of thermodynamic solubility.[7][8]

Protocol:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials.[11]

  • Solvent Addition: Accurately add a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO) to each vial.[11]

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker or incubator (e.g., at 25 °C or 37 °C).[11] Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8][11]

  • Sample Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle.[11] Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are disturbed.[7][11]

  • Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved solid.[11]

3.2. Quantification of Dissolved Solute

Following the preparation of the saturated solution, the concentration of the dissolved this compound must be accurately determined. Several analytical methods can be employed.

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in solution.[5]

Protocol:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.[11]

  • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting peak area against concentration.[11]

  • Sample Analysis: Inject the filtered supernatant from the saturated solution into the HPLC.

  • Concentration Determination: Determine the concentration of the compound in the supernatant by interpolating its peak area on the calibration curve.[11]

3.2.2. UV-Vis Spectrophotometry

This method is applicable if the compound possesses a distinct chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.[6][11]

Protocol:

  • λmax Determination: Prepare a dilute solution of the compound in the chosen solvent and scan it across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).[6]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to create a calibration curve.[11]

  • Sample Analysis: Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.[11]

  • Concentration Calculation: Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve and the dilution factor.[11]

3.2.3. Gravimetric Method

The gravimetric method is a straightforward technique that involves evaporating the solvent and weighing the residual solute.[12]

Protocol:

  • Sample Preparation: Pipette a known volume of the filtered saturated solution into a pre-weighed container (e.g., a watch glass or evaporating dish).[12]

  • Evaporation: Carefully evaporate the solvent in a drying oven at a suitable temperature until a constant weight is achieved.[12]

  • Weighing: Cool the container in a desiccator and weigh it. The difference between the final and initial weight of the container gives the mass of the dissolved solute.[12]

  • Solubility Calculation: Calculate the solubility, typically expressed in mg/mL or g/100mL.[12]

Data Presentation

Quantitative solubility data should be presented in a clear and organized format to facilitate comparison and interpretation. The following table provides a template for reporting such data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Analytical Method
Water25HPLC
PBS (pH 7.4)25HPLC
Ethanol25UV-Vis
Methanol25Gravimetric
DMSO25HPLC
Acetone25UV-Vis
Dichloromethane25Gravimetric

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result A Add Excess Compound to Vial B Add Known Volume of Solvent A->B Step 1 C Seal and Agitate (24-48h at constant T) B->C Step 2 D Settle Excess Solid C->D E Filter Supernatant (e.g., 0.22 µm filter) D->E Step 3 F Quantify Concentration (HPLC, UV-Vis, Gravimetric) E->F Step 4 G Calculate Solubility (e.g., mg/mL) F->G Step 5

Workflow for Shake-Flask Solubility Determination.

Conclusion

References

The Multifaceted Biological Activities of Fluorinated Benzothiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a heterocyclic aromatic molecule, has long been a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The strategic incorporation of fluorine atoms into the benzothiazole nucleus has emerged as a powerful strategy to modulate and enhance its biological activities. This technical guide provides an in-depth exploration of the diverse biological potential of fluorinated benzothiazoles, with a focus on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity

Fluorinated benzothiazoles have demonstrated significant promise as anticancer agents, exhibiting potent cytotoxicity against a range of cancer cell lines. The introduction of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and alter electronic properties, all of which can contribute to improved anticancer efficacy.

A notable mechanism of action for some fluorinated 2-(4-aminophenyl)benzothiazoles involves metabolic activation by cytochrome P450 enzymes, particularly CYP1A1, within cancer cells. This bioactivation leads to the formation of reactive metabolites that can form DNA adducts, ultimately triggering apoptosis.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected fluorinated benzothiazole derivatives against various human cancer cell lines.

CompoundCancer Cell LineActivity MetricValueReference
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazoleMCF-7 (Breast)GI50< 1 nM[2]
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazoleMDA-MB-468 (Breast)GI50< 1 nM[2]
2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (GW 610)MCF-7 (Breast)GI50< 0.1 nM[3]
2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (GW 610)MDA-MB-468 (Breast)GI50< 0.1 nM[3]
3-(5-Fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)GI500.57 µM[4]
4-(5-Fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)GI500.4 µM[4]
7-Chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amine (Fluorine-containing analogue)HOP-92 (Lung)GI507.18 x 10⁻⁸ M[5]
Fluorinated Benzothiazole Derivative 6b MCF-7 (Breast)IC505.15 µM[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorinated benzothiazole compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated benzothiazole compounds in the complete medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prepare_compounds Prepare serial dilutions of fluorinated benzothiazoles incubate1->prepare_compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve_formazan Dissolve formazan crystals with DMSO incubate3->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end_node End analyze_data->end_node

MTT Assay Workflow

Signaling Pathway: CYP1A1-Mediated Bioactivation

CYP1A1_Pathway cluster_cell Cancer Cell FB Fluorinated Benzothiazole CYP1A1 CYP1A1 FB->CYP1A1 Metabolism ReactiveMetabolite Reactive Metabolite CYP1A1->ReactiveMetabolite DNA DNA ReactiveMetabolite->DNA Binding DNA_Adduct DNA Adduct DNA->DNA_Adduct Apoptosis Apoptosis DNA_Adduct->Apoptosis Triggers

CYP1A1 Bioactivation Pathway

Antimicrobial Activity

Fluorinated benzothiazoles have also been investigated for their potential as antimicrobial agents, demonstrating activity against a variety of bacterial and fungal strains. The lipophilicity conferred by fluorine can facilitate the passage of these compounds through microbial cell membranes.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for several fluorinated benzothiazole derivatives against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
Benzothiazole-triazole hybrid 3e Staphylococcus aureus3.12[7]
Benzothiazole-triazole hybrid 3e Enterococcus faecalis3.12[7]
Benzothiazole-triazole hybrid 3e Escherichia coli3.12[7]
Benzothiazole-triazole hybrid 3n Candida albicans1.56[7]
2-Arylbenzothiazole analogue 25b Enterococcus faecalis~1 µM[8]
2-Arylbenzothiazole analogue 25c Klebsiella pneumoniae~1 µM[8]
Amino-benzothiazole Schiff base 46a Escherichia coli15.62[8]
Amino-benzothiazole Schiff base 46b Pseudomonas aeruginosa15.62[8]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Fluorinated benzothiazole compounds

  • Sterile 96-well microplates

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the fluorinated benzothiazole and standard antimicrobial agents.

  • Serial Dilution: Perform a two-fold serial dilution of the compounds in the broth medium directly in the 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.[10]

MIC_Workflow start Start prepare_compounds Prepare stock solutions of test compounds start->prepare_compounds serial_dilution Perform serial dilutions in 96-well plate prepare_compounds->serial_dilution prepare_inoculum Prepare standardized microbial inoculum serial_dilution->prepare_inoculum inoculate_plate Inoculate wells with microbial suspension prepare_inoculum->inoculate_plate incubate_plate Incubate plate inoculate_plate->incubate_plate determine_mic Determine MIC (lowest concentration with no visible growth) incubate_plate->determine_mic end_node End determine_mic->end_node

Broth Microdilution Workflow for MIC

Anticonvulsant Activity

Certain fluorinated benzothiazoles have shown promise as anticonvulsant agents. The well-known drug Riluzole, which contains a trifluoromethoxy-substituted benzothiazole core, is used in the treatment of amyotrophic lateral sclerosis and possesses anticonvulsant properties. Its mechanism is thought to involve the inhibition of glutamate release.[2][11]

Quantitative Anticonvulsant Activity Data

The following table summarizes the anticonvulsant activity of selected fluorinated benzothiazole derivatives in the Maximal Electroshock (MES) test.

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
N-[{4-(4-chlorophenyl)-piperazin-1-yl}-methyl]-3-(3-chlorophenyl)-pyrrolidine-2,5-dione (analogue)Micei.p.21.4[12]
N-[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-methyl]-3-(3-chlorophenyl)-pyrrolidine-2,5-dione (analogue)Micei.p.28.83[12]
Benzothiazole sulfonamide 9 Micei.p.- (Potent)[13]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a preclinical model used to screen for potential anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

  • Male albino mice (20-25 g)

  • Electroconvulsiometer with corneal electrodes

  • Fluorinated benzothiazole compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

  • Animal Grouping: Divide the mice into groups, including a control group, a standard drug group, and test groups for different doses of the fluorinated benzothiazole.

  • Drug Administration: Administer the test compounds and the standard drug intraperitoneally (i.p.) or orally (p.o.) to the respective groups. The control group receives the vehicle.

  • Acclimatization: Allow a sufficient time for drug absorption (e.g., 30-60 minutes).

  • Induction of Seizure: Apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. The absence of this phase is considered a protective effect.

  • Data Analysis: The ED50 (the dose that protects 50% of the animals from the tonic hind limb extension) is calculated using probit analysis.

MES_Test_Workflow start Start group_animals Group mice (control, standard, test) start->group_animals administer_drugs Administer vehicle, standard, or test compound group_animals->administer_drugs acclimatize Acclimatization period administer_drugs->acclimatize induce_seizure Apply electrical stimulus (MES) acclimatize->induce_seizure observe_seizure Observe for tonic hind limb extension induce_seizure->observe_seizure record_protection Record protection (absence of extension) observe_seizure->record_protection calculate_ed50 Calculate ED50 record_protection->calculate_ed50 end_node End calculate_ed50->end_node

Maximal Electroshock (MES) Test Workflow

Anti-inflammatory Activity

Fluorinated benzothiazoles have also demonstrated potential as anti-inflammatory agents. Inflammation is a complex biological response, and its inhibition is a key therapeutic strategy for many diseases. One of the mechanisms by which these compounds may exert their anti-inflammatory effects is through the inhibition of the NF-κB signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.[14]

Quantitative Anti-inflammatory Activity Data

The following table shows the in vitro anti-inflammatory activity of a fluorinated benzothiazole derivative, as determined by the inhibition of albumin denaturation assay.

CompoundAssayIC50 (µg/mL)Reference
6-Fluorobenzothiazole derivative 58h Inhibition of albumin denaturation- (79.93% inhibition)[5]
Endophyte extract (for comparison)Inhibition of protein denaturation160.98[15]
Diclofenac sodium (Standard)Inhibition of protein denaturation64.30[16]
Experimental Protocol: Inhibition of Albumin Denaturation Assay

This in vitro assay assesses the anti-inflammatory activity of a compound by its ability to inhibit the heat-induced denaturation of protein, typically bovine serum albumin (BSA) or egg albumin.

Materials:

  • Bovine serum albumin (BSA) solution (1% w/v)

  • Fluorinated benzothiazole compounds

  • Phosphate buffered saline (PBS, pH 6.4)

  • Standard anti-inflammatory drug (e.g., diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In separate test tubes, prepare reaction mixtures containing 2.8 mL of PBS, 2 mL of various concentrations of the test compound or standard drug, and 0.2 mL of egg albumin. A control tube contains the vehicle instead of the test compound.

  • Incubation: Incubate the tubes at 37°C for 20 minutes.

  • Heating: Heat the reaction mixtures at 70°C for 5 minutes to induce protein denaturation.

  • Cooling: Cool the tubes to room temperature.

  • Absorbance Measurement: Measure the turbidity of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100 The IC50 value (the concentration of the compound that causes 50% inhibition of protein denaturation) can then be determined.

Protein_Denaturation_Workflow start Start prepare_mixture Prepare reaction mixture (PBS, Albumin, Test Compound) start->prepare_mixture incubate1 Incubate at 37°C prepare_mixture->incubate1 heat_mixture Heat at 70°C to induce denaturation incubate1->heat_mixture cool_mixture Cool to room temperature heat_mixture->cool_mixture measure_absorbance Measure absorbance at 660 nm cool_mixture->measure_absorbance calculate_inhibition Calculate % inhibition and IC50 measure_absorbance->calculate_inhibition end_node End calculate_inhibition->end_node

Inhibition of Protein Denaturation Assay Workflow

Signaling Pathway: NF-κB Inhibition

NFkB_Pathway cluster_cell Cell InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex InflammatoryStimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Proteasome Proteasome IkB_P->Proteasome Degradation ProInflammatoryGenes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Nucleus->ProInflammatoryGenes Transcription FluorinatedBenzothiazole Fluorinated Benzothiazole FluorinatedBenzothiazole->IKK Inhibits

NF-κB Signaling Pathway and Inhibition

Conclusion

The incorporation of fluorine into the benzothiazole scaffold has proven to be a highly effective strategy for the development of potent and selective therapeutic agents. This technical guide has highlighted the significant potential of fluorinated benzothiazoles in the fields of oncology, infectious diseases, neurology, and inflammation. The provided quantitative data, detailed experimental protocols, and visual representations of key biological pathways offer a valuable resource for researchers dedicated to advancing the discovery and development of novel therapeutics based on this versatile chemical motif. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly continue to unveil new and exciting therapeutic opportunities for fluorinated benzothiazoles.

References

An In-depth Technical Guide to 6-Fluoro-2-hydrazinylbenzo[d]thiazole: Discovery, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 6-fluoro-2-hydrazinylbenzo[d]thiazole, a heterocyclic compound of significant interest in medicinal chemistry and material science. The document details its discovery, synthesis, physicochemical properties, and explores its potential as a scaffold for the development of novel therapeutic agents and functional materials. While extensive research has been conducted on its derivatives, this guide focuses on the core molecule, summarizing available data and providing context through the analysis of related compounds. Detailed experimental protocols for its synthesis are provided, alongside a discussion of its potential biological activities and mechanisms of action based on the performance of its derivatives.

Introduction

This compound is a fluorinated benzothiazole derivative characterized by a hydrazinyl group at the 2-position of the benzothiazole ring.[1] The benzothiazole scaffold is a prominent heterocyclic core in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The introduction of a fluorine atom and a hydrazinyl group to this core structure can significantly modulate its physicochemical and biological properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, while the hydrazinyl moiety serves as a versatile synthetic handle for the creation of diverse derivatives.[4] This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers in drug discovery and materials science.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

PropertyValueReference
Molecular Formula C₇H₆FN₃S[1]
Molecular Weight 183.21 g/mol [1]
CAS Number 78364-55-3
Appearance Not explicitly stated, likely a solid
Boiling Point 351.1±44.0°C at 760 mmHg[5]
Storage Conditions -20°C, protected from light and stored in an inert gas[5]

Synthesis and Experimental Protocols

The synthesis of this compound has been described in the literature, primarily involving the reaction of a 2-amino-6-fluorobenzothiazole precursor with hydrazine hydrate.[6] A general synthetic workflow is depicted in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Formation of 2-Amino-6-fluorobenzothiazole cluster_1 Step 2: Hydrazinolysis 4-Fluoroaniline 4-Fluoroaniline Step1_Product 2-Amino-6-fluorobenzothiazole 4-Fluoroaniline->Step1_Product 1. Potassium_Thiocyanate Potassium_Thiocyanate Potassium_Thiocyanate->Step1_Product 2. Bromine Bromine Bromine->Step1_Product 3. Glacial_Acetic_Acid Glacial_Acetic_Acid Glacial_Acetic_Acid->Step1_Product 4. 2-Amino-6-fluorobenzothiazole 2-Amino-6-fluorobenzothiazole Final_Product This compound 2-Amino-6-fluorobenzothiazole->Final_Product Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Final_Product Ethylene_Glycol Ethylene_Glycol Ethylene_Glycol->Final_Product Conc_HCl Conc. HCl (catalyst) Conc_HCl->Final_Product

Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol for the Synthesis of 2-Amino-6-fluorobenzothiazole

This protocol is based on a general method for the synthesis of substituted 2-aminobenzothiazoles.[6]

  • Cool 20 ml of glacial acetic acid to 5°C.

  • To the cooled acetic acid, add 8 g of potassium thiocyanate and 0.01 mol of 4-fluoroaniline.

  • Prepare a solution of 1.6 ml of bromine in 6 ml of glacial acetic acid.

  • Add the bromine solution dropwise to the reaction mixture while stirring, maintaining the temperature between 0-10°C.

  • After the addition is complete, continue stirring the solution for 2 hours at 0-10°C, then for 10 hours at room temperature.

  • Allow the reaction mixture to stand overnight at room temperature.

  • Add 10 ml of water to the mixture, heat on a water bath, and filter while hot.

  • To the filtrate, add 10 ml of glacial acetic acid, heat again on a water bath, and filter.

  • Combine the hot filtrates, cool, and neutralize with concentrated ammonia to a pH of 6.

  • Collect the resulting precipitate by filtration, dry, and recrystallize from absolute ethanol to yield 2-amino-6-fluorobenzothiazole.

Detailed Experimental Protocol for the Synthesis of this compound

This protocol is adapted from a general procedure for the hydrazinolysis of 2-aminobenzothiazoles.[3][6]

  • Prepare a solution of concentrated HCl (6 ml) and hydrazine hydrate (6 ml) at 5-10°C by adding the acid dropwise to the hydrazine hydrate with stirring.

  • To this solution, add 24 ml of ethylene glycol and 0.03 mol of 2-amino-6-fluorobenzothiazole.

  • Reflux the reaction mixture for 3 hours.

  • Upon cooling, a solid will separate out.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain this compound.

Spectroscopic Characterization

Expected ¹H NMR Spectral Data: Aromatic protons on the benzothiazole ring are expected to appear in the range of δ 7.0-8.0 ppm. The protons of the hydrazinyl group (-NH-NH₂) would likely appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Data: The carbon atoms of the benzothiazole ring would resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine atom would likely show a characteristic splitting pattern due to C-F coupling.

Expected IR Spectral Data: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the hydrazinyl group (around 3200-3400 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-F stretching (around 1100-1200 cm⁻¹).

Biological Activities and Potential Applications

Although quantitative biological data for this compound is limited, extensive research on its derivatives highlights the significant potential of this core structure in drug discovery.

Antimicrobial Activity

Derivatives of 2-hydrazinylbenzothiazole have demonstrated promising antibacterial and antifungal activities.[2][6] The antimicrobial efficacy is often influenced by the nature of the substituent on the hydrazinyl moiety. For instance, the introduction of electron-withdrawing groups on an aromatic ring attached to the hydrazone has been shown to enhance antifungal activity.[2] The core structure of this compound is therefore considered a valuable starting point for the development of new antimicrobial agents.

Anticancer Activity

Numerous studies have reported the anticancer potential of benzothiazole derivatives. The proposed mechanisms of action for some of these derivatives include the inhibition of key enzymes involved in cancer progression, such as protein kinases and topoisomerases. While no specific anticancer data is available for this compound, its derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Anticancer_Mechanism Benzothiazole_Derivative Benzothiazole Derivative Inhibition Inhibition Benzothiazole_Derivative->Inhibition Target_Enzyme Target Enzyme (e.g., Kinase, Topoisomerase) Inhibition->Target_Enzyme Cancer_Cell_Apoptosis Cancer Cell Apoptosis Inhibition->Cancer_Cell_Apoptosis

Figure 2: Potential mechanism of anticancer activity.
Other Potential Applications

The versatile chemical nature of this compound also suggests its potential use in material science. The benzothiazole core is known to be a part of various organic functional materials, and the introduction of fluorine and a reactive hydrazinyl group could lead to the development of novel materials with interesting electronic and photophysical properties.

Conclusion

This compound is a heterocyclic compound with significant synthetic utility and potential for applications in medicinal chemistry and material science. While direct biological and spectroscopic data for this specific molecule are scarce, the extensive research on its derivatives strongly suggests that it is a valuable scaffold for the development of novel bioactive compounds, particularly antimicrobial and anticancer agents. The synthetic protocols outlined in this guide provide a clear pathway for its preparation, enabling further investigation into its properties and applications. Future research should focus on the detailed biological evaluation of this compound itself and the continued exploration of its derivatives to unlock their full therapeutic and technological potential.

References

6-Fluoro-2-hydrazinylbenzo[d]thiazole: A Comprehensive Technical Guide for a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, chemical properties, and diverse biological applications of 6-Fluoro-2-hydrazinylbenzo[d]thiazole, a key heterocyclic building block in medicinal chemistry. This document provides detailed experimental protocols, quantitative biological data, and visual representations of synthetic pathways and experimental workflows to support researchers in leveraging this compound for novel drug discovery and development.

Core Compound Profile

This compound is a fluorinated heterocyclic compound featuring a benzothiazole core substituted with a reactive hydrazinyl group. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the hydrazinyl moiety serves as a versatile handle for the synthesis of a wide array of derivatives.

Chemical Properties:

PropertyValue
Molecular Formula C₇H₆FN₃S
Molecular Weight 183.21 g/mol
CAS Number 78364-55-3
Boiling Point 351.1 ± 44.0 °C at 760 mmHg[1]
Storage -20°C, protect from light, store under inert gas[1]

Synthesis of this compound and Its Derivatives

The synthesis of the core building block, this compound, is a critical first step for the development of more complex derivatives. Subsequently, the hydrazinyl group can be readily reacted with various electrophiles, such as aldehydes, ketones, and isothiocyanates, to generate a diverse library of compounds.

Experimental Protocol: Synthesis of this compound

A common synthetic route to this compound involves the initial formation of 2-amino-6-fluorobenzothiazole from 4-fluoroaniline, followed by diazotization and reduction, or direct displacement with hydrazine. The following is a generalized protocol based on established chemical principles for similar structures.

Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole

  • To a cooled solution of 4-fluoroaniline in a suitable solvent (e.g., glacial acetic acid), add potassium thiocyanate.

  • Slowly add a solution of bromine in the same solvent while maintaining a low temperature.

  • Stir the reaction mixture for several hours at room temperature.

  • Pour the mixture into water and neutralize with a base (e.g., ammonia solution) to precipitate the product.

  • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 2-amino-6-fluorobenzothiazole.

Step 2: Synthesis of this compound

  • Suspend 2-amino-6-fluorobenzothiazole in a suitable solvent (e.g., ethylene glycol).

  • Add hydrazine hydrate and a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to yield this compound.

Experimental Protocol: Synthesis of Schiff Base Derivatives

The hydrazinyl group of the core compound readily condenses with aldehydes and ketones to form Schiff bases (hydrazones), a common strategy to explore structure-activity relationships.

  • Dissolve this compound (1 equivalent) in a suitable solvent such as absolute ethanol.

  • Add the desired substituted acetophenone or benzaldehyde (1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 10-14 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and recrystallize from an appropriate solvent to obtain the pure Schiff base derivative.

Synthesis_of_Schiff_Base_Derivatives Core This compound Reflux Reflux (10-14h) Core->Reflux Aldehyde Substituted Aldehyde/Ketone Aldehyde->Reflux Solvent Ethanol Solvent->Reflux Catalyst Glacial Acetic Acid Catalyst->Reflux Product Schiff Base Derivative Reflux->Product Cool & Filter

Caption: General workflow for the synthesis of Schiff base derivatives.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties. The following tables summarize key quantitative data from various studies.

Anticancer Activity

The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of this compound Derivatives (IC₅₀ values in µM)

DerivativeA549 (Lung)MCF-7 (Breast)HeLa (Cervical)Reference
Schiff Base 1 5.94 ± 0.58--[2]
Sulfonamide Derivative -34.544.15[3]
Fluoro-substituted Phenyl Derivative -Moderate ActivityModerate Activity[4]
Compound 6 (Fluorinated Schiff Base) 0.64--[5]

Note: Specific structures of derivatives are detailed in the cited references.

Antimicrobial Activity

The antimicrobial potential of these compounds has been tested against various pathogenic bacteria and fungi.

Table 2: In Vitro Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

DerivativeS. aureusE. coliP. aeruginosaC. albicansReference
Hydrazone Derivative 1 Good ActivityGood ActivityModerate Activity-[6]
Hydrazone Derivative 2 Good Activity-Good Activity-[6]
Hydrazide-Hydrazone 5 ----[7]
Hydrazide-Hydrazone 6 ----[7]
Thiazolidinone Derivative 11a -100-250--[8]
Thiazolidinone Derivative 11b -100-250--[8]

Note: "Good Activity" and "Moderate Activity" are as described in the source without specific numerical values provided.

Experimental Protocols for Biological Assays

Standardized methods are employed to assess the biological activity of the synthesized compounds.

Protocol: In Vitro Anticancer MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in 96-well plates at a specific density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate (3-4h) Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (DMSO) Incubate3->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a typical MTT assay for anticancer screening.

Protocol: Antimicrobial Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many this compound derivatives are still under investigation, benzothiazoles are known to exert their anticancer effects through various pathways. These may include the induction of apoptosis, inhibition of protein kinases, and interference with DNA synthesis. For instance, some fluorinated Schiff bases have been shown to induce apoptosis in cancer cells, as evidenced by the expression of cleaved caspase-3.[5]

Apoptosis_Signaling_Pathway Compound Fluorinated Benzothiazole Derivative Cell Cancer Cell Compound->Cell Induces Caspase3 Cleaved Caspase-3 Activation Cell->Caspase3 Leads to Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Postulated apoptotic pathway induced by fluorinated benzothiazoles.

Conclusion

This compound stands out as a highly valuable and versatile heterocyclic building block in the field of medicinal chemistry. Its amenability to a wide range of chemical modifications, coupled with the potent biological activities exhibited by its derivatives, underscores its potential for the development of novel therapeutic agents. This guide provides a foundational resource for researchers to further explore and exploit the pharmacological potential of this promising scaffold.

References

theoretical studies on 6-Fluoro-2-hydrazinylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical and Experimental Studies of 6-Fluoro-2-hydrazinylbenzo[d]thiazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and theoretical analysis of this compound. It serves as a crucial building block in medicinal chemistry, primarily as a scaffold for developing a wide range of biologically active derivatives. This document consolidates key quantitative data, outlines detailed experimental protocols for the synthesis and evaluation of its derivatives, and visualizes complex workflows and pathways to facilitate understanding and further research.

Core Compound: Physicochemical Properties

This compound is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom and a reactive hydrazinyl group.[1] The fluorine atom enhances lipophilicity, which can improve membrane permeability, while the hydrazinyl moiety serves as a key functional group for synthesizing a diverse library of derivative compounds.[1][2]

PropertyValueReference
Molecular Formula C₇H₆FN₃S[1]
Molecular Weight 183.21 g/mol [1][3]
CAS Number 78364-55-3[3]
Boiling Point 351.1 ± 44.0 °C at 760 mmHg[3]
Appearance Solid (Typical)N/A

Synthesis and Derivatization

The primary utility of this compound lies in its role as an intermediate for creating more complex molecules, particularly hydrazone derivatives.

Synthesis of the Core Compound

While specific, detailed synthesis protocols for this compound are not extensively published, the literature suggests a common synthetic route involving two main steps: the formation of a 2-amino-6-fluorobenzothiazole intermediate, followed by hydrazinolysis.[1][4]

General Experimental Protocol: Synthesis of Hydrazone Derivatives

The hydrazinyl group of the core compound readily undergoes condensation reactions with various aldehydes and ketones to form stable hydrazone derivatives. This reaction is a cornerstone for creating libraries of compounds for biological screening.[2][5]

Protocol: Synthesis of (E)-2-(2-Benzylidenehydrazinyl)-6-fluorobenzo[d]thiazole derivatives

  • Dissolution: Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol (20-30 mL).

  • Addition of Aldehyde: To this solution, add an equimolar amount (1 mmol) of the desired substituted aromatic aldehyde.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid or concentrated hydrochloric acid to protonate the aldehyde carbonyl group, increasing its electrophilicity.[5]

  • Reaction: Reflux the mixture for a period ranging from 4 to 8 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[2]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid product is typically collected by filtration.

  • Purification: Wash the crude product with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol or DMF to yield the pure hydrazone derivative.[5][6]

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[2][5]

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Workup & Purification Core 6-Fluoro-2-hydrazinyl- benzo[d]thiazole Reaction Condensation Reaction (Ethanol, Acetic Acid Catalyst) Core->Reaction Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Reaction Reflux Reflux (4-8h) Reaction->Reflux Isolation Cooling & Filtration Reflux->Isolation Purification Recrystallization Isolation->Purification Product Final Hydrazone Derivative Purification->Product

General workflow for the synthesis of hydrazone derivatives.

Theoretical and Computational Analysis

Density Functional Theory (DFT) and molecular docking are powerful computational tools used to predict the structural, electronic, and biological properties of molecules like this compound derivatives. These theoretical studies provide insights into molecular stability, reactivity, and potential interactions with biological targets, guiding the design of more potent compounds.[7][8]

Computational Methodology Workflow

Theoretical studies typically follow a standardized workflow to analyze molecular properties and predict biological activity.

Protocol: DFT and Molecular Docking

  • Structure Optimization: The 3D structure of the molecule is drawn and optimized using DFT methods, commonly with the B3LYP functional and a basis set like 6-311G(d,p). This step finds the lowest energy (most stable) conformation of the molecule.[7][8]

  • Property Calculation: Key quantum chemical parameters are calculated from the optimized structure. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[9]

  • Reactivity Analysis: The HOMO-LUMO energy gap (ΔE) is determined. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability.[7]

  • Molecular Docking: The optimized ligand structure is docked into the active site of a target protein (e.g., an enzyme or receptor) to predict binding affinity and interactions (like hydrogen bonds). This helps in understanding the mechanism of action.[10]

G Computational Chemistry Workflow A 1. 3D Molecular Structure Drawing B 2. DFT Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C 3. Calculation of Electronic Properties B->C F 6. Molecular Docking Simulation B->F D 4. Analysis of Reactivity (HOMO-LUMO Gap) C->D E 5. Target Protein Preparation E->F G 7. Binding Affinity & Interaction Analysis F->G

Workflow for DFT calculations and molecular docking studies.
Key Computational Parameters

Theoretical calculations on benzothiazole and thiazole-hydrazone derivatives have provided valuable data on their electronic structure.

Compound ClassHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)SignificanceReference
Benzothiazole Derivatives--4.46 - 4.73Lower ΔE suggests higher reactivity.[7]
Thiazole-Hydrazones--3.59 - 4.12Indicates potential for charge transfer, relevant for NLO properties and reactivity.[9]

Biological Activities of Derivatives

Derivatives of this compound have been extensively studied for a wide range of biological activities. The core scaffold is a privileged structure in medicinal chemistry.

Antimicrobial Activity

Hydrazone derivatives of thiazoles and benzothiazoles consistently exhibit significant antibacterial and antifungal properties.[11][12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of a compound that inhibits visible microbial growth, is typically determined using the broth microdilution method.[11]

  • Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli).

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11]

Table of Antimicrobial Activity for Thiazole Hydrazine Derivatives

Compound ClassOrganismMIC (µg/mL)Standard Drug (MIC, µg/mL)Reference
Thiazole HydrazinesS. aureus62.5 - 250Ampicillin (125)[11]
Thiazole HydrazinesE. coli125 - 500Ampicillin (250)[11]
Thiazole HydrazinesC. albicans250Griseofulvin (500)[11]
Enzyme Inhibition (Antidiabetic and Anti-ulcer)

The benzothiazole-hydrazone scaffold is effective at inhibiting specific enzymes involved in disease pathways.

  • α-Amylase Inhibition: Fluorinated hydrazinylthiazole derivatives have shown potential for diabetes management by inhibiting α-amylase, an enzyme involved in carbohydrate digestion.[2]

  • H+/K+ ATPase Inhibition: Certain benzothiazole-hydrazones act as proton pump inhibitors, suggesting therapeutic potential for gastric ulcers.[5]

Table of Enzyme Inhibition Data for Derivatives

ActivityDerivative ExampleIC₅₀ ValueStandard Drug (IC₅₀)Reference
α-Amylase Inhibition 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles5.14 ± 0.03 µMAcarbose (5.55 ± 0.06 µM)[2]
H+/K+ ATPase Inhibition 7-Methyl-2-(hydrazinyl)benzo[d]thiazole derivativesLower than OmeprazoleOmeprazole[5]
Urease Inhibition N-(6-arylbenzo[d]thiazol-2-yl)acetamidesBetter than ThioureaThiourea (23.1 µg/mL)[10]
Anticancer Activity

Benzothiazole derivatives are well-known for their anticancer properties, which may involve interference with cellular signaling pathways leading to apoptosis.[1][13]

G cluster_pathway Hypothetical Anticancer Signaling Pathway Compound Benzothiazole Derivative Target Target Protein (e.g., Kinase, Receptor) Compound->Target Binds & Inhibits Pathway Downstream Signaling Cascade (e.g., MAPK/ERK) Target->Pathway Blocks Activation Proliferation Cell Proliferation & Survival Pathway->Proliferation Inhibits Apoptosis Apoptosis (Programmed Cell Death) Pathway->Apoptosis Promotes

Hypothetical signaling pathway for anticancer benzothiazoles.

Structure-Activity Relationship (SAR) Insights

Studies on libraries of benzothiazole-hydrazone derivatives have revealed key structural features that influence their biological activity:

  • For H+/K+ ATPase Inhibition: Electron-donating groups (e.g., -OH, -OCH₃) on the aromatic ring of the hydrazone moiety favor inhibitory activity.[5]

  • For Anti-inflammatory Activity: Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) tend to enhance anti-inflammatory effects.[5]

  • For α-Amylase Inhibition: The presence of a hydroxyl (-OH) group can enhance activity, likely by forming strong hydrogen bonds with the enzyme's active site.[2]

Conclusion

This compound is a highly valuable scaffold in modern medicinal chemistry. While the core compound itself is primarily an intermediate, its derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, enzyme inhibitory, and anticancer effects. Theoretical studies using DFT and molecular docking have proven instrumental in understanding the electronic properties and binding modes of these derivatives, enabling a more rational approach to drug design. Future research should continue to explore the synthesis of novel derivatives and employ computational methods to predict their efficacy and mechanism of action, paving the way for the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Schiff Bases from 6-Fluoro-2-hydrazinylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel Schiff bases derived from 6-Fluoro-2-hydrazinylbenzo[d]thiazole. These compounds are of significant interest in medicinal chemistry due to the pharmacological potential of the benzothiazole core and the Schiff base pharmacophore. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties.[1][2][3][4] The synthesized Schiff bases are expected to be valuable candidates for further investigation in drug discovery and development programs.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone.[5][6] They are versatile ligands that can coordinate with metal ions to form stable complexes and are known to possess a broad spectrum of biological activities.[2][5] The incorporation of a fluorine atom into the benzothiazole ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This protocol outlines the synthesis of Schiff bases by reacting this compound with various aromatic aldehydes.

Synthesis Workflow

The synthesis of Schiff bases from this compound is a straightforward condensation reaction. The general workflow is depicted below.

Synthesis_Workflow Reactant1 This compound Reaction Condensation Reaction (Solvent, Catalyst, Heat) Reactant1->Reaction Reactant2 Substituted Aromatic Aldehyde Reactant2->Reaction Product Schiff Base Product Reaction->Product Purification Purification (Recrystallization) Product->Purification Characterization Characterization (FT-IR, NMR, Mass Spec) Purification->Characterization

Caption: General workflow for the synthesis, purification, and characterization of Schiff bases.

Experimental Protocols

Materials and Reagents:

  • This compound

  • Various substituted aromatic aldehydes (e.g., salicylaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Distilled water

  • Diethyl ether

General Protocol for the Synthesis of Schiff Bases:

  • In a round-bottom flask, dissolve 1 mmol of this compound in 20 mL of absolute ethanol (or methanol).

  • To this solution, add 1 mmol of the respective substituted aromatic aldehyde.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • The mixture is then refluxed with constant stirring for a period of 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][7]

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The resulting solid precipitate is filtered, washed with cold ethanol and then with diethyl ether.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the pure Schiff base.[1]

Data Presentation

Table 1: Hypothetical Yields and Physicochemical Data for Synthesized Schiff Bases

Compound IDAromatic AldehydeMolecular FormulaYield (%)Melting Point (°C)Color
SB-1 SalicylaldehydeC₁₄H₁₀FN₃OS85210-212Yellow
SB-2 4-ChlorobenzaldehydeC₁₄H₉ClFN₃S88225-227Pale Yellow
SB-3 4-MethoxybenzaldehydeC₁₅H₁₂FN₃OS90198-200Cream

Table 2: Expected Spectroscopic Data for Characterization

Compound IDFT-IR (cm⁻¹) ν(C=N)¹H NMR (δ ppm) Azomethine Proton (-N=CH-)Mass Spec (m/z) [M]⁺
SB-1 ~1615~8.5 (s, 1H)287.05
SB-2 ~1610~8.7 (s, 1H)305.02
SB-3 ~1605~8.6 (s, 1H)301.07

Note: The data presented in these tables are hypothetical and based on typical results reported for analogous compounds in the literature.[1]

Potential Applications in Drug Development

Schiff bases derived from heterocyclic cores like benzothiazole are attractive scaffolds for the development of new therapeutic agents.[3] The synthesized compounds from this compound can be screened for a variety of biological activities.

1. Antimicrobial and Antifungal Activity:

Many benzothiazole Schiff bases have demonstrated significant activity against a range of bacterial and fungal strains.[1][8][9] The synthesized compounds can be evaluated for their minimum inhibitory concentration (MIC) against Gram-positive and Gram-negative bacteria, as well as various fungal species.

2. Anticancer Activity:

The benzothiazole nucleus is a key pharmacophore in several anticancer agents.[2][10] The novel Schiff bases could be tested for their cytotoxic effects on various cancer cell lines to determine their potential as antiproliferative agents.

3. Anti-inflammatory Activity:

Schiff bases have also been reported to possess anti-inflammatory properties.[2] The synthesized compounds can be assessed in relevant in vitro and in vivo models of inflammation.

Signaling Pathway Diagram

The potential mechanism of action for antimicrobial Schiff bases often involves the inhibition of essential microbial enzymes or disruption of the cell membrane. The azomethine group is crucial for their biological activity.

Signaling_Pathway cluster_drug Schiff Base Compound cluster_cell Microbial Cell SB This compound Schiff Base Membrane Cell Membrane Disruption SB->Membrane Interaction Enzyme Essential Enzyme Inhibition SB->Enzyme Binding DNA DNA Replication Interference SB->DNA Intercalation Death Microbial Cell Death Membrane->Death Enzyme->Death DNA->Death

Caption: Potential mechanisms of antimicrobial action for Schiff base compounds.

These application notes provide a comprehensive guide for the synthesis and preliminary evaluation of novel Schiff bases derived from this compound. The detailed protocols and expected data will be valuable for researchers in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for 6-Fluoro-2-hydrazinylbenzo[d]thiazole in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 6-Fluoro-2-hydrazinylbenzo[d]thiazole as a key building block in the synthesis of novel antimicrobial agents. The document outlines its chemical properties, application in generating diverse hydrazone derivatives, and detailed protocols for antimicrobial screening and preliminary mechanism of action studies.

Introduction to this compound in Antimicrobial Research

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. This has spurred significant research into the discovery and development of new antimicrobial agents with novel mechanisms of action. The benzothiazole scaffold is a prominent heterocyclic core structure found in a variety of compounds exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.

This compound is a crucial synthetic intermediate. The presence of the fluorine atom at the 6-position can significantly enhance the lipophilicity and metabolic stability of its derivatives, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. The reactive hydrazinyl group at the 2-position serves as a versatile handle for the synthesis of a wide array of hydrazone derivatives through condensation with various aldehydes and ketones. These hydrazones are a well-established class of compounds with diverse biological activities, and their synthesis from this compound allows for the creation of large chemical libraries for antimicrobial screening.

Application: A Versatile Synthon for Novel Antimicrobial Hydrazones

This compound is primarily employed as a synthon for the generation of N'-aryl/alkylidene-2-(6-fluorobenzo[d]thiazol-2-yl)hydrazines (benzothiazole hydrazones). The general synthetic scheme involves a straightforward condensation reaction between the hydrazinyl group of this compound and the carbonyl group of an aldehyde or ketone. This reaction is typically carried out under mild acidic conditions in a suitable solvent like ethanol.

The diversity of the resulting hydrazone library is dictated by the choice of the reacting aldehyde or ketone. By incorporating various substituted aromatic, heteroaromatic, or aliphatic aldehydes and ketones, researchers can systematically explore the structure-activity relationships (SAR) of the synthesized compounds. This approach allows for the fine-tuning of antimicrobial potency and selectivity.

Putative Mechanism of Action

While the precise mechanism of action for each derivative may vary, benzothiazole-based compounds have been reported to exert their antimicrobial effects through multiple pathways.[1] These include:

  • Inhibition of Essential Enzymes: Benzothiazole derivatives have been shown to inhibit crucial bacterial enzymes such as DNA gyrase, dihydrofolate reductase, and dihydropteroate synthase, which are vital for DNA replication and folate biosynthesis.[1]

  • Disruption of Cell Membrane Integrity: Some derivatives can perturb the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death.

  • Interference with Biofilm Formation: Certain benzothiazoles have demonstrated the ability to inhibit the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics.

Further mechanistic studies are essential to elucidate the specific targets of novel hydrazone derivatives of this compound.

Data Presentation: Antimicrobial Activity of Benzothiazole Hydrazone Derivatives

Due to the limited availability of specific antimicrobial data for derivatives of this compound in the reviewed literature, the following tables present data for structurally related 6-chloro-benzothiazole-2-yl-hydrazone derivatives. This information serves as a representative example of the antimicrobial potential of this class of compounds. Researchers are encouraged to generate specific data for their novel 6-fluoro-substituted derivatives.

Table 1: In Vitro Antibacterial Activity of 6-Chloro-benzothiazole-2-yl-hydrazone Derivatives (Minimum Inhibitory Concentration in µg/mL)

Compound IDDerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference Compound (Ciprofloxacin)
1a N'-(phenyl)methylene62.51252502506.25
1b N'-(4-chlorophenyl)methylene31.2562.51251256.25
1c N'-(4-nitrophenyl)methylene15.631.2562.562.56.25
1d N'-(4-hydroxyphenyl)methylene62.562.51252506.25

Data is hypothetical and for illustrative purposes based on trends observed in related literature.

Table 2: In Vitro Antifungal Activity of 6-Chloro-benzothiazole-2-yl-hydrazone Derivatives (Minimum Inhibitory Concentration in µg/mL)

Compound IDDerivativeCandida albicansAspergillus nigerReference Compound (Fluconazole)
1a N'-(phenyl)methylene12525015.6
1b N'-(4-chlorophenyl)methylene62.512515.6
1c N'-(4-nitrophenyl)methylene31.2562.515.6
1d N'-(4-hydroxyphenyl)methylene12512515.6

Data is hypothetical and for illustrative purposes based on trends observed in related literature.

Experimental Protocols

Protocol 1: General Synthesis of Hydrazone Derivatives from this compound

Objective: To synthesize a library of hydrazone derivatives for antimicrobial screening.

Materials:

  • This compound

  • Various substituted aldehydes or ketones

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round bottom flask

  • Reflux condenser

  • Stirring plate

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.

  • To this solution, add 1.1 equivalents of the desired aldehyde or ketone.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure hydrazone derivative.

  • Characterize the synthesized compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

Objective: To determine the lowest concentration of the synthesized compounds that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized hydrazone derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (vehicle, e.g., DMSO)

  • Incubator

  • Microplate reader (optional, for quantitative measurement of turbidity)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a sterile 96-well microtiter plate, add 100 µL of the appropriate broth to all wells.

  • Add 100 µL of the stock solution of the test compound to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the diluted inoculum to each well, except for the sterility control wells (broth only).

  • Include a positive control (a standard antibiotic) and a negative control (broth with inoculum and the same concentration of DMSO as in the test wells).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Protocol 3: Agar Well Diffusion Assay for Antimicrobial Screening

Objective: To qualitatively screen the antimicrobial activity of the synthesized compounds.

Materials:

  • Synthesized hydrazone derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile cork borer or pipette tips

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic

  • Solvent control (e.g., DMSO)

Procedure:

  • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.

  • Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.

  • Allow the plate to dry for a few minutes.

  • Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.

  • Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into a designated well.

  • Add the positive control and solvent control to separate wells.

  • Allow the plates to stand at room temperature for 1-2 hours to permit diffusion of the compounds into the agar.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product cluster_analysis Characterization start1 This compound synthesis Condensation Reaction (Ethanol, Acetic Acid, Reflux) start1->synthesis start2 Aldehydes / Ketones start2->synthesis product Hydrazone Derivatives synthesis->product analysis Spectroscopic Analysis (NMR, MS, IR) product->analysis Antimicrobial_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_evaluation Further Evaluation synthesis Synthesized Hydrazone Derivatives screening Agar Well Diffusion Assay synthesis->screening mic Broth Microdilution Assay (MIC Determination) screening->mic Active Compounds evaluation Mechanism of Action Studies (e.g., Enzyme Inhibition) mic->evaluation Potent Compounds Putative_Mechanisms cluster_targets Potential Cellular Targets cluster_effects Resulting Effects compound Benzothiazole Hydrazone Derivative target1 DNA Gyrase compound->target1 target2 DHFR / DHPS compound->target2 target3 Cell Membrane compound->target3 effect1 Inhibition of DNA Replication target1->effect1 effect2 Inhibition of Folate Synthesis target2->effect2 effect3 Loss of Membrane Integrity target3->effect3 outcome Bactericidal / Bacteriostatic Effect effect1->outcome effect2->outcome effect3->outcome

References

Application Notes and Protocols for Condensation Reactions with 6-Fluoro-2-hydrazinylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Schiff bases and pyrazole derivatives through condensation reactions with 6-Fluoro-2-hydrazinylbenzo[d]thiazole. This document includes experimental procedures, tabulated data from related compounds, and diagrams of potential antimicrobial mechanisms of action and experimental workflows.

Introduction

Derivatives of 2-hydrazinylbenzo[d]thiazole are significant scaffolds in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, antifungal, and antitumor properties. The presence of a fluorine atom at the 6-position can enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved pharmacological profiles. Condensation reactions of the hydrazinyl group with aldehydes, ketones, or 1,3-dicarbonyl compounds are versatile methods for synthesizing Schiff bases and pyrazoles, respectively. These derivatives are of great interest for the development of novel therapeutic agents.

Data Presentation: Condensation Reaction Products of Fluorinated Benzothiazole Derivatives

The following tables summarize quantitative data for Schiff bases and pyrazoles synthesized from fluorinated 2-aminobenzothiazole and related hydrazinyl precursors. This data, gathered from various studies, provides a comparative reference for expected yields and physical properties.

Table 1: Synthesis of Schiff Bases from 4,6-Difluoro-2-aminobenzothiazole

Aldehyde ReactantYield (%)Melting Point (°C)Appearance
4-(Dimethylamino)benzaldehyde62.95152-155Golden yellow crystalline
5-Bromo-2-hydroxybenzaldehyde78.65178-180Yellow amorphous
3,4-Dimethoxybenzaldehyde55.39192-194Pale yellow crystalline
4-Chlorobenzaldehyde58.58169-172-
4-Nitrobenzaldehyde78.65178-180Yellow amorphous

Data adapted from a study on the condensation of 4,6-difluoro-2-amino benzothiazole with various aromatic aldehydes.[1]

Table 2: Synthesis of Pyrazole Derivatives from Hydrazine Precursors

Hydrazine PrecursorDicarbonyl/Other ReactantYield (%)Melting Point (°C)
PhenylhydrazineEthyl acetoacetate95-
3-Isothiocyanato-N-methylbenzamide & Hydrazine hydrate6-Methoxybenzofuran-3(2H)-one intermediate18166-168
p-Sulphamylphenyl hydrazine(E)-3-phenyl-4-(p-substituted phenyl)-3-buten-2-onesGood-
Hydrazinium hydroxide1,1-dimethoxy-N,N-dimethylethanamine intermediate-154.3–258.9

Data from various studies on pyrazole synthesis.[2][3][4][5]

Experimental Protocols

The following are generalized yet detailed protocols for the synthesis of Schiff bases and pyrazoles from this compound, adapted from established procedures for structurally related compounds.

Protocol 1: Synthesis of Schiff Bases via Condensation with Aromatic Aldehydes

This protocol outlines the acid-catalyzed condensation of this compound with an aromatic aldehyde to form the corresponding hydrazone (Schiff base).

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Methanol (reagent grade)

  • Glacial acetic acid (catalytic amount)

  • Sodium bisulfite solution (for purification)

  • Ether

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of methanol.

  • To this solution, add 1 equivalent of the desired aromatic aldehyde, also dissolved in a minimal amount of methanol.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a condenser and reflux the mixture with constant stirring at 50-60°C for 4-12 hours.[1]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 8:2).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product can be collected by filtration.

  • To remove any unreacted aldehyde, wash the crude product with a sodium bisulfite solution, followed by a wash with chilled methanol to remove other impurities.

  • Dry the purified product with ether and recrystallize from hot methanol to obtain the final Schiff base.

  • Characterize the product using appropriate analytical techniques (FT-IR, NMR, Mass Spectrometry) and determine the melting point.

Protocol 2: Synthesis of Pyrazoles via Cyclocondensation with 1,3-Dicarbonyl Compounds

This protocol describes the cyclocondensation reaction of this compound with a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) to yield a substituted pyrazole.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Ethanol or Dioxane/Ethanol (1:1) mixture

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • Dissolve 1 equivalent of this compound in a suitable solvent such as ethanol or a 1:1 mixture of dioxane and ethanol in a round-bottom flask.

  • Add 1 equivalent of the 1,3-dicarbonyl compound to the solution.

  • A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.

  • Characterize the final product by spectroscopic methods (FT-IR, NMR, Mass Spectrometry) and determine its melting point.

Mandatory Visualizations

Antimicrobial Signaling Pathways

Derivatives of benzothiazole have been shown to exhibit antimicrobial activity through various mechanisms. The following diagrams illustrate two such potential pathways.

DNA_Gyrase_Inhibition Benzothiazole_Derivative Benzothiazole Derivative DNA_Gyrase DNA Gyrase (Bacterial Enzyme) Benzothiazole_Derivative->DNA_Gyrase Inhibition DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Prevents Relaxation DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Inhibition of DNA Gyrase by Benzothiazole Derivatives.

DHPS_Inhibition Benzothiazole_Derivative Benzothiazole Derivative DHPS Dihydropteroate Synthase (DHPS) Benzothiazole_Derivative->DHPS Competitive Inhibition Folate_Synthesis Folate Synthesis Pathway DHPS->Folate_Synthesis Blocked PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Nucleic_Acid_Synthesis Nucleic Acid Synthesis Folate_Synthesis->Nucleic_Acid_Synthesis Inhibited Cell_Growth_Inhibition Inhibition of Bacterial Growth Nucleic_Acid_Synthesis->Cell_Growth_Inhibition

Caption: Inhibition of Dihydropteroate Synthase by Benzothiazole Derivatives.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization Reactants This compound + Aromatic Aldehyde Reaction Reflux in Methanol with Acetic Acid Catalyst Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filtration of Precipitate Cooling->Filtration Washing Wash with NaHSO3 and chilled Methanol Filtration->Washing Recrystallization Recrystallization from Hot Methanol Washing->Recrystallization Analysis FT-IR, NMR, Mass Spectrometry, Melting Point Determination Recrystallization->Analysis

References

Application Notes and Protocols: 6-Fluoro-2-hydrazinylbenzo[d]thiazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 6-fluoro-2-hydrazinylbenzo[d]thiazole derivatives as anticancer agents. This document details their synthesis, outlines their proposed mechanisms of action, and provides standardized protocols for evaluating their efficacy. The information is intended to guide researchers in the exploration and development of this promising class of compounds for cancer therapy.

Introduction

Benzothiazole scaffolds are a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer properties. The incorporation of a fluorine atom at the 6-position and a hydrazinyl group at the 2-position of the benzothiazole core can significantly modulate the physicochemical and biological properties of the resulting derivatives. The fluorine atom can enhance metabolic stability and cell membrane permeability, while the hydrazinyl moiety serves as a versatile handle for the synthesis of a diverse library of derivatives, such as Schiff bases and heterocyclic compounds. These modifications are hypothesized to enhance the anticancer activity of the parent molecule.

Synthesis of this compound Derivatives

The synthesis of this compound is a key starting point for generating a library of derivatives. A common synthetic route involves the reaction of 2-amino-6-fluorobenzothiazole with hydrazine hydrate.[1] Further derivatization can be achieved by reacting the hydrazinyl group with various aldehydes or ketones to form Schiff bases, or with other reagents to generate diverse heterocyclic systems.[2][3][4]

Anticancer Activity and Data Presentation

Derivatives of the this compound scaffold have been investigated for their cytotoxic effects against various human cancer cell lines. The anticancer activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The following tables summarize the reported IC50 values for some fluorinated benzothiazole and related thiazole derivatives against different cancer cell lines. While specific data for a broad range of this compound derivatives is still emerging, the presented data from structurally related compounds provide valuable insights into their potential.

Table 1: In Vitro Cytotoxicity of Fluoro-1,2,3-triazole Tagged Amino bis(benzothiazole) Derivatives

CompoundU937 (Human monocytic leukemia) IC50 (µM)THP-1 (Human monocytic leukemia) IC50 (µM)Colo205 (Human colon adenocarcinoma) IC50 (µM)A549 (Human lung carcinoma) IC50 (µM)
8a >100>100>100>100
8b 8592>100>100
8c 768194>100
8d 69758896
8e 62687985
9a 58637178
9b 51566572
9c 45495866
9d 38425059
9e 32374451
9f 28313845
9g 25283340
9h 21242935
9i 18202530

Source: Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity.[5]

Table 2: In Vitro Cytotoxicity of Thiazole-Hydrazone Derivatives against A549 Lung Cancer Cells

CompoundIC50 (µM)
2j 3.93 ± 0.06
2k 1.43 ± 0.12
2l 1.75 ± 0.07
Cisplatin (Standard) 3.90 ± 0.10

Source: A new series of thiazole-hydrazone hybrids for Akt-targeted therapy of non-small cell lung cancer.[6]

Experimental Protocols

Detailed methodologies are crucial for the consistent and reproducible evaluation of the anticancer potential of this compound derivatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle progression.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Test compounds

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compounds at their IC50 concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.

  • Fix the cells in 70% ice-cold ethanol and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 or 48 hours.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Proposed Signaling Pathways and Mechanisms of Action

Benzothiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[7][8][9] The specific pathways activated by this compound derivatives are likely to be similar and may involve the modulation of key regulatory proteins.

A proposed general mechanism involves the induction of cellular stress, leading to the activation of the intrinsic apoptotic pathway. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of a caspase cascade (e.g., caspase-9 and caspase-3), ultimately resulting in programmed cell death.[9][10]

Furthermore, these compounds may induce cell cycle arrest at different phases (e.g., G1/S or G2/M), preventing cancer cells from proliferating.[7][11] This can be mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins. Some benzothiazole derivatives have also been shown to target specific signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[6][9]

Visualizations

The following diagrams illustrate the general experimental workflow for evaluating the anticancer activity of these compounds and a proposed signaling pathway for apoptosis induction.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanism Mechanism of Action Studies start 6-Fluoro-2-hydrazinyl- benzo[d]thiazole derivatives Derivative Synthesis (e.g., Schiff Bases) start->derivatives characterization Structural Characterization (NMR, MS) derivatives->characterization mtt_assay MTT Assay (IC50 Determination) characterization->mtt_assay cell_culture Cancer Cell Lines cell_culture->mtt_assay cell_cycle Cell Cycle Analysis mtt_assay->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis western_blot Western Blot (Protein Expression) apoptosis->western_blot

Caption: Experimental workflow for anticancer evaluation.

apoptosis_pathway cluster_cell Cancer Cell compound 6-Fluoro-2-hydrazinyl- benzo[d]thiazole Derivative bax Bax ↑ compound->bax bcl2 Bcl-2 ↓ compound->bcl2 mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway.

References

Application Notes and Protocols for N-Alkylation of 6-Fluoro-2-hydrazinylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-alkylation of 6-Fluoro-2-hydrazinylbenzo[d]thiazole, a key intermediate in the synthesis of various biologically active compounds. The protocol is designed to be a comprehensive guide for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities. The introduction of an N-alkylated hydrazine moiety at the 2-position of the 6-fluorobenzothiazole scaffold can lead to the development of novel molecules with potential therapeutic applications. The N-alkylation of hydrazines is a fundamental transformation in organic synthesis, often requiring careful control of reaction conditions to achieve the desired selectivity.[1][2][3] This protocol outlines a general and efficient method for the N-alkylation of this compound using a standard base and an alkylating agent.

Reaction Scheme

Caption: General scheme for the N-alkylation of this compound.

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound. The reaction conditions may require optimization depending on the specific alkylating agent used.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or n-Butyllithium (n-BuLi)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

    • Cool the suspension to 0 °C using an ice bath.

  • Deprotonation:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the solution of the starting material dropwise to the stirred suspension of NaH at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation. Evolution of hydrogen gas should be observed.

  • Alkylation:

    • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by TLC.[1]

  • Work-up:

    • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Alternative using n-BuLi:

For less reactive alkylating agents, a stronger base like n-Butyllithium can be employed.[1][2]

  • Dissolve this compound in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add n-BuLi (1.1 to 2.2 equivalents, depending on desired mono- or di-alkylation) dropwise.

  • Stir for 30 minutes at -78 °C.

  • Add the alkylating agent and allow the reaction to proceed, gradually warming to room temperature.

  • Follow the same work-up and purification procedure as described above.

Data Presentation

The following table summarizes expected data for the starting material and a representative N-alkylated product. Actual data should be recorded for each synthesized compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)
This compoundC₇H₆FN₃S183.21Yellow solid-Characteristic aromatic and N-H proton signals.Characteristic aromatic and thiazole carbon signals.N-H stretching bands around 3200-3400.
6-Fluoro-2-(2-methylhydrazinyl)benzo[d]thiazole (Example)C₈H₈FN₃S197.24Off-white solid-Aromatic signals, N-H protons, and a singlet for the methyl group.Aromatic signals, thiazole carbons, and a signal for the methyl carbon.Disappearance or shift of one N-H stretching band.

Note: Specific spectral data will vary depending on the solvent and the specific alkyl group introduced.

Visualizations

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - Dry flask under N2 - Add NaH in DMF - Cool to 0 °C start->setup deprotonation Deprotonation: - Add this compound - Stir at 0 °C for 30 min setup->deprotonation alkylation Alkylation: - Add alkyl halide - Warm to RT, stir for 2-12 h - Monitor by TLC deprotonation->alkylation workup Work-up: - Quench with NH4Cl - Extract with Ethyl Acetate - Wash and dry organic layer alkylation->workup purification Purification: - Concentrate under reduced pressure - Silica gel column chromatography workup->purification product Isolated N-alkylated Product purification->product

Caption: Workflow for the N-alkylation of this compound.

Logical Relationship of Reagents and Steps

logical_relationship sub This compound (Nucleophile) deprotonation Deprotonation sub->deprotonation base Base (NaH or n-BuLi) (Deprotonating Agent) base->deprotonation alkyl_halide Alkyl Halide (R-X) (Electrophile) sn2 SN2 Reaction alkyl_halide->sn2 deprotonation->sn2 Forms Nucleophilic Anion product N-Alkylated Product sn2->product Forms C-N Bond

Caption: Logical flow of the N-alkylation reaction.

References

The Synthetic Versatility of 6-Fluoro-2-hydrazinylbenzo[d]thiazole: A Gateway to Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 6-Fluoro-2-hydrazinylbenzo[d]thiazole serves as a pivotal intermediate in the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This versatile building block provides a facile entry point to novel derivatives with potential applications in anticancer and antimicrobial therapies.

The strategic incorporation of a fluorine atom at the 6-position of the benzothiazole ring often enhances the metabolic stability and bioavailability of the resulting molecules. The presence of the hydrazinyl group at the 2-position offers a reactive handle for a variety of chemical transformations, most notably the formation of hydrazones through condensation with aldehydes and ketones. This reaction is a cornerstone in the construction of compounds with a wide range of pharmacological effects.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound and its subsequent conversion to bioactive hydrazone derivatives.

Protocol 1: Synthesis of 2-Amino-6-fluorobenzothiazole

This initial step involves the synthesis of the precursor 2-amino-6-fluorobenzothiazole from 4-fluoroaniline.

Materials:

  • 4-fluoroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine

Procedure:

  • To a solution of 4-fluoroaniline (0.2 mol) in 30 mL of 95% acetic acid, add a solution of potassium thiocyanate (0.8 mol) in 50 mL of 95% acetic acid.[1]

  • Cool the mixture to 0°C.

  • Slowly add a solution of bromine (7.5 mL) in 30 mL of acetic acid dropwise with continuous stirring, maintaining the temperature between 0 and 10°C.[1]

  • After the addition is complete, continue stirring the reaction mixture at a temperature below room temperature for 2 hours, and then at room temperature for an additional 10 hours.[1]

  • Pour the reaction mixture into crushed ice.

  • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain 2-amino-6-fluorobenzothiazole.

Protocol 2: Synthesis of this compound

This protocol describes the conversion of the 2-amino-6-fluorobenzothiazole intermediate to the desired this compound.

Materials:

  • 2-Amino-6-fluorobenzothiazole

  • Hydrazine hydrate (80%)

  • Concentrated Hydrochloric acid (HCl)

  • Ethylene glycol

Procedure:

  • In a round-bottom flask, cool 6 mL of hydrazine hydrate to 5-10°C.

  • Slowly add 6 mL of concentrated HCl dropwise with stirring.

  • To this solution, add 0.03 mol of 2-Amino-6-fluorobenzothiazole and 24 mL of ethylene glycol.

  • Reflux the reaction mixture for 3 hours.

  • Upon cooling, a solid will separate out.

  • Filter the solid, wash it with water, and recrystallize from ethanol to yield this compound.

Protocol 3: Synthesis of 6-Fluoro-2-(2-benzylidenehydrazinyl)benzo[d]thiazole Derivatives

This general procedure outlines the condensation reaction between this compound and various aromatic aldehydes to form the corresponding hydrazones.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Absolute ethanol

  • Glacial acetic acid

Procedure:

  • In a flask, dissolve 1.5 mmol of this compound and 2.2 mmol of the appropriate substituted aromatic aldehyde in 20 mL of absolute ethanol.

  • Add 2-3 drops of glacial acetic acid to the mixture.

  • Reflux the reaction on a water bath for 10-14 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture.

  • The precipitated product is filtered, washed with a small amount of cold ethanol, and dried.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.

Applications in Drug Discovery and Development

Derivatives synthesized from this compound have shown promising results in preclinical studies, particularly in the areas of oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of fluorinated benzothiazole derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Representative Fluorinated Benzothiazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Fluorinated 2-aryl benzothiazoleMDA-MB-468 (Breast)0.41[2]
Fluorinated 2-aryl benzothiazoleHCT-116 (Colon)0.08[2]
2-Substituted benzothiazole with fluorineHepG2 (Liver)59.17 (24h)[3]
2-Substituted benzothiazole with fluorineHepG2 (Liver)29.63 (48h)[3]
Naphthalimide-benzothiazole derivativeHT-29 (Colon)3.47 ± 0.2[4]
Naphthalimide-benzothiazole derivativeA549 (Lung)3.89 ± 0.3[4]
Naphthalimide-benzothiazole derivativeMCF-7 (Breast)5.08 ± 0.3[4]
Antimicrobial Activity

The hydrazone linkage derived from this compound is a common feature in compounds exhibiting significant antimicrobial properties. These compounds have shown activity against a range of pathogenic bacteria and fungi.

Table 2: In Vitro Antimicrobial Activity of Representative Fluoro-benzothiazole Derivatives

Compound ClassMicroorganismZone of Inhibition (mm)Reference
Benzothiazole derivative A1E. coli19[5]
Benzothiazole derivative A1S. aureus21[5]
Benzothiazole derivative A2E. coli21[5]
Benzothiazole derivative A2S. aureus21[5]
Benzothiazole derivative A1A. niger20[5]
Benzothiazole derivative A1C. albicans19[5]
Benzothiazole derivative A2A. niger23[5]
Benzothiazole derivative A2C. albicans21[5]

Visualizing the Synthetic and Biological Workflow

The following diagrams illustrate the key processes involved in the synthesis and potential mechanism of action of compounds derived from this compound.

experimental_workflow cluster_synthesis Synthesis Pathway cluster_application Biological Evaluation Start 4-Fluoroaniline Intermediate1 2-Amino-6-fluorobenzothiazole Start->Intermediate1 KSCN, Br2, AcOH Intermediate2 This compound Intermediate1->Intermediate2 Hydrazine Hydrate, HCl, Ethylene Glycol FinalProduct Bioactive Hydrazone Derivatives Intermediate2->FinalProduct Condensation, AcOH (cat.) AromaticAldehyde Aromatic Aldehydes AromaticAldehyde->FinalProduct Anticancer Anticancer Activity (e.g., MTT Assay) FinalProduct->Anticancer Antimicrobial Antimicrobial Activity (e.g., Zone of Inhibition) FinalProduct->Antimicrobial Mechanism Mechanism of Action Studies Anticancer->Mechanism Antimicrobial->Mechanism

Caption: Synthetic workflow for bioactive hydrazones.

nfkb_pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK activate IL1 IL-1 IL1->IKK activate IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits IkB_P P-IκB IkB->IkB_P NFkB_nucleus Active NF-κB NFkB->NFkB_nucleus translocation Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation Benzothiazole Benzothiazole Derivative Benzothiazole->IKK inhibits DNA DNA NFkB_nucleus->DNA binds to Gene_expression Gene Expression (Inflammation, Proliferation, Survival) DNA->Gene_expression promotes

Caption: Inhibition of the NF-κB signaling pathway.[3][6][7]

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival.[6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), activate the IκB kinase (IKK) complex.[6][7] IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[6] This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes.[6] Some benzothiazole derivatives have been shown to exert their anti-inflammatory and anticancer effects by inhibiting the IKK complex, thereby preventing the activation of NF-κB and the subsequent expression of pro-inflammatory and pro-survival genes.[3]

References

Application Notes and Protocols for the Development of Novel Anti-inflammatory Agents from 6-Fluoro-2-hydrazinylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant goal in medicinal chemistry.

Benzothiazole scaffolds are recognized as "privileged structures" in drug discovery due to their presence in a wide range of biologically active compounds. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity. This document outlines the application of 6-Fluoro-2-hydrazinylbenzo[d]thiazole as a starting material for the synthesis of novel hydrazone derivatives and provides detailed protocols for evaluating their potential as anti-inflammatory agents. The hydrazone moiety offers a versatile point for chemical modification, allowing for the exploration of structure-activity relationships (SAR). Studies have suggested that benzothiazole derivatives can exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB and cyclooxygenase (COX) pathways.[1][2]

Synthesis of Novel 6-Fluoro-2-(2-arylidenehydrazinyl)benzo[d]thiazole Derivatives

The synthesis of novel anti-inflammatory agents from this compound is primarily achieved through the formation of hydrazone derivatives. This involves the condensation reaction between the hydrazinyl group of the benzothiazole core and a variety of substituted aldehydes or ketones. This approach allows for the generation of a diverse chemical library for screening.

Reaction Scheme:

Protocol for Synthesis of Hydrazone Derivatives:

This protocol is adapted from a known procedure for the synthesis of similar benzothiazole-hydrazone analogues.[3]

  • Solubilization: In a round-bottom flask, dissolve 1 mmol of this compound in an appropriate solvent such as ethanol or glacial acetic acid.

  • Addition of Carbonyl Compound: Add an equimolar amount (1 mmol) of the desired substituted aldehyde or ketone to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture if not already used as the solvent.

  • Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After completion of the reaction, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: Wash the crude product with a small amount of cold ethanol or a suitable solvent to remove unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol, methanol, or a mixture of solvents).

  • Characterization: Confirm the structure of the synthesized derivatives using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. The formation of the hydrazone is typically confirmed by the appearance of a characteristic imine (-N=CH-) peak in the ¹H-NMR spectrum.[3]

In Vitro Anti-inflammatory Assays

A tiered approach to in vitro screening allows for the efficient identification of lead compounds.

Inhibition of Protein Denaturation Assay

Principle: Denaturation of tissue proteins is a hallmark of inflammation. This assay assesses the ability of a compound to inhibit heat-induced denaturation of a protein, such as bovine serum albumin (BSA).

Protocol:

  • Preparation of Solutions:

    • Prepare a 1% w/v solution of BSA in distilled water.

    • Prepare stock solutions of the test compounds and a standard drug (e.g., Diclofenac Sodium) in a suitable solvent (e.g., DMSO).

  • Assay:

    • To 2.8 mL of the BSA solution, add 0.2 mL of the test compound solution at various concentrations (e.g., 50, 100, 200, 400, 800 µg/mL).

    • A control group consists of 2.8 mL of BSA solution and 0.2 mL of the solvent.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 10 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Nitric Oxide (NO) Radical Scavenging Assay in Macrophages

Principle: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key feature of inflammation. This assay measures the ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[1][4]

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM with 10% FBS) and seed them in 96-well plates.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Measurement of Nitrite: Measure the amount of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.

Cyclooxygenase (COX) Inhibition Assay

Principle: This assay determines the ability of a compound to selectively inhibit the COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway responsible for prostaglandin synthesis.

Protocol:

  • Utilize a commercially available COX (ovine or human) inhibitor screening assay kit (colorimetric or fluorometric).

  • Follow the manufacturer's instructions to measure the peroxidase activity of COX-1 and COX-2 in the presence of various concentrations of the test compounds.

  • Determine the IC50 values for each compound against both COX-1 and COX-2.

  • The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

In Vivo Anti-inflammatory Assays

Promising candidates from in vitro assays should be further evaluated in animal models of inflammation.

Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used model of acute inflammation. Injection of carrageenan into the rat paw induces a biphasic edema, and the reduction in paw volume by a test compound indicates its anti-inflammatory activity.

Protocol:

  • Animal Groups: Use Wistar albino rats, divided into groups (n=6): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the synthesized compounds.

  • Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group at each time point relative to the control group.

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of 6-Fluoro-2-(2-arylidenehydrazinyl)benzo[d]thiazole Derivatives
Compound IDR-group on AldehydeInhibition of BSA Denaturation (%) at 200 µg/mLNO Inhibition IC50 (µM) in RAW 264.7 cells[1][5][6]COX-2 Inhibition IC50 (µM)[7][8]COX-1 Inhibition IC50 (µM)Selectivity Index (COX-1/COX-2)
FBT-H H45.2 ± 2.1> 100> 100> 100-
FBT-1 4-Nitro78.5 ± 3.515.80.525.5810.73
FBT-2 4-Chloro72.1 ± 2.925.40.787.429.51
FBT-3 4-Hydroxy65.8 ± 3.242.11.2510.58.4
FBT-4 4-Methoxy60.3 ± 2.555.62.0415.87.75
Diclofenac -85.4 ± 4.112.50.151.812
Celecoxib -N/A35.50.052>100>1923

Data are presented as mean ± SD and are hypothetical examples based on literature for similar compounds.[2][7][8]

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3h
Control (Vehicle) -0
FBT-1 2058.2 ± 4.5
FBT-2 2052.6 ± 3.9
Indomethacin 1065.8 ± 5.1

Data are presented as mean ± SD and are hypothetical examples.

Visualization of Signaling Pathways and Workflows

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of pro-inflammatory gene expression.[9]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex TLR4->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB releases Proteasome Proteasome p_IkB->Proteasome degraded by NFkB_n NF-κB DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes transcription of FBT_derivative FBT Derivative FBT_derivative->IKK_complex inhibits

Caption: Simplified NF-κB signaling pathway and potential inhibition by FBT derivatives.

Cyclooxygenase (COX) Pathway

The COX pathway is responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

COX_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 stimulated by inflammatory signals AA Arachidonic Acid PLA2->AA releases COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids_h Prostaglandins (Homeostatic) PGH2->Prostanoids_h via various synthases Prostanoids_i Prostaglandins (Inflammatory) PGH2->Prostanoids_i via various synthases FBT_derivative FBT Derivative FBT_derivative->COX2 selectively inhibits

Caption: The Cyclooxygenase (COX) pathway leading to prostaglandin synthesis.

Experimental Workflow

A logical workflow is essential for the systematic evaluation of novel anti-inflammatory compounds.

Experimental_Workflow Start Start: This compound Synthesis Synthesis of Hydrazone Derivative Library Start->Synthesis InVitro In Vitro Screening Synthesis->InVitro Denaturation Protein Denaturation Assay InVitro->Denaturation NO_Assay Nitric Oxide Inhibition Assay InVitro->NO_Assay COX_Assay COX-1/COX-2 Inhibition Assay InVitro->COX_Assay Hit_ID Hit Identification & SAR Analysis Denaturation->Hit_ID NO_Assay->Hit_ID COX_Assay->Hit_ID Hit_ID->Synthesis Iterative Design InVivo In Vivo Evaluation Hit_ID->InVivo Paw_Edema Carrageenan-Induced Paw Edema InVivo->Paw_Edema Lead_Opt Lead Optimization Paw_Edema->Lead_Opt End Preclinical Candidate Lead_Opt->End

Caption: Experimental workflow for the discovery of novel anti-inflammatory agents.

Conclusion

This compound serves as a valuable and versatile starting material for the development of novel anti-inflammatory agents. The synthetic accessibility of its hydrazone derivatives allows for extensive structure-activity relationship studies. The combination of in vitro and in vivo assays detailed in these application notes provides a robust framework for identifying and characterizing promising lead compounds that modulate key inflammatory pathways. This systematic approach can accelerate the discovery of new therapeutic candidates for the treatment of inflammatory diseases.

References

Application Notes & Protocols: Methods for Creating a Compound Library from 6-Fluoro-2-hydrazinylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Fluoro-2-hydrazinylbenzo[d]thiazole is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The benzothiazole scaffold is a privileged structure found in numerous pharmacologically active compounds, and the presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity. The hydrazinyl group at the 2-position serves as a versatile reactive handle for diversification, allowing for the creation of large and diverse compound libraries. These libraries are essential for screening campaigns to identify novel therapeutic agents.

This document provides detailed protocols for two primary methods of diversifying this compound:

  • Synthesis of Pyrazole Derivatives via cyclocondensation with 1,3-dicarbonyl compounds.

  • Synthesis of Hydrazone (Schiff Base) Derivatives via condensation with various aldehydes.

Method 1: Synthesis of Pyrazole Derivatives

The reaction between a hydrazine and a 1,3-dicarbonyl compound is a classic and highly efficient method for the synthesis of pyrazoles, a class of heterocycles with a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This approach allows for significant diversity by varying the substituents on the 1,3-dicarbonyl starting material.

General Reaction Scheme:

The cyclocondensation reaction proceeds by reacting this compound with a substituted 1,3-diketone or related compound, typically under acidic or thermal conditions, to yield the corresponding 2-(1H-pyrazol-1-yl)benzo[d]thiazole derivative.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 This compound C1 Solvent (e.g., Ethanol, Acetic Acid) Reflux R1->C1 plus1 + R2 1,3-Dicarbonyl Compound (e.g., Acetylacetone) R2->C1 P1 6-Fluoro-2-(pyrazol-1-yl)benzo[d]thiazole Derivative C1->P1

Caption: Workflow for Pyrazole Synthesis.

Experimental Protocol: General Procedure for Pyrazole Synthesis

This protocol is adapted from general procedures for the synthesis of benzothiazolyl-pyrazoles.[3]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol or glacial acetic acid (10-15 mL).

  • Addition of Reagents: Add the selected 1,3-dicarbonyl compound (1.1 mmol, 1.1 equivalents) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for a period ranging from 2 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no solid forms, pour the mixture into ice-cold water (50 mL) and stir.

  • Purification: The collected crude solid is washed with cold water and then purified. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary: Examples of Pyrazole Synthesis

The following table summarizes representative examples of pyrazole synthesis from hydrazine precursors, demonstrating the scope of the reaction with various dicarbonyl compounds. While these examples may not use the exact 6-fluoro starting material, the conditions and yields are highly indicative of the expected outcomes.

EntryHydrazine Precursor1,3-Dicarbonyl CompoundSolventTime (h)Yield (%)Reference
12-hydrazinylbenzo[d]thiazoleAcetylacetoneEthanol/AcOH4Good[3]
2PhenylhydrazineEthyl acetoacetateNano-ZnO (catalyst)0.595[2]
32-hydrazinyl-4-methyl benzothiazoleFormic AcidAcid promoterRefluxN/A[4]
4Hydrazine hydrateSubstituted 1,3-diketonesEthylene Glycol2-470-95[5]

Method 2: Synthesis of Hydrazone (Schiff Base) Derivatives

The condensation of hydrazines with aldehydes or ketones to form hydrazones (a class of Schiff bases) is a robust and high-yield reaction, making it ideal for combinatorial library synthesis. The resulting C=N double bond and the wide availability of diverse aldehydes allow for the creation of a vast chemical space.

General Reaction Scheme:

The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of an aldehyde, followed by the elimination of a water molecule to form the hydrazone.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 This compound C1 Solvent (e.g., Methanol, Ethanol) Catalytic Acetic Acid Reflux R1->C1 plus1 + R2 Substituted Aldehyde (R-CHO) R2->C1 P1 6-Fluoro-2-(2-benzylidenehydrazinyl) benzo[d]thiazole Derivative C1->P1

Caption: Workflow for Hydrazone Synthesis.

Experimental Protocol: General Procedure for Hydrazone Synthesis

This protocol is adapted from established methods for synthesizing Schiff bases from aminobenzothiazoles and hydrazinylthiazoles.[6][7]

  • Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent like methanol or ethanol (15 mL), add the desired substituted aldehyde (1.0 mmol).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reaction Conditions: Reflux the reaction mixture with constant stirring for 5-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture in an ice bath. The precipitated solid product is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted aldehyde. If necessary, the product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF).

  • Characterization: Analyze the final product by FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure. The formation of the hydrazone is typically confirmed by the appearance of a characteristic N=CH proton signal in the ¹H NMR spectrum.[6]

Data Summary: Examples of Hydrazone Synthesis

The table below presents examples of hydrazone synthesis, illustrating the reaction's applicability with various aldehydes. The high yields demonstrate the efficiency of this method for library generation.

EntryHydrazine/Amine PrecursorAldehydeSolventTime (h)Yield (%)Reference
14,6-difluoro-2-amino benzothiazole4-(dimethyl amino) benzaldehydeMethanol10-12N/A[6]
27-Methyl-2-hydrazinylbenzo[d]thiazole4-NitrobenzaldehydeEthanol3-488.5[7]
37-Methyl-2-hydrazinylbenzo[d]thiazole4-ChlorobenzaldehydeEthanol3-485.2[7]
42-(2-hydrazinyl)thiazole derivativeVarious aryl aldehydesEthanol4-561-80[8]

Overall Workflow for Compound Library Generation

The generation of a compound library from this compound follows a logical progression from starting material to a diverse set of final compounds ready for biological screening.

G A Start: This compound B Diversification Strategy Selection A->B C1 Method 1: Pyrazole Synthesis B->C1 Cyclocondensation C2 Method 2: Hydrazone Synthesis B->C2 Condensation D1 React with 1,3-Dicarbonyl Library C1->D1 D2 React with Aldehyde Library C2->D2 E1 Parallel Synthesis & Purification D1->E1 E2 Parallel Synthesis & Purification D2->E2 F Compound Library (Pyrazoles & Hydrazones) E1->F E2->F G Characterization (QC) F->G H Biological Screening G->H

References

Application Notes and Protocols: 6-Fluoro-2-hydrazinylbenzo[d]thiazole in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Fluoro-2-hydrazinylbenzo[d]thiazole is a heterocyclic compound that holds significant potential in the field of agricultural chemistry. The benzothiazole scaffold is a key structural motif found in numerous bioactive molecules, including a variety of agrochemicals. The introduction of a fluorine atom and a hydrazinyl group can significantly modulate the biological activity of the parent molecule, making this compound a promising lead compound for the development of novel fungicides, insecticides, and herbicides. These application notes provide an overview of its potential applications, protocols for its synthesis and biological evaluation, and a summary of the activity of related compounds.

Potential Applications in Agriculture

The benzothiazole moiety is associated with a broad spectrum of biological activities relevant to agriculture:

  • Fungicidal Activity: Benzothiazole derivatives have shown efficacy against a range of plant pathogenic fungi. They can act as systemic acquired resistance (SAR) inducers or directly inhibit fungal growth by targeting essential enzymes.

  • Insecticidal Activity: Various benzothiazole derivatives have demonstrated insecticidal properties against common agricultural pests. Their mechanisms of action can include disruption of the nervous system or interference with vital biochemical pathways.

  • Herbicidal Activity: Certain benzothiazole derivatives have been investigated as herbicides, showing phytotoxic effects on various weed species.

The presence of a fluorine atom in the 6-position of the benzothiazole ring can enhance the compound's lipophilicity and metabolic stability, potentially leading to improved uptake and efficacy in target organisms. The 2-hydrazinyl group serves as a versatile synthetic handle for the creation of diverse derivatives, allowing for the fine-tuning of biological activity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route to this compound based on established methods for the synthesis of similar benzothiazole derivatives.

Materials:

  • 4-Fluoroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, filtration apparatus)

Procedure:

Step 1: Synthesis of 2-Amino-6-fluorobenzo[d]thiazole

  • Dissolve 4-fluoroaniline in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath and add potassium thiocyanate.

  • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Pour the mixture into ice water and neutralize with a sodium hydroxide solution to precipitate the product.

  • Filter the precipitate, wash with water, and recrystallize from ethanol to obtain 2-amino-6-fluorobenzo[d]thiazole.

Step 2: Synthesis of this compound

  • Suspend 2-amino-6-fluorobenzo[d]thiazole in a suitable solvent like ethanol or ethylene glycol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the suspension.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into cold water.

  • Neutralize with a suitable base to precipitate the crude product.

  • Filter the solid, wash with water, and purify by recrystallization from an appropriate solvent to yield this compound.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Assay

This protocol is adapted from standard methods for evaluating the antifungal activity of chemical compounds against plant pathogenic fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Cultures of target plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani)

  • Sterile petri dishes

  • Sterile cork borer or micropipette tips

  • Incubator

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions to achieve the desired final concentrations in the agar plates.

  • Poisoned Food Technique:

    • Autoclave the PDA medium and allow it to cool to approximately 45-50°C.

    • Add the appropriate volume of the test compound solution to the molten agar to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). A control plate should be prepared with DMSO only.

    • Pour the amended agar into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh culture of the target fungus, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.

    • Place the mycelial plug in the center of each agar plate (both treated and control).

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection:

    • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determination of EC₅₀: The effective concentration required to inhibit 50% of fungal growth (EC₅₀) can be determined by probit analysis of the dose-response data.

Protocol 3: Insecticidal Bioassay (Leaf Dip Method)

This protocol is a standard method for evaluating the insecticidal activity of a compound against leaf-feeding insects like Spodoptera littoralis.

Materials:

  • This compound

  • Acetone or another suitable solvent for stock solution

  • Triton X-100 or Tween 80 as a surfactant

  • Fresh, untreated leaves (e.g., castor bean, cabbage)

  • Larvae of the target insect pest (e.g., 3rd or 4th instar Spodoptera littoralis)

  • Ventilated containers for rearing

  • Filter paper

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of dilutions in distilled water containing a small amount of surfactant (e.g., 0.1%). A control solution should contain only the solvent and surfactant in water.

  • Leaf Treatment:

    • Excise fresh leaves and dip them into the test solutions for a standardized time (e.g., 10-30 seconds).

    • Allow the leaves to air dry completely.

  • Insect Exposure:

    • Place the treated leaves into the ventilated containers lined with filter paper.

    • Introduce a known number of insect larvae (e.g., 10-20) into each container.

  • Incubation: Maintain the containers under controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 12:12 hour light:dark photoperiod).

  • Data Collection:

    • Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure. Larvae are considered dead if they do not move when prodded with a fine brush.

    • Correct the mortality data for control mortality using Abbott's formula if necessary.

  • Determination of LC₅₀: The lethal concentration required to kill 50% of the test insects (LC₅₀) can be calculated using probit analysis.

Protocol 4: Herbicidal Activity Assay (Pre-emergence)

This protocol assesses the pre-emergence herbicidal activity of the compound on weed seeds.

Materials:

  • This compound

  • Acetone or other suitable solvent

  • Surfactant (e.g., Tween 80)

  • Pots or trays filled with a sterile soil mix

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound and make serial dilutions in a water-solvent-surfactant mixture to achieve the desired application rates (e.g., in g/ha or kg/ha ).

  • Sowing of Seeds:

    • Sow a known number of weed seeds at a uniform, shallow depth in the pots or trays.

  • Application of Test Compound:

    • Apply a specific volume of the test solution uniformly to the soil surface of each pot using a laboratory sprayer.

    • A control group should be treated with the solvent-surfactant solution without the test compound.

  • Incubation:

    • Place the pots in a growth chamber or greenhouse with appropriate conditions for seed germination and plant growth (e.g., 25°C, 16-hour photoperiod).

    • Water the pots as needed, typically by subirrigation to avoid disturbing the treated soil surface.

  • Data Collection:

    • After a set period (e.g., 14-21 days), assess the herbicidal effect.

    • Count the number of emerged and surviving seedlings in each pot.

    • Visually rate the phytotoxicity on a scale (e.g., 0 = no effect, 100 = complete kill).

    • Measure the fresh and dry weight of the surviving seedlings.

  • Analysis: Calculate the percentage of inhibition of seed germination and seedling growth compared to the control. Determine the GR₅₀ (the concentration required to cause a 50% reduction in growth).

Data Presentation

The following tables summarize the reported biological activities of various benzothiazole derivatives, providing a comparative context for the potential of this compound.

Table 1: Fungicidal Activity of Benzothiazole Derivatives against Plant Pathogens

Compound/DerivativeTarget FungusActivity MetricValueReference
2-(aryloxymethyl)benzothiazole (5h)Fusarium solaniIC₅₀4.34 µg/mL
2-(aryloxymethyl)benzothiazole (5a)Fusarium solaniIC₅₀17.61 µg/mL
2-(aryloxymethyl)benzothiazole (5b)Fusarium solaniIC₅₀11.23 µg/mL
Benzothiazole-appended bis-triazole (5f)Rhizoctonia solaniED₅₀0.96 µM
Benzothiazole-appended bis-triazole (7f)Rhizoctonia solaniED₅₀1.48 µM
Commercial Fungicide (Hymexazol)Fusarium solaniIC₅₀38.92 µg/mL
Commercial Fungicide (Hexaconazole)Rhizoctonia solaniED₅₀2.44 µM

Table 2: Insecticidal Activity of Benzothiazole Derivatives

Compound/DerivativeTarget InsectActivity MetricValueReference
Diethyl 1-(6-chlorobenzo[d]thiazol-2-yl)...Spodoptera littoralis (4th instar)LC₅₀34.02 ppm
1-(6-nitrobenzo[d]thiazol-2-yl)...Spodoptera littoralis (4th instar)LC₅₀35.29 ppm
6-(2-hydroxyethyl)benzo[d]thiazol-4-ol (HBT)Spodoptera frugiperdaLC₅₀0.24 mg/mL
Benzothiazole derivative 88Spodoptera lituraLC₅₀0.07 mg/L
Benzothiazole derivative 89Spodoptera exiguaMortality at 1 mg/L100%

Table 3: Herbicidal Activity of Benzothiazole Derivatives

Compound/DerivativeTarget WeedActivity TypeObservationReference
Benzothiazole N,O-acetalsDicotyledon & Monocotyledon weedsPre- and Post-emergenceGood herbicidal activity
3-(pyridin-2-yl)benzothiazol-2(3H)-one (B-04)Broadleaf weedsPost-emergenceExcellent activity
3-(pyridin-2-yl)benzothiazol-2(3H)-one (B-04)Dicotyledonous & Monocotyledonous weedsPre-emergencePotent activity, comparable to flumioxazin

Signaling Pathways and Mechanisms of Action

The exact signaling pathways affected by this compound are not yet elucidated. However, based on the known mechanisms of action of other benzothiazole-based agrochemicals, we can propose putative targets and pathways.

Putative Antifungal Mechanism of Action

Many antifungal benzothiazole derivatives are known to target the biosynthesis of ergosterol, an essential component of the fungal cell membrane. A key enzyme in this pathway is sterol 14α-demethylase (CYP51). Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and disruption of the cell membrane integrity, ultimately causing fungal cell death.

Antifungal_Pathway A Acetyl-CoA B HMG-CoA Reductase A->B C Mevalonate Pathway B->C D Squalene C->D E Squalene Epoxidase D->E F Lanosterol E->F G Sterol 14α-demethylase (CYP51) F->G H Ergosterol G->H I Fungal Cell Membrane H->I J 6-Fluoro-2-hydrazinyl- benzo[d]thiazole (putative) J->G Inhibition

Caption: Putative antifungal mechanism via inhibition of ergosterol biosynthesis.

Putative Herbicidal Mechanism of Action

Some herbicidal benzothiazole derivatives are known to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation of cell membranes, leading to cell leakage and death.

Herbicidal_Pathway A Glutamate B ALA Synthesis A->B C Protoporphyrinogen IX B->C D Protoporphyrinogen Oxidase (PPO) C->D I Accumulation of Protoporphyrinogen IX E Protoporphyrin IX D->E F Chlorophyll & Heme E->F G Healthy Plant Cell F->G H 6-Fluoro-2-hydrazinyl- benzo[d]thiazole (putative) H->D Inhibition J Reactive Oxygen Species (ROS) I->J Light K Lipid Peroxidation & Cell Death J->K

Caption: Putative herbicidal mechanism via inhibition of PPO.

Putative Insecticidal Mechanism of Action

The insecticidal mechanism of benzothiazole derivatives can be diverse. One possible mode of action is the disruption of the insect's nervous system, for example, by acting on neurotransmitter receptors or ion channels. Another potential mechanism involves the inhibition of vital enzymes, such as those involved in hormone synthesis or energy metabolism. For instance, some studies suggest that benzothiazole derivatives can affect enzymes like acetylcholinesterase or phenoloxidase.

Insecticidal_Workflow cluster_0 Putative Molecular Targets A Acetylcholinesterase E Disruption of Nervous System Function A->E B Sodium Channels B->E C Hormone Biosynthesis Enzymes F Imbalance of Developmental Hormones C->F D 6-Fluoro-2-hydrazinyl- benzo[d]thiazole D->A D->B D->C G Paralysis, Developmental Failure, Mortality E->G F->G

Caption: Putative insecticidal mechanisms of action.

Disclaimer: The information provided in these application notes is for research and development purposes only. The protocols are generalized and may require optimization for specific experimental conditions and target organisms. All work with chemical compounds should be performed in a well-ventilated laboratory with appropriate personal protective equipment.

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Fluoro-2-hydrazinylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Fluoro-2-hydrazinylbenzo[d]thiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most frequently employed purification techniques for this compound and structurally similar compounds are recrystallization and column chromatography. Recrystallization from ethanol is a common final step to obtain a crystalline solid.[1][2] Column chromatography is often used to separate the target compound from reaction byproducts and unreacted starting materials.[3]

Q2: What are potential impurities I might encounter?

A2: Potential impurities can include unreacted starting materials such as 2-amino-6-fluorobenzothiazole, excess hydrazine hydrate, and byproducts from side reactions. The specific impurities will depend on the synthetic route employed.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification. By comparing the spots of your fractions to the crude mixture and a reference standard (if available), you can identify the fractions containing the purified product.

Q4: What are the recommended storage conditions for the purified compound?

A4: Purified this compound should be stored at -20°C, protected from light, and in an inert gas atmosphere to prevent degradation.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Product does not crystallize - Solution is not saturated.- Presence of impurities inhibiting crystallization.- Concentrate the solution by slowly evaporating the solvent.- Try adding a co-solvent in which the product is less soluble.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.
Oily precipitate forms instead of crystals - Solution is supersaturated.- Cooling rate is too fast.- Re-heat the solution to dissolve the oil.- Allow the solution to cool more slowly at room temperature, followed by gradual cooling in an ice bath.- Add a small amount of additional solvent.
Low recovery of purified product - Product is too soluble in the chosen solvent.- Premature crystallization during hot filtration.- Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.- Ensure the filtration apparatus is pre-heated before filtering the hot solution.
Colored impurities remain in the crystals - Impurities are co-crystallizing with the product.- Treat the hot solution with activated charcoal before filtration to adsorb colored impurities.[1]
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of spots on TLC - Inappropriate solvent system.- Systematically vary the polarity of the eluent. A common starting point for benzothiazole derivatives is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[3]
Compound is not eluting from the column - Eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. The addition of a small amount of a basic modifier like ammonium hydroxide can sometimes help with the elution of basic compounds.[3]
Streaking of spots on TLC/column - Compound is too polar for the stationary phase.- Sample is overloaded on the column.- Add a small amount of a polar modifier (e.g., acetic acid or triethylamine) to the eluent, depending on the acidic or basic nature of your compound.- Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
Cracking of the silica gel bed - Improper packing of the column.- Running the column dry.- Ensure the silica gel is packed as a uniform slurry.- Never let the solvent level drop below the top of the silica gel.

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and crack-free bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system, starting with a low polarity and gradually increasing it as needed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Assess Purity Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Impure Recrystallization Recrystallization TLC_Analysis->Recrystallization Minor Impurities Column_Chromatography->Recrystallization Collect Fractions Pure_Product Pure Product Recrystallization->Pure_Product Isolate Crystals Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization

Caption: General workflow for the purification and analysis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Hydrazone Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during hydrazone synthesis.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during hydrazone formation experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Unfavorable pH: The reaction is highly pH-sensitive. The rate can be very slow at neutral or high pH.[1]Adjust the pH to a mildly acidic range of 4.5-6 using a catalytic amount of a weak acid like acetic acid.[1]
Low Reactivity/Steric Hindrance: Ketones are generally less reactive than aldehydes. Bulky groups on either reactant can hinder the reaction.[1]Increase the reaction temperature (e.g., reflux) or prolong the reaction time.[1] For bioconjugation at neutral pH, consider using an aniline catalyst to accelerate the reaction.[1]
Impure Starting Materials: Impurities in the aldehyde/ketone or hydrazine can interfere with the reaction.Ensure the purity of your starting materials. Purify them if necessary.[1]
Product Hydrolysis: Hydrazones can be susceptible to hydrolysis, especially under strongly acidic conditions.[1][2]Maintain the pH in the optimal 4.5-6 range. During workup, use a neutral or slightly basic wash (e.g., saturated NaHCO₃) to remove excess acid.[2]
Formation of Side Products Azine Formation: This is a common side reaction, especially with unsubstituted hydrazine, where the hydrazone reacts with a second molecule of the carbonyl compound.[1][2]Use a 1:1 molar ratio of reactants. Consider adding the carbonyl compound dropwise to the hydrazine solution to prevent localized excess.[1] Using a slight excess of hydrazine (1.1-1.2 equivalents) can also minimize azine formation.[2]
Formation of E/Z Isomers: The C=N double bond can result in geometric isomers.The ratio of isomers can be influenced by reaction conditions such as pH and temperature.[1] Characterize the product mixture to determine the isomeric ratio.
Slow Reaction at Neutral pH Inefficient Catalysis: The dehydration step of the mechanism is not efficiently catalyzed at neutral pH.[1]Aniline and its derivatives can act as effective nucleophilic catalysts for hydrazone formation at neutral pH.[1]
Product Instability During Storage Hydrolysis: Residual acid can catalyze the cleavage of the C=N bond.[1][2]Ensure the purified hydrazone is dry and stored in a neutral environment. If in solution, use an aprotic solvent.[2]
Oxidation: Hydrazones with an N-H bond can be susceptible to oxidation from exposure to air and light.[2]Store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for hydrazone formation and why is it important?

A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.[1][3] This is because the reaction requires acid catalysis to protonate the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by the hydrazine.[1] However, if the pH is too low (strongly acidic), the hydrazine nucleophile becomes protonated and non-reactive.[1][3] Therefore, a delicate balance is necessary to achieve the maximum reaction rate.

Q2: What are the main differences in reactivity between aldehydes and ketones in hydrazone formation?

A2: Aldehydes are generally more reactive than ketones in hydrazone formation due to two main factors:

  • Steric Effects: Aldehydes have a hydrogen atom attached to the carbonyl carbon, which presents less steric hindrance to the incoming hydrazine compared to the two bulkier alkyl or aryl groups in ketones.[1]

  • Electronic Effects: The alkyl groups on a ketone are electron-donating, which reduces the electrophilicity of the carbonyl carbon, making it less prone to nucleophilic attack compared to aldehydes.[1]

Q3: How can I monitor the progress of my hydrazone formation reaction?

A3: Several analytical techniques can be used to effectively monitor the reaction progress:

  • Thin Layer Chromatography (TLC): This is a common and straightforward method to observe the disappearance of starting material spots and the appearance of a new product spot.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can identify and quantify the reactants and products in the reaction mixture.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the appearance of characteristic hydrazone signals and the disappearance of reactant signals.

Q4: My reaction is very slow at neutral pH for a bioconjugation application. How can I accelerate it?

A4: The slow reaction rate at neutral pH is a known challenge because the dehydration step is not efficiently catalyzed. Aniline and its derivatives have been demonstrated to be effective nucleophilic catalysts for hydrazone formation at neutral pH.[1][4] Aniline reacts with the carbonyl compound to form a more reactive Schiff base intermediate, which then readily reacts with the hydrazine, accelerating the overall reaction.[1]

Q5: Why is my purified hydrazone product unstable and how can I store it properly?

A5: Hydrazones can be susceptible to hydrolysis, which breaks the C=N bond to regenerate the starting materials.[1][5] This process is often catalyzed by acid.[2] Additionally, N-unsubstituted hydrazones can be prone to oxidation.[2] For proper storage, ensure the purified hydrazone is thoroughly dried and stored under an inert atmosphere (like nitrogen or argon), protected from light, and kept at a low temperature.[2]

Data Presentation

Table 1: Effect of Catalysts on the Second-Order Rate Constants of Hydrazone Formation at Neutral pH

CatalystConcentration (mM)Substrate 1Substrate 2Rate Constant (M⁻¹s⁻¹)Fold Rate Enhancement
None-4-formylbenzoic acidHydrazine0.0121
Aniline204-formylbenzoic acidHydrazine0.0847
2-Aminophenol204-formylbenzoic acidHydrazine0.1210
2-(Aminomethyl)benzimidazole204-formylbenzoic acidHydrazine0.8470

Note: Data is illustrative and compiled from various sources to demonstrate relative enhancements. Actual rates will vary based on specific substrates and conditions.

Experimental Protocols

General Protocol for Acid-Catalyzed Hydrazone Synthesis
  • Preparation: Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

  • Reactant Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.[2][6]

  • Reaction: Stir the mixture at room temperature or heat under reflux. The reaction time can vary from a few minutes to several hours.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.[2]

  • Workup: Once the reaction is complete, cool the mixture if heated. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[1]

Protocol for Aniline-Catalyzed Hydrazone Formation at Neutral pH

This protocol is adapted for applications like bioconjugation where acidic conditions must be avoided.[1]

  • Preparation: In a buffered aqueous solution (e.g., phosphate buffer at pH 7.4), dissolve the carbonyl compound (1.0 equivalent) and the hydrazine derivative (1.0-1.5 equivalents).[1]

  • Catalyst Addition: Add a stock solution of aniline to achieve the desired final catalyst concentration (e.g., 10-20 mM).[1]

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress using a suitable analytical method like HPLC or LC-MS.[1]

  • Purification: Purify the product using methods appropriate for biomolecules, such as size-exclusion chromatography or dialysis.

Visualizations

Hydrazone_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve_carbonyl Dissolve Carbonyl (Aldehyde/Ketone) start->dissolve_carbonyl dissolve_hydrazine Dissolve Hydrazine Derivative start->dissolve_hydrazine mix_reactants Mix Reactants dissolve_carbonyl->mix_reactants dissolve_hydrazine->mix_reactants add_catalyst Add Catalyst (e.g., Acetic Acid) mix_reactants->add_catalyst stir_heat Stir / Heat add_catalyst->stir_heat monitor Monitor Progress (TLC, LC-MS) stir_heat->monitor quench Quench Reaction monitor->quench extract Extraction / Filtration quench->extract purify Purify (Recrystallization / Chromatography) extract->purify characterize Characterize Product purify->characterize end End characterize->end Troubleshooting_Low_Yield start Low or No Yield Observed check_ph Is pH in optimal range (4.5-6)? start->check_ph adjust_ph Adjust pH with weak acid check_ph->adjust_ph No check_reactivity Are reactants sterically hindered or unreactive? check_ph->check_reactivity Yes end Re-run Reaction adjust_ph->end increase_temp_time Increase temperature and/or reaction time check_reactivity->increase_temp_time Yes check_side_products Are side products (e.g., azine) observed? check_reactivity->check_side_products No increase_temp_time->end adjust_stoichiometry Adjust stoichiometry (e.g., slight excess of hydrazine) check_side_products->adjust_stoichiometry Yes check_purity Are starting materials pure? check_side_products->check_purity No adjust_stoichiometry->end purify_reagents Purify starting materials check_purity->purify_reagents No check_purity->end Yes purify_reagents->end

References

Technical Support Center: Synthesis of 6-Fluoro-2-hydrazinylbenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-2-hydrazinylbenzo[d]thiazole and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives in a question-and-answer format.

Q1: My yield of 2-amino-6-fluorobenzothiazole is low in the initial cyclization step. What are the possible causes and solutions?

A1: Low yields in the synthesis of 2-amino-6-fluorobenzothiazole from 4-fluoroaniline are a common challenge. Several factors could be contributing to this issue:

  • Incomplete Reaction: The reaction time or temperature may be insufficient. Ensure the mixture is stirred for the recommended duration, often several hours at room temperature followed by an extended period, sometimes overnight.[1]

  • Reagent Quality: The purity of reactants, particularly 4-fluoroaniline and bromine, is crucial. Use freshly distilled or high-purity reagents. Moisture can also interfere with the reaction, so ensure all glassware is dry.

  • Temperature Control: The initial reaction with bromine is exothermic. Maintaining a low temperature (0-10°C) during the addition of bromine in glacial acetic acid is critical to prevent side reactions.[1]

  • Precipitation and Isolation: The product is precipitated by neutralizing the reaction mixture with ammonia. Incomplete precipitation or loss of product during filtration can significantly reduce the yield. Ensure the pH is adjusted carefully to the optimal range for precipitation (around pH 6).[1]

Q2: I am observing the formation of significant impurities during the synthesis of 2-amino-6-fluorobenzothiazole. How can I minimize these?

A2: Impurity formation is often due to side reactions. Here are some strategies to improve the purity of your product:

  • Control of Bromination: The addition of bromine should be slow and dropwise to a cooled solution of 4-fluoroaniline and potassium thiocyanate in glacial acetic acid.[1][2] This helps to prevent over-bromination or other unwanted side reactions.

  • Purification of the Intermediate: The crude 2-amino-6-fluorobenzothiazole can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or benzene/ethanol mixture, to remove impurities before proceeding to the next step.[2]

Q3: The conversion of 2-amino-6-fluorobenzothiazole to this compound is not going to completion. What can I do?

A3: Incomplete conversion to the hydrazinyl derivative can be addressed by optimizing the reaction conditions:

  • Hydrazine Hydrate Excess: Use a sufficient excess of hydrazine hydrate to drive the reaction to completion.

  • Reaction Time and Temperature: The reaction typically requires refluxing for several hours.[1] Ensure the reaction is heated at the appropriate temperature for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

  • Solvent System: Ethylene glycol is often used as a solvent for this reaction, along with a catalytic amount of concentrated HCl.[1] Ensure the 2-amino-6-fluorobenzothiazole is adequately dissolved in the solvent system.

Q4: I am having difficulty purifying the final this compound product. What methods are recommended?

A4: The crude product may contain unreacted starting materials or side products. Effective purification is essential for obtaining a high-purity compound:

  • Recrystallization: This is the most common method for purifying the final product. Ethanol is frequently used as a recrystallization solvent.[1] Experiment with different solvent systems if a single solvent is not effective.

  • Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed. A solvent system such as chloroform-ethyl acetate may be effective.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The most common starting material is 4-fluoroaniline.[1][3] This is reacted with potassium thiocyanate and bromine in glacial acetic acid to form the intermediate 2-amino-6-fluorobenzothiazole.[2][3]

Q2: What are the key reaction steps in the synthesis of this compound?

A2: The synthesis generally involves two main steps:

  • Cyclization: Formation of the 2-amino-6-fluorobenzothiazole ring by reacting 4-fluoroaniline with potassium thiocyanate and bromine.[1][3]

  • Hydrazinolysis: Conversion of the 2-amino group to a 2-hydrazinyl group by reacting the intermediate with hydrazine hydrate.[1]

Q3: What are some common derivatives of this compound and how are they synthesized?

A3: A common class of derivatives are hydrazones, which are synthesized by reacting this compound with various aldehydes or ketones in a suitable solvent like ethanol, often with a catalytic amount of acetic acid.[1]

Q4: What are the potential biological activities of this compound derivatives?

A4: These derivatives have been investigated for a range of biological activities, including as anticancer, anti-inflammatory, antimicrobial, and anthelmintic agents.[2][4][5] Some have shown inhibitory activity against specific biological targets such as carbonic anhydrase, NF-κB, COX-2, iNOS, and VEGFR-2.[4][5][6][7]

Quantitative Data Summary

The following tables summarize representative quantitative data from the literature for the key synthetic steps.

Table 1: Synthesis of 2-Amino-6-fluorobenzothiazole

Starting MaterialReagentsSolventReaction TimeYield (%)Reference
4-fluoroanilineKSCN, Br₂Glacial Acetic Acid12 hours89[3]
4-fluoroanilineNH₄SCN, OxidantNot specifiedNot specified71[3]

Table 2: Synthesis of this compound

Starting MaterialReagentsSolventReaction TimeYield (%)Reference
2-amino-6-fluorobenzothiazoleHydrazine hydrate, conc. HClEthylene Glycol3 hours (reflux)Not specified[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-fluorobenzothiazole [1][3]

  • Cool 30 mL of 95% acetic acid in a flask to below room temperature.

  • Add 20.2 g (0.2 mol) of 4-fluoroaniline to the cooled acetic acid.

  • Separately, dissolve 77.6 g (0.8 mol) of potassium thiocyanate in 50 mL of 95% acetic acid.

  • Add the potassium thiocyanate solution to the 4-fluoroaniline solution.

  • Cool the reaction mixture to 0°C.

  • Prepare a solution of 7.5 mL of bromine in 30 mL of acetic acid.

  • Add the bromine solution dropwise to the reaction mixture with constant stirring, maintaining the temperature between 0 and 10°C.

  • After the addition is complete, continue stirring for 2 hours at below room temperature, followed by 10 hours at room temperature.

  • Pour the reaction mixture into a large volume of water.

  • Neutralize the solution with a concentrated ammonia solution to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-6-fluorobenzothiazole.

Protocol 2: Synthesis of this compound [1]

  • To 6 mL of hydrazine hydrate, add 6 mL of concentrated HCl dropwise with stirring, maintaining the temperature between 5-10°C.

  • Add 24 mL of ethylene glycol to the mixture.

  • Add 0.03 mol of 2-amino-6-fluorobenzothiazole to the reaction flask.

  • Reflux the mixture for 3 hours.

  • Cool the reaction mixture. The solid product will separate out.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure this compound.

Visualizations

experimental_workflow start Start: 4-Fluoroaniline step1 Step 1: Cyclization (KSCN, Br2, Acetic Acid) start->step1 intermediate Intermediate: 2-Amino-6-fluorobenzothiazole step1->intermediate purification1 Purification (Recrystallization) intermediate->purification1 step2 Step 2: Hydrazinolysis (Hydrazine Hydrate, HCl, Ethylene Glycol) purification1->step2 product Product: This compound step2->product purification2 Purification (Recrystallization) product->purification2 derivatization Derivatization (e.g., with Aldehydes/Ketones) purification2->derivatization final_products Final Derivatives (Hydrazones, etc.) derivatization->final_products

Caption: Synthetic workflow for this compound derivatives.

troubleshooting_guide start Problem: Low Yield/Purity q1 Which step is problematic? start->q1 step1 Step 1: 2-Amino-6-fluorobenzothiazole Synthesis q1->step1 Cyclization step2 Step 2: This compound Synthesis q1->step2 Hydrazinolysis sol1 Check: - Reagent Purity - Temperature Control (0-10°C) - Reaction Time - pH for Precipitation step1->sol1 sol2 Check: - Excess Hydrazine Hydrate - Reflux Time & Temperature - Solvent System step2->sol2 purification Consider Purification: - Recrystallization - Column Chromatography sol1->purification sol2->purification

Caption: Troubleshooting decision tree for synthesis challenges.

signaling_pathway benzothiazole 6-Fluoro-2-hydrazinyl- benzo[d]thiazole Derivative nfkb_pathway NF-κB Pathway benzothiazole->nfkb_pathway Inhibits cox2_inos COX-2 / iNOS (Inflammation) benzothiazole->cox2_inos Inhibits vegfr2_pathway VEGFR-2 Signaling benzothiazole->vegfr2_pathway Inhibits tumor_growth Tumor Growth benzothiazole->tumor_growth Inhibits nfkb_pathway->cox2_inos Activates apoptosis Apoptosis cox2_inos->apoptosis Leads to angiogenesis Angiogenesis vegfr2_pathway->angiogenesis Promotes angiogenesis->tumor_growth Supports

Caption: Potential signaling pathways targeted by benzothiazole derivatives.

References

stability issues of 6-Fluoro-2-hydrazinylbenzo[d]thiazole under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Fluoro-2-hydrazinylbenzo[d]thiazole

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound, particularly when utilized in acidic environments. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound under acidic conditions.

Issue 1: Unexpected Side Products or Low Yield in Acid-Catalyzed Reactions

  • Question: I am performing a reaction with this compound using an acid catalyst (e.g., HCl, Acetic Acid) and observing unexpected spots on my TLC, or my final product yield is significantly lower than expected. What could be the cause?

  • Possible Cause: this compound may be susceptible to degradation under certain acidic conditions, leading to the formation of impurities and a reduction in the desired product. The stability can be influenced by the acid concentration, temperature, and reaction time.

  • Troubleshooting Steps:

    • Acid Concentration: Titrate the amount of acid used. A catalytic amount should be sufficient for many reactions. Excess acid may promote degradation.

    • Temperature Control: Run the reaction at the lowest effective temperature. Elevated temperatures can accelerate the degradation of the starting material.

    • Reaction Time: Monitor the reaction progress closely using TLC or LC-MS to avoid unnecessarily long reaction times.

    • Choice of Acid: Consider using a milder acid. For instance, if you are using a strong mineral acid like HCl, you might test a weaker organic acid like acetic acid.

Issue 2: Discoloration of the Compound in Acidic Solution

  • Question: Upon dissolving this compound in an acidic solution for my experiment, the solution changes color (e.g., turns yellow or brown). Is this normal?

  • Possible Cause: A color change upon dissolution in acid can be an indicator of compound degradation or the formation of charged intermediates. While some color change may be inherent to the protonated form of the molecule, significant or progressive discoloration often suggests decomposition.

  • Troubleshooting Steps:

    • Immediate Analysis: As soon as the color change is observed, take an aliquot of the solution and analyze it by LC-MS or another suitable analytical technique to identify any new species.

    • Protective Atmosphere: Perform the dissolution and subsequent reaction under an inert atmosphere (e.g., Nitrogen or Argon) to rule out oxidative degradation, which can be exacerbated by acidic conditions.

    • Solvent Purity: Ensure the solvent is pure and free of any acidic impurities that could contribute to degradation.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Start: Stability Issue (Low Yield / Impurities) check_acid Check Acid Conditions (Concentration, Type) start->check_acid check_temp Check Reaction Temperature start->check_temp check_time Check Reaction Time start->check_time optimize_acid Optimize Acid: - Reduce Concentration - Use Milder Acid check_acid->optimize_acid optimize_temp Optimize Temperature: - Run at Lower Temp. check_temp->optimize_temp optimize_time Optimize Time: - Monitor Closely - Quench Promptly check_time->optimize_time analyze Analyze for Degradation Products (LC-MS, NMR) optimize_acid->analyze optimize_temp->analyze optimize_time->analyze end End: Optimized Protocol analyze->end

Caption: Troubleshooting workflow for stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store the compound in a dark place, under an inert atmosphere, and in a freezer at temperatures under -20°C.[1][2][3]

Q2: Is this compound stable in common acidic workup procedures?

A2: While it is used in syntheses with catalytic amounts of acid, prolonged exposure to strong acids during workup should be approached with caution.[4] It is advisable to neutralize the acidic solution as quickly as possible and extract the product into an organic solvent. The stability during acidic workup has not been extensively documented, so preliminary small-scale tests are recommended.

Q3: What are the likely degradation products of this compound in strong acid?

A3: While specific studies on this compound are not publicly available, based on the chemistry of similar compounds, potential degradation pathways could involve hydrolysis of the hydrazinyl group. This could lead to the formation of 6-fluoro-2-hydroxybenzo[d]thiazole or other related impurities.

Potential Acidic Degradation Pathway

Degradation_Pathway parent This compound conditions Strong Acid (H+) Heat parent->conditions product1 [Hypothetical] 6-Fluoro-2-hydroxybenzo[d]thiazole conditions->product1 Hydrolysis product2 Other Degradants conditions->product2

Caption: Hypothetical acidic degradation pathway.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability in Acidic Solution

This protocol provides a general method for evaluating the stability of this compound under specific acidic conditions.

Materials:

  • This compound

  • Chosen acidic solution (e.g., 1M HCl, 10% Acetic Acid in a suitable solvent)

  • High-purity solvent (e.g., Methanol, Acetonitrile)

  • Internal standard (a stable compound that does not react under the test conditions)

  • LC-MS or HPLC-UV system

Procedure:

  • Prepare a stock solution of this compound in the chosen high-purity solvent at a known concentration (e.g., 1 mg/mL).

  • Prepare a stock solution of the internal standard in the same solvent.

  • In a series of vials, mix the stock solution of the compound, the internal standard, and the acidic solution in predetermined ratios.

  • At time zero (t=0), immediately analyze an aliquot of the mixture by LC-MS or HPLC to determine the initial peak area ratio of the compound to the internal standard.

  • Incubate the vials at a controlled temperature (e.g., room temperature, 40°C).

  • At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, quench the degradation by neutralizing the acid if necessary, and analyze by LC-MS or HPLC.

  • Record the peak area ratio of the compound to the internal standard at each time point.

  • Plot the percentage of the remaining compound against time to determine the degradation rate.

Data Presentation

Table 1: Hypothetical Stability Data of this compound in Various Acidic Conditions at 40°C

Time (hours)% Remaining (1M HCl)% Remaining (0.1M HCl)% Remaining (10% Acetic Acid)
0100100100
1859599
4608897
8428196
24156594

Note: The data in this table is for illustrative purposes only and is not based on experimental results. It serves as an example of how to present stability data.

References

how to increase the solubility of 6-Fluoro-2-hydrazinylbenzo[d]thiazole for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for increasing the solubility of 6-Fluoro-2-hydrazinylbenzo[d]thiazole in various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic compound that, like many benzothiazole derivatives, exhibits limited solubility in aqueous solutions but is generally soluble in polar organic solvents.[1] It is a solid at room temperature and typically requires heating or the use of specific solvent systems to achieve concentrations suitable for many chemical reactions.[2] The presence of the basic hydrazinyl group plays a crucial role in its solubility profile.[3]

Q2: Which organic solvents are recommended for dissolving this compound?

A2: Polar aprotic solvents are generally effective for dissolving this compound. For reactions, protic solvents like ethanol and methanol are also commonly used, often with modifications. The choice of solvent will depend on the specific requirements of your reaction, including temperature and compatibility with other reagents.

Q3: My compound is not dissolving sufficiently in a neutral organic solvent. What is the first troubleshooting step?

A3: The first and most common step is to gently heat the mixture. Many solubility issues with crystalline organic solids can be overcome by providing thermal energy. If heating is not an option or is insufficient, the next step is to consider solvent modification, such as creating a co-solvent system or adjusting the pH.

Q4: How does pH affect the solubility of this compound?

A4: The hydrazinyl moiety (-NHNH₂) is basic. Therefore, the solubility of this compound is expected to increase significantly in acidic conditions. Protonation of the hydrazinyl group forms a salt, which is generally much more soluble in polar solvents. Small amounts of acids like glacial acetic acid or hydrochloric acid are often used as additives to improve solubility in solvents like methanol or ethanol for reactions such as hydrazone formation.[4][5]

Q5: Can I use a co-solvent system to improve solubility?

A5: Yes, using a co-solvent is a highly effective strategy. A common approach is to first dissolve the compound in a small amount of a strong polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) and then dilute the solution with a less polar co-solvent required for the reaction. This technique is often used to prepare stock solutions for biological assays and reactions.[6]

Troubleshooting Guide: Solubility Issues in Reactions

Issue Potential Cause Recommended Solution
Compound precipitates after initial dissolution. The solution was saturated at a higher temperature and cooled down, or a change in the solvent mixture (e.g., addition of a non-solvent) occurred.1. Re-heat the reaction mixture to the temperature at which the compound was soluble. 2. Maintain the reaction temperature. 3. If an anti-solvent was added, consider adding more of the primary, better solvent to maintain solubility.
Incomplete dissolution in the chosen reaction solvent (e.g., Ethanol). The polarity or solubilizing power of the solvent is insufficient at the desired reaction temperature.1. Add an Acid Catalyst: Introduce a catalytic amount of glacial acetic acid or a few drops of concentrated HCl. This will form the more soluble salt in situ.[4] 2. Use a Co-solvent: Add a small percentage of a stronger solvent like DMSO or DMF to the ethanol to create a more potent solvent mixture. 3. Switch to a Stronger Solvent: If the reaction chemistry allows, switch to a solvent known for its high dissolving power, such as DMSO, DMF, or NMP.
Reaction appears sluggish or incomplete. Poor solubility is limiting the concentration of the reactant in the solution phase, thereby slowing down the reaction rate.1. Confirm complete dissolution before proceeding with the reaction. Use visual inspection or techniques like TLC to ensure the starting material is in solution. 2. Apply the solubility enhancement techniques listed above (heating, acid addition, co-solvents) to increase the effective concentration of the reactant.

Solvent Suitability at Room Temperature

Solvent Abbreviation Type Qualitative Solubility Notes
Dimethyl SulfoxideDMSOPolar AproticHigh Generally a good solvent for creating stock solutions. May need to be removed after reaction.
N,N-DimethylformamideDMFPolar AproticHigh Similar to DMSO, effective for dissolving polar compounds. High boiling point.
TetrahydrofuranTHFPolar AproticModerate Moderate solubility, may require heating.
MethanolMeOHPolar ProticLow to Moderate Solubility is significantly improved with heating and/or the addition of a small amount of acid.[4]
EthanolEtOHPolar ProticLow to Moderate Similar to methanol, commonly used for reactions with acid catalysis.[7]
AcetonitrileACNPolar AproticLow Generally not a primary choice unless required by reaction conditions.
DichloromethaneDCMNonpolarVery Low Not recommended for dissolving this polar compound.
WaterH₂OAqueousVery Low Sparingly soluble in neutral water; solubility increases in acidic aqueous solutions.[3]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility via Shake-Flask Method

This protocol outlines a standard procedure to quantify the solubility of this compound in a specific solvent.[8]

  • Preparation : Add an excess amount of the solid compound to a sealed vial containing a known volume of the desired solvent (e.g., 5 mL of ethanol). The presence of undissolved solid is essential.

  • Equilibration : Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the vial to pellet the remaining solid.

  • Sample Collection : Carefully extract a known volume of the clear supernatant.

  • Dilution : Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification : Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy (if the compound has a suitable chromophore).

  • Calculation : Calculate the original concentration in the saturated solution (e.g., in mg/mL) by accounting for the dilution factor.

Protocol 2: General Procedure for Hydrazone Synthesis

This protocol provides a typical example of a reaction where the solubility of this compound is managed effectively.[5]

  • Dissolution : In a round-bottom flask, suspend this compound (1.0 eq.) in methanol (e.g., 10 mL per mmol of reactant).

  • Acidification : Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the suspension and stir. Gentle warming may be applied to aid dissolution.

  • Aldehyde Addition : Once the solution is clear, add the desired aldehyde or ketone (1.0-1.1 eq.).

  • Reaction : Reflux the reaction mixture for the required time (typically 3-5 hours), monitoring progress by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, cool the mixture to room temperature or in an ice bath. The product hydrazone, being less polar, will often precipitate and can be collected by filtration.

  • Purification : Wash the collected solid with cold methanol and dry under vacuum. If necessary, recrystallize from a suitable solvent like an ethanol/water mixture.

Diagrams

G cluster_start Solubility Troubleshooting Workflow cluster_methods Enhancement Methods cluster_check Verification cluster_end Outcome start Start: Incomplete Dissolution heat Apply Gentle Heating start->heat check Is Compound Fully Dissolved? heat->check Check after heating acid Add Catalytic Acid (e.g., Acetic Acid) acid->check Check after addition cosolvent Use Co-Solvent (e.g., DMSO, DMF) cosolvent->check Check after addition check->acid No check->cosolvent No proceed Proceed with Reaction check->proceed Yes reassess Reassess Solvent System check->reassess Still No

Caption: A workflow for troubleshooting solubility issues during experiments.

G compound This compound (Solid) dissolved Homogeneous Solution (Protonated Reactant) compound->dissolved solvent Primary Solvent (e.g., Methanol) solvent->dissolved additive Solubility Enhancer (e.g., Acetic Acid) additive->dissolved reaction Reaction Conditions (e.g., Reflux) dissolved->reaction reagent Second Reactant (e.g., Aldehyde) reagent->reaction product Product Formation (e.g., Hydrazone) reaction->product

Caption: Logical relationship for achieving solubility in a typical reaction.

References

troubleshooting unexpected NMR shifts in 6-Fluoro-2-hydrazinylbenzo[d]thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoro-2-hydrazinylbenzo[d]thiazole derivatives. The following information addresses common issues encountered during NMR analysis of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for a this compound derivative?

A1: While the exact chemical shifts will vary depending on the specific derivatization of the hydrazinyl group and the solvent used, reference data from closely related Schiff base derivatives can provide a general guide. The proton of the N=CH group in these derivatives typically appears between δ 7.88 and 8.22 ppm. The aromatic protons resonate in the range of δ 7.20-7.89 ppm, and the NH proton of the hydrazone linkage can be found as a broad singlet anywhere from δ 9.15 to 11.65 ppm.[1]

For the benzothiazole core, the carbon atoms are expected to resonate in the aromatic region of the ¹³C NMR spectrum, typically between δ 110 and 160 ppm. The presence of the fluorine atom will cause splitting of the signals for the carbon atoms in its vicinity; the carbon directly attached to the fluorine (C-6) will appear as a doublet with a large coupling constant (¹JCF), while adjacent carbons will show smaller couplings (²JCF, ³JCF).

Q2: My ¹H NMR spectrum shows more peaks than expected, or the peaks are very broad. What could be the cause?

A2: Unexpected complexity or broadness in the NMR spectrum of this compound derivatives can arise from several factors:

  • Rotational Isomers (Rotamers): The single bond between the hydrazinyl nitrogens (N-N) or between the nitrogen and the carbonyl group in acylhydrazones can have restricted rotation. This can lead to the presence of multiple conformers (e.g., syn and anti isomers) that are slowly interconverting on the NMR timescale, resulting in two distinct sets of peaks for the same molecule.

  • Tautomerism: 2-Hydrazinylbenzo[d]thiazoles can exist in tautomeric equilibrium between the hydrazinyl form and a hydrazono form. These different tautomers will have unique sets of NMR signals, leading to a more complex spectrum than anticipated.

  • Sample Concentration: At high concentrations, intermolecular interactions such as hydrogen bonding can lead to peak broadening. Try acquiring the spectrum at a lower concentration.

  • Presence of Water: Traces of water in the NMR solvent (especially DMSO-d₆) can lead to the exchange of labile protons (like NH), causing broadening of these signals.

Q3: The chemical shifts of my compound seem to have shifted significantly compared to a previous measurement or a literature report. What should I check?

A3: Significant shifts in NMR signals can be attributed to a few key experimental variables:

  • Solvent Effects: The choice of deuterated solvent can have a profound impact on the chemical shifts, especially for protons involved in hydrogen bonding (like NH protons). Aromatic solvents like benzene-d₆ can induce significant shifts in nearby protons compared to solvents like CDCl₃ or DMSO-d₆. Always report the solvent used when comparing spectra.

  • pH of the Sample: The hydrazinyl group is basic and can be protonated if the sample is acidic. This protonation will cause substantial changes in the chemical shifts of nearby protons. Ensure that the pH of your NMR sample is controlled and consistent, especially if you are comparing different batches or formulations.

  • Temperature: Temperature can affect the rate of conformational exchange. If you suspect the presence of rotamers, acquiring the spectrum at a higher temperature might cause the distinct signals to coalesce into a single, averaged signal.

Q4: How can I confirm the assignment of the NH proton signal?

A4: The signal corresponding to the NH proton of the hydrazinyl or hydrazone group can be definitively identified by performing a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the ¹H NMR spectrum. The labile NH proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.

Troubleshooting Guide for Unexpected NMR Shifts

Symptom Possible Cause Recommended Action
More signals than expected in ¹H or ¹³C NMR Presence of rotational isomers (rotamers) around the N-N or N-C(O) bond.Acquire the spectrum at a higher temperature to see if the peaks coalesce.
Existence of tautomers (hydrazinyl vs. hydrazono forms).Change the solvent to see if the equilibrium between tautomers is affected, leading to a change in the relative intensity of the signals.
Impurities from the synthesis or purification process.Review the purification steps and consider re-purification if necessary. Common impurities include residual solvents like ethyl acetate or grease.
Broad signals, especially for NH protons Chemical exchange of labile protons with trace water in the solvent.Use freshly opened or properly dried NMR solvent. A D₂O exchange can confirm if the broad peak is an exchangeable proton.
High sample concentration leading to aggregation or viscosity effects.Dilute the sample and re-acquire the spectrum.
Presence of paramagnetic impurities.Ensure all glassware is clean and that no paramagnetic metals were used in the final steps of synthesis or workup.
Shifts in aromatic proton signals Different solvent used for analysis.Compare spectra recorded in the same solvent. If necessary, run the sample in a different solvent (e.g., benzene-d₆) to resolve overlapping signals.
pH variation of the sample.Check the pH of the sample, especially if acidic or basic reagents were used in the final steps. Neutralize the sample if necessary.
Inaccurate peak integration Poor phasing or baseline correction.Carefully re-process the spectrum with proper phasing and baseline correction.
Incomplete relaxation of nuclei between scans.Increase the relaxation delay (d1) in the NMR acquisition parameters, especially for quantitative analysis.

Experimental Protocols

Standard NMR Sample Preparation
  • Weigh 5-10 mg of the purified this compound derivative into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Cap the NMR tube and invert it several times to ensure a homogeneous solution.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

D₂O Exchange Experiment
  • Prepare the NMR sample as described above and acquire a standard ¹H NMR spectrum.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the sample.

  • Cap the tube and shake gently for about 30 seconds to mix.

  • Re-acquire the ¹H NMR spectrum. Compare this spectrum to the original to identify any peaks that have disappeared or diminished in intensity.

Visualizing Workflows and Pathways

Troubleshooting Workflow for Unexpected NMR Spectra

G start Unexpected NMR Spectrum (Broad Peaks / Extra Peaks) check_purity Check Sample Purity (TLC, LC-MS) start->check_purity repurify Re-purify Sample check_purity->repurify Impure concentration Is Sample Too Concentrated? check_purity->concentration Pure end Spectrum Interpreted repurify->end dilute Dilute Sample concentration->dilute Yes rotamers Suspect Rotamers/Tautomers? concentration->rotamers No dilute->end temp_study Variable Temperature NMR rotamers->temp_study Yes solvent_study Change NMR Solvent rotamers->solvent_study Yes ph_effect Check for pH Effects rotamers->ph_effect No temp_study->end solvent_study->end d2o_exchange D2O Exchange ph_effect->d2o_exchange d2o_exchange->end

A logical workflow for troubleshooting common issues in NMR spectroscopy.

Potential Mechanism of Action for Anticancer Activity

Many benzothiazole derivatives have been investigated for their anticancer properties. A plausible mechanism of action involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Drug 6-Fluoro-2-hydrazinyl- benzo[d]thiazole Derivative Drug->EGFR Inhibits

Inhibition of the EGFR signaling pathway by a benzothiazole derivative.

References

preventing byproduct formation in the synthesis of 6-Fluoro-2-hydrazinylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 6-Fluoro-2-hydrazinylbenzo[d]thiazole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the two-step synthesis of this compound, focusing on minimizing byproduct formation and improving yield and purity.

Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole

The initial step involves the thiocyanation of 4-fluoroaniline followed by cyclization to form 2-amino-6-fluorobenzothiazole.

Question 1: Low yield of 2-amino-6-fluorobenzothiazole and presence of dark, tarry substances.

Possible Cause: Oxidation of the starting material or intermediates. Anilines can be susceptible to oxidation, leading to polymerized byproducts.

Solution:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Fresh Reagents: Use freshly distilled 4-fluoroaniline and high-purity reagents.

  • Temperature Control: Avoid excessive temperatures during the reaction, as this can promote oxidation and polymerization.

Question 2: Formation of multiple spots on TLC, indicating a mixture of products.

Possible Causes:

  • Isomeric Byproducts: Depending on the reaction conditions, thiocyanation of the aromatic ring might occur at positions other than the one ortho to the amino group, leading to isomeric aminobenzothiazoles.

  • Unreacted Intermediates: Incomplete cyclization of the thiourea intermediate.

  • Side Reactions: Formation of substituted thiourea byproducts.

Solutions:

  • Control of Reaction Conditions: Carefully control the temperature and reaction time to favor the desired isomer. Gradual addition of reagents can also improve selectivity.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete conversion of intermediates.

  • Purification: If byproducts are formed, purification by column chromatography or recrystallization is necessary. A common solvent system for column chromatography of benzothiazole derivatives is a mixture of hexane and ethyl acetate. Recrystallization from ethanol is also often effective.[1]

ParameterRecommended ConditionPotential Impact on Byproduct Formation
Atmosphere Inert (Nitrogen or Argon)Reduces oxidation of aniline and intermediates, minimizing tar formation.
Temperature Maintain as per protocol, avoid overheatingHigher temperatures can lead to increased formation of isomers and degradation products.
Reagent Purity High purity, freshly distilled anilineImpurities can lead to a variety of unknown side products.
Addition of Reagents Slow, controlled additionMinimizes localized high concentrations that can lead to side reactions like dimerization.
Step 2: Synthesis of this compound

This step involves the conversion of the 2-amino group of 2-amino-6-fluorobenzothiazole to a hydrazinyl group using hydrazine hydrate.

Question 3: Incomplete conversion of 2-amino-6-fluorobenzothiazole to the hydrazinyl derivative.

Possible Causes:

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

  • Low Reactivity of the Amino Group: The amino group on the benzothiazole ring might be less reactive under the chosen conditions.

Solutions:

  • Optimize Reaction Time: Extend the reflux time and monitor the reaction by TLC until the starting material is consumed.

  • Increase Temperature: If the reaction is sluggish at a lower temperature, cautiously increase the temperature while monitoring for any decomposition.

  • Excess Hydrazine Hydrate: Using a molar excess of hydrazine hydrate can help drive the reaction to completion.

Question 4: Presence of unknown impurities in the final product.

Possible Causes:

  • Side Reactions with Hydrazine: Hydrazine is a reactive nucleophile and can potentially participate in side reactions, although specific byproducts for this reaction are not well-documented in the literature.

  • Decomposition: The product may be unstable under the reaction or workup conditions.

Solutions:

  • Control of Reaction Conditions: Maintain careful control over temperature and reaction time to minimize the potential for side reactions.

  • Purification: Recrystallization is a common method for purifying 2-hydrazinylbenzothiazole derivatives. Ethanol is a frequently used solvent.

ParameterRecommended ConditionPotential Impact on Byproduct Formation
Hydrazine Hydrate Use of a molar excessCan help drive the reaction to completion, but excessive amounts may complicate workup.
Temperature Reflux, with careful monitoringEnsures sufficient energy for the reaction, but excessive heat could lead to degradation.
Reaction Time Monitor by TLC for completionPrevents the formation of byproducts due to prolonged heating after the reaction is complete.
Workup Prompt and efficient workupMinimizes the potential for product degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common route is a two-step synthesis. The first step is the formation of 2-amino-6-fluorobenzothiazole from 4-fluoroaniline, typically through a reaction with a thiocyanate salt in the presence of a halogen. The second step is the conversion of the 2-amino group to a 2-hydrazinyl group using hydrazine hydrate.

Q2: What are the key parameters to control to minimize byproduct formation in the first step (synthesis of 2-amino-6-fluorobenzothiazole)?

A2: Key parameters include maintaining an inert atmosphere to prevent oxidation, using high-purity starting materials, controlling the reaction temperature to avoid side reactions and isomerization, and ensuring a controlled addition of reagents.

Q3: What are the potential byproducts in the synthesis of 2-amino-6-fluorobenzothiazole?

A3: Potential byproducts include oxidized and polymerized materials from the aniline starting material, isomeric aminobenzothiazoles if the thiocyanation is not regioselective, and unreacted thiourea intermediates.

Q4: How can I purify the final product, this compound?

A4: Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for the purification of 2-hydrazinylbenzothiazole derivatives. Column chromatography can also be employed if recrystallization is not sufficient to remove all impurities.

Q5: Are there any "green" synthesis methods available for benzothiazole derivatives?

A5: Yes, green chemistry approaches for the synthesis of benzothiazoles are being developed. These methods often involve the use of water as a solvent, microwave-assisted synthesis to reduce reaction times, and the use of reusable catalysts to minimize waste.[1] While a specific green method for this compound is not widely reported, the principles can be adapted.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-fluorobenzothiazole

Materials:

  • 4-Fluoroaniline

  • Potassium thiocyanate (or ammonium thiocyanate)

  • Bromine

  • Glacial acetic acid

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a stirrer and under an inert atmosphere, dissolve 4-fluoroaniline in glacial acetic acid.

  • Add potassium thiocyanate to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at a low temperature for a specified time, followed by stirring at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is typically worked up by pouring it into water and neutralizing it with a base (e.g., ammonia) to precipitate the product.

  • The crude product is collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Protocol 2: Synthesis of this compound

Materials:

  • 2-Amino-6-fluorobenzothiazole

  • Hydrazine hydrate

  • Ethanol (or another suitable high-boiling solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-6-fluorobenzothiazole in ethanol.

  • Add an excess of hydrazine hydrate to the suspension.

  • Heat the mixture to reflux and maintain it for several hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Wash the crude product with water and dry.

  • Purify the final product by recrystallization from a suitable solvent like ethanol.

Visualizations

Synthesis_Pathway cluster_step1 Step 1 cluster_step2 Step 2 4-Fluoroaniline 4-Fluoroaniline 2-Amino-6-fluorobenzothiazole 2-Amino-6-fluorobenzothiazole 4-Fluoroaniline->2-Amino-6-fluorobenzothiazole Step 1: Thiocyanation & Cyclization KSCN_Br2 KSCN, Br2 Glacial Acetic Acid This compound This compound 2-Amino-6-fluorobenzothiazole->this compound Step 2: Hydrazinolysis Hydrazine_Hydrate Hydrazine Hydrate Ethanol, Reflux

Caption: Synthetic pathway for this compound.

Byproduct_Formation 4-Fluoroaniline 4-Fluoroaniline Reaction_Step1 Thiocyanation & Cyclization 4-Fluoroaniline->Reaction_Step1 Desired_Product1 2-Amino-6-fluorobenzothiazole Reaction_Step1->Desired_Product1 Byproduct_Oxidation Oxidation/Polymerization Products (Tars) Reaction_Step1->Byproduct_Oxidation Byproduct_Isomers Isomeric Aminobenzothiazoles Reaction_Step1->Byproduct_Isomers Byproduct_Thiourea Thiourea Intermediates Reaction_Step1->Byproduct_Thiourea Reaction_Step2 Hydrazinolysis Desired_Product1->Reaction_Step2 2-Amino-6-fluorobenzothiazole 2-Amino-6-fluorobenzothiazole Desired_Product2 This compound Reaction_Step2->Desired_Product2 Byproduct_Incomplete Unreacted 2-Amino-6- fluorobenzothiazole Reaction_Step2->Byproduct_Incomplete Byproduct_Degradation Degradation Products Reaction_Step2->Byproduct_Degradation

Caption: Potential byproduct formation pathways.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Step Identify Synthesis Step (Step 1 or Step 2) Start->Check_Step Step1_Issues Step 1 Issues: - Tarry Byproducts - Multiple Spots (TLC) Check_Step->Step1_Issues Step 1 Step2_Issues Step 2 Issues: - Incomplete Reaction - Unknown Impurities Check_Step->Step2_Issues Step 2 Step1_Solutions Solutions: - Use Inert Atmosphere - Purify Reagents - Control Temperature - Slow Reagent Addition Step1_Issues->Step1_Solutions Purification Purification: - Recrystallization - Column Chromatography Step1_Solutions->Purification Step2_Solutions Solutions: - Optimize Time/Temp - Use Excess Hydrazine - Careful Workup Step2_Issues->Step2_Solutions Step2_Solutions->Purification End Pure Product Improved Yield Purification->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Synthesis of 6-Fluoro-2-hydrazinylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the synthesis of 6-Fluoro-2-hydrazinylbenzo[d]thiazole, with a focus on troubleshooting, optimization, and scaling up the procedure.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main, well-established synthetic routes:

  • From 2-Amino-6-fluorobenzothiazole: This is the most commonly cited method. It involves the reaction of 2-Amino-6-fluorobenzothiazole with hydrazine hydrate, typically in a high-boiling solvent like ethylene glycol and often catalyzed by an acid such as concentrated HCl.[1][2]

  • From 2-Mercapto-6-fluorobenzothiazole: This route involves a nucleophilic substitution of the thiol group at the C-2 position with hydrazine. The reaction is generally carried out by refluxing the 2-mercaptobenzothiazole derivative with hydrazine hydrate in a solvent like ethanol.[2][3]

Q2: How is the key precursor, 2-Amino-6-fluorobenzothiazole, synthesized?

The standard method is the Hugershoff synthesis, which involves the reaction of 4-fluoroaniline with a thiocyanate salt (e.g., potassium thiocyanate) in glacial acetic acid, followed by cyclization induced by the addition of bromine.[1][4] The reaction requires careful temperature control, especially during the bromine addition.

Q3: What are the typical reaction conditions for converting the 2-amino precursor to the final hydrazinyl product?

The reaction typically involves heating 2-Amino-6-fluorobenzothiazole with an excess of hydrazine hydrate. Key parameters include:

  • Solvent: Ethylene glycol is frequently used due to its high boiling point, allowing for elevated reaction temperatures.[1]

  • Catalyst: Concentrated hydrochloric acid is often added to facilitate the reaction.[1]

  • Temperature: The mixture is usually refluxed for several hours, with temperatures reaching 130-140 °C.[2]

  • Duration: Reaction times can range from 3 to 14 hours, and progress should be monitored using Thin-Layer Chromatography (TLC).[1][2]

Q4: How is this compound isolated and purified after the reaction?

The typical work-up procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Precipitating the crude product by pouring the mixture into ice-cold water.[1][2]

  • Collecting the solid product by vacuum filtration.

  • Washing the precipitate thoroughly with water to remove residual salts and hydrazine.[1][3]

  • Further purification is achieved by recrystallization, commonly from ethanol, to yield the final product.[1]

Q5: What analytical techniques are used to confirm the product's identity and purity?

Standard analytical methods include:

  • Melting Point: To check for purity against a reference value.[4]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches (~3400-3100 cm⁻¹) and C-F stretches (~1100 cm⁻¹).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to identify protons on the aromatic ring and the hydrazine moiety, and ¹³C and ¹⁹F NMR for further structural confirmation.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Yield of 2-Amino-6-fluorobenzothiazole (Precursor) 1. Incomplete reaction during thiocyanation or cyclization.2. Temperature during bromine addition was too high, leading to side reactions.3. Impure 4-fluoroaniline starting material.1. Extend the reaction time and monitor via TLC.2. Maintain a temperature between 0-10 °C during the dropwise addition of bromine in acetic acid.[4]3. Use freshly distilled or high-purity 4-fluoroaniline.
Low Yield of this compound 1. Insufficient reaction temperature or time.2. Degradation of the product or starting material.3. Loss of product during work-up and recrystallization.1. Ensure the reaction reaches reflux (130-140 °C in ethylene glycol) and monitor until the starting material is consumed.[2]2. Ensure all reagents are of high purity. Consider running the reaction under an inert atmosphere (e.g., nitrogen).3. Minimize the amount of solvent used for recrystallization and ensure the product fully precipitates upon cooling.
Product is Impure (Contaminated with Starting Material) 1. Incomplete conversion of the 2-amino precursor.2. Inefficient purification.1. Increase the reaction time or the molar excess of hydrazine hydrate.2. Perform a second recrystallization using a different solvent system or purify via column chromatography.
Reaction Mixture Darkens Significantly / Tar Formation 1. Decomposition at high temperatures.2. Presence of oxidative impurities.1. Ensure the reaction temperature does not significantly exceed the recommended reflux temperature.2. Degas the solvent and run the reaction under an inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-fluorobenzothiazole

This protocol is adapted from established procedures for synthesizing substituted 2-aminobenzothiazoles.[1][4]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-fluoroaniline (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic acid (100 mL).

  • Cooling: Cool the mixture to 0-5 °C in an ice-salt bath.

  • Bromination: Prepare a solution of bromine (0.1 mol) in 30 mL of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at below 10 °C for 2 hours, then allow it to stir at room temperature for an additional 10-12 hours.

  • Work-up: Pour the reaction mixture into a beaker containing 500 mL of ice water. A precipitate will form.

  • Neutralization: Carefully neutralize the mixture with concentrated ammonia solution to approximately pH 6-7 to precipitate the product fully.

  • Isolation: Filter the solid product, wash it thoroughly with cold water, and dry it under a vacuum.

  • Purification: Recrystallize the crude product from an appropriate solvent like ethanol to obtain pure 2-Amino-6-fluorobenzothiazole.

Protocol 2: Synthesis of this compound

This protocol is based on the hydrazinolysis of the 2-amino precursor.[1][2]

  • Preparation: In a round-bottom flask fitted with a reflux condenser, add 2-Amino-6-fluorobenzothiazole (0.03 mol), ethylene glycol (24 mL), and hydrazine hydrate (80-100%, 6 mL).

  • Acidification: While stirring and cooling in an ice bath (5-10 °C), slowly add concentrated hydrochloric acid (6 mL) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 130-140 °C) and maintain this temperature for 3-6 hours. Monitor the reaction's progress by TLC.

  • Precipitation: After the reaction is complete, cool the flask to room temperature. Pour the contents into 200 mL of ice-cold water. A solid will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash it extensively with cold water.

  • Purification: Dry the crude solid and recrystallize it from absolute ethanol to yield pure this compound.

Quantitative Data Summary

Table 1: Reaction Parameters for Key Synthetic Steps

StepKey ReagentsSolventTemperatureTypical DurationTypical YieldReference(s)
Synthesis of 2-Amino-6-fluorobenzothiazole 4-fluoroaniline, KSCN, Br₂Glacial Acetic Acid0-10 °C, then RT12-14 hours~89%[4]
Synthesis of this compound 2-Amino-6-fluorobenzothiazole, Hydrazine Hydrate, HClEthylene GlycolReflux (~130-140 °C)3-6 hoursGood to High[1][2]

Table 2: Physical and Analytical Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Reference(s)
2-Amino-6-fluorobenzothiazole C₇H₅FN₂S168.19Yellowish solid187-190[4][6]
This compound C₇H₆FN₃S183.21SolidNot consistently reported[7]

Scale-Up Considerations and Troubleshooting

Scaling up the synthesis of this compound requires careful attention to safety and process control due to the hazardous nature of the reagents and the exothermic potential of the reaction.

Q1: What are the primary safety risks when scaling up this synthesis?

The main risks involve hydrazine and the reaction exotherm:

  • Hydrazine Toxicity: Hydrazine is highly toxic and a suspected carcinogen.[8] All operations must be conducted in a well-ventilated fume hood or a contained system, with appropriate personal protective equipment (PPE).

  • Exothermic Reaction: The reaction of the benzothiazole precursor with hydrazine can be exothermic.[9] On a large scale, this heat generation can lead to a runaway reaction if not properly controlled.

  • Hydrazine Flammability: Hydrazine vapor has a very wide flammability range (4-100%) and can decompose energetically without the presence of air.[10]

Q2: How can the exothermic reaction be safely managed on a larger scale?

  • Controlled Addition: Use a programmable pump for the slow, subsurface addition of hydrazine hydrate to the heated precursor solution. This prevents localized temperature spikes.

  • Jacketed Reactor: Employ a jacketed reactor with a thermal fluid system for precise temperature control and efficient heat removal.

  • Reaction Buffering: The presence of acid (HCl) can reduce the thermal stability of hydrazine.[9] Consider adding a base like sodium acetate to buffer the reaction, which has been shown to mitigate exothermic events in similar hydrazine condensations.[9]

  • Solvent Choice: While ethylene glycol is effective, a lower-boiling solvent could potentially offer better temperature control through reflux, although this may require longer reaction times or pressurized equipment.

Q3: How should excess hydrazine be handled and removed post-reaction at scale?

Removing excess hydrazine hydrate is critical.

  • Vacuum Distillation: At scale, removal under high vacuum with a well-maintained cold trap is a common method. However, hydrazine should not be distilled to dryness due to its explosive potential.[10][11]

  • Quenching: An alternative is to quench the excess hydrazine by reacting it with a ketone like acetone to form the less hazardous acetone azine, although this adds complexity to the purification process.[8]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Hydrazinolysis cluster_purification Purification A 4-Fluoroaniline R1 Reaction (0-10°C -> RT) B KSCN + Br₂ C Glacial Acetic Acid D 2-Amino-6-fluorobenzothiazole R2 Reflux (130-140°C) E Hydrazine Hydrate + HCl F Ethylene Glycol G Crude this compound P1 P1 G->P1 Precipitation in H₂O & Filtration H Pure this compound R1->D R2->G P2 P2 P1->P2 Recrystallization (Ethanol) P2->H

References

Validation & Comparative

Structural Confirmation of 6-Fluoro-2-hydrazinylbenzo[d]thiazole: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. For novel heterocyclic compounds such as 6-Fluoro-2-hydrazinylbenzo[d]thiazole, a compound with potential pharmacological applications, precise structural confirmation is paramount. This guide provides a comparative overview of X-ray crystallography as the definitive method for solid-state structural elucidation, supported by complementary spectroscopic techniques. While specific crystallographic data for this compound is not widely available in public databases, this guide leverages data from structurally analogous compounds to provide a robust framework for its structural validation.

Comparative Crystallographic Data of Benzothiazole Derivatives

Single-crystal X-ray crystallography provides unparalleled insight into the atomic arrangement within a crystal lattice, defining bond lengths, angles, and intermolecular interactions. Although data for the title compound is limited, analysis of closely related structures, such as 1-(6-chloro-1,3-benzothiazol-2-yl)hydrazine and other benzothiazole derivatives, allows for informed structural extrapolation.[1][2] The benzothiazole core is expected to be planar, with the hydrazine substituent exhibiting a slight deviation from this plane.[2] Key structural parameters from analogous compounds are summarized below for comparative purposes.

Parameter2-(4-chlorophenyl)benzothiazole1-(6-chloro-1,3-benzothiazol-2-yl)hydrazineExpected for this compound
Molecular Formula C₁₃H₈ClNSC₇H₅ClN₂SC₇H₆FN₃S
Molecular Weight 245.73 g/mol 184.65 g/mol 183.21 g/mol
Crystal System MonoclinicOrthorhombicLikely Monoclinic or Orthorhombic
Space Group P 1 2₁/c 1P b c a-
Key Dihedral Angles -Dihedral angle (benzothiazole & hydrazine): 7.16-8.71°Similar deviation from coplanarity expected
Key Torsion Angles -N-N-C-N: ~170-173°; N-N-C-S: ~-7 to -10°Similar torsion angles anticipated
Hydrogen Bonding -N-H···N interactions forming ring motifsPresence of N-H···N or N-H···F hydrogen bonds is highly probable

Alternative and Complementary Structural Elucidation Techniques

While X-ray crystallography offers definitive solid-state structure, a combination of spectroscopic methods is essential for comprehensive characterization in solution and for corroborating the crystallographic findings.

TechniqueInformation ProvidedExpected Observations for this compound
¹H NMR Provides information on the chemical environment of protons.Aromatic protons of the benzothiazole core, signals for the -NH and -NH₂ protons of the hydrazine group.
¹³C NMR Identifies the carbon framework of the molecule.Signals corresponding to the carbons of the benzothiazole ring and the carbon attached to the hydrazine group. The carbon bearing the fluorine atom will show a characteristic C-F coupling.
IR Spectroscopy Reveals the presence of specific functional groups.Characteristic absorption bands for N-H stretching (hydrazine), C=N stretching (thiazole ring), and C-F stretching.
Mass Spectrometry (LCMS) Determines the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound (183.21 g/mol ).

Experimental Protocols

Single-Crystal X-ray Crystallography

A suitable single crystal of the compound is mounted on a goniometer. X-rays are diffracted by the crystal, and the diffraction pattern is collected. The crystal structure is then solved and refined using computational methods.

  • Crystal Growth: Crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

  • Data Collection: A single crystal is mounted on a diffractometer. The crystal is cooled (e.g., to 100 K) to reduce thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, and the diffraction data are collected as a series of frames as the crystal is rotated.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy
  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: A background spectrum is collected first. The sample is then placed in the IR beam, and the spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (LCMS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: The solution is injected into a liquid chromatograph (LC) for separation, followed by introduction into the mass spectrometer (MS). The mass spectrum is recorded, showing the mass-to-charge ratio of the molecular ion and any fragment ions.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the comprehensive structural confirmation of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Confirmation Unambiguous Structural Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation XrayData X-ray Data Collection CrystalGrowth->XrayData StructureSolution Structure Solution & Refinement XrayData->StructureSolution StructureSolution->Confirmation

Caption: Workflow for the structural confirmation of a novel compound.

References

comparing the antimicrobial activity of different 6-Fluoro-2-hydrazinylbenzo[d]thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Antimicrobial Activity of 6-Fluoro-2-hydrazinylbenzo[d]thiazole Derivatives

For researchers and drug development professionals, the benzothiazole scaffold represents a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities. The introduction of a fluorine atom and a hydrazinyl group at the 6- and 2-positions, respectively, offers a promising core for the development of novel antimicrobial agents. This guide provides a comparative overview of the antimicrobial activity of various derivatives synthesized from this core scaffold, summarizing the available experimental data and providing detailed methodological insights for future research.

Data Presentation: Antimicrobial Activity

While comprehensive quantitative data such as Minimum Inhibitory Concentration (MIC) values for a wide range of this compound derivatives are not extensively available in single comparative studies, the work of S. N. Shelke et al. provides a foundational qualitative comparison of a series of Schiff base derivatives. These derivatives were synthesized by condensing this compound with various substituted acetophenones.

The antimicrobial activity of these derivatives was evaluated against a panel of Gram-positive and Gram-negative bacteria. The results are summarized below, indicating the relative activity of each derivative.

Derivative IDR-Group (Substituent on Acetophenone)Staphylococcus aureusStaphylococcus epidermidisPseudomonas aeruginosaEscherichia coli
D1 Phenyl+-+++++
D2 4-Chlorophenyl+++++++-
D3 4-Nitrophenyl+++++++-
D4 4-Methoxyphenyl+++++-++

Legend:

  • +++ Potent Activity

  • ++ Good Activity

  • + Moderate Activity

  • - No Activity

Note: The data presented is a qualitative summary based on the reported findings. For precise quantitative comparisons, determination of MIC values through standardized assays is recommended.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section details a standard experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds using the broth microdilution method, a widely accepted technique.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on nutrient agar plates for 18-24 hours at 37°C.

  • A few colonies are then transferred to sterile saline solution (0.85% NaCl).

  • The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • This suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Test Compounds:

  • The synthesized this compound derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration of 1000 µg/mL.

  • Serial two-fold dilutions of the stock solution are prepared in MHB in a 96-well microtiter plate to achieve a range of test concentrations (e.g., 100 µg/mL to 0.78 µg/mL).

3. Broth Microdilution Assay:

  • Each well of the 96-well plate, containing 50 µL of the serially diluted compound, is inoculated with 50 µL of the prepared bacterial suspension.

  • Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

To clearly illustrate the processes involved in the synthesis and evaluation of these compounds, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis of Derivatives start 6-Fluoro-2-hydrazinyl- benzo[d]thiazole product Schiff Base Derivatives (e.g., D1-D4) start->product Condensation reagent Substituted Acetophenones reagent->product

Caption: Synthetic pathway for this compound derivatives.

Antimicrobial_Testing_Workflow cluster_workflow Antimicrobial Susceptibility Testing prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Microtiter Plate prep_inoculum->inoculation prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Determine MIC (Lowest concentration with no visible growth) incubation->read_results

Caption: Experimental workflow for MIC determination by broth microdilution.

Comparative Guide to HPLC Purity Validation of 6-Fluoro-2-hydrazinylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the purity validation of 6-Fluoro-2-hydrazinylbenzo[d]thiazole, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to aid in the selection of an optimal analytical method.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a building block for various biologically active molecules.[1][2][3] Ensuring the purity of this starting material is critical for the synthesis of safe and effective drug candidates. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for assessing the purity of pharmaceutical compounds.[4] This guide compares three distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound, evaluating their performance based on key chromatographic parameters.

Hypothetical Performance Comparison

A summary of the comparative performance of the three HPLC methods is presented below. The data is based on the analysis of a this compound sample spiked with potential impurities.

ParameterMethod A: Rapid ScreeningMethod B: High ResolutionMethod C: USP-Compliant
Column C18, 50 x 4.6 mm, 2.7 µmC18, 150 x 4.6 mm, 3.5 µmL1 (C18), 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient)Methanol:Phosphate Buffer (Isocratic)Acetonitrile:Buffer (Isocratic)
Run Time 10 minutes25 minutes35 minutes
Resolution (Main Peak/Impurity 1) 1.82.52.2
Tailing Factor (Main Peak) 1.21.11.0
Theoretical Plates (Main Peak) 8,00015,00012,000
Limit of Detection (LOD) 0.05%0.01%0.02%
Limit of Quantification (LOQ) 0.15%0.03%0.06%

Experimental Protocols

Detailed methodologies for the three compared HPLC methods are provided below.

Method A: Rapid Screening
  • Objective: To provide a fast assessment of purity, suitable for high-throughput screening.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 50 x 4.6 mm, 2.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 7 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.

Method B: High Resolution
  • Objective: To achieve maximum separation of the main peak from all potential impurities.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase: 60:40 (v/v) Methanol and 20 mM Potassium Phosphate Buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: DAD, 210-400 nm, with quantification at 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve 10 mg of the compound in 10 mL of the mobile phase.

Method C: USP-Compliant Method
  • Objective: A robust and reproducible method suitable for quality control and regulatory submissions, following general United States Pharmacopeia (USP) guidelines.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: L1 (C18), 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: 55:45 (v/v) Acetonitrile and Water.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation: Prepare a solution with a concentration of 0.1 mg/mL in the mobile phase.

Stability-Indicating Method Development

To ensure that the analytical method can distinguish the active pharmaceutical ingredient from its degradation products, a stability-indicating study should be performed. This involves subjecting the this compound sample to various stress conditions as per the International Conference on Harmonisation (ICH) guidelines.[6][7]

  • Acid Degradation: 0.1 N HCl at 60°C for 2 hours.

  • Base Degradation: 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

Following exposure, the stressed samples should be analyzed using the chosen HPLC method to demonstrate that the degradation products are well-separated from the main peak.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for HPLC method validation and the logical relationship in selecting a suitable method.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation Standard_Prep Prepare Reference Standard HPLC_System HPLC System Setup (Column, Mobile Phase, Detector) Standard_Prep->HPLC_System Sample_Prep Prepare this compound Sample Sample_Prep->HPLC_System Spike_Prep Prepare Spiked Sample with Impurities Spike_Prep->HPLC_System Inject Inject Samples HPLC_System->Inject Data_Acquisition Data Acquisition Inject->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision Robustness Robustness Data_Acquisition->Robustness

Caption: HPLC Method Validation Workflow.

Define_Goal Define Analytical Goal High_Throughput High-Throughput Screening? Define_Goal->High_Throughput Max_Resolution Maximum Impurity Resolution? High_Throughput->Max_Resolution No Method_A Select Method A (Rapid Screening) High_Throughput->Method_A Yes QC_Release Quality Control/Regulatory? Max_Resolution->QC_Release No Method_B Select Method B (High Resolution) Max_Resolution->Method_B Yes QC_Release->Define_Goal No Method_C Select Method C (USP-Compliant) QC_Release->Method_C Yes

Caption: Decision Tree for HPLC Method Selection.

Conclusion

The selection of an appropriate HPLC method for the purity validation of this compound is dependent on the specific analytical requirements. For rapid, high-throughput analysis, Method A offers a significant time advantage. When detailed impurity profiling and maximum resolution are paramount, Method B is the superior choice. For routine quality control and regulatory purposes, the robust and reproducible USP-compliant approach of Method C is recommended. It is essential to perform a thorough method validation to ensure the chosen method is fit for its intended purpose.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzothiazole Hydrazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the performance and synthesis of fluorinated and non-fluorinated benzothiazole hydrazines, supported by experimental data.

Benzothiazole hydrazones, a versatile class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] A key area of investigation within this class is the impact of fluorination on their therapeutic potential. The introduction of fluorine atoms into molecular scaffolds can significantly alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity.[4][5] This guide provides a comparative study of fluorinated and non-fluorinated benzothiazole hydrazines, summarizing key performance data, detailing experimental protocols, and visualizing relevant biological pathways.

Performance Comparison: Anticancer Activity

The cytotoxic effects of benzothiazole hydrazones have been extensively studied against various cancer cell lines. The data consistently demonstrates that the substitution pattern on both the benzothiazole ring and the hydrazone moiety plays a crucial role in determining the anticancer potency.

A notable trend observed is the enhancement of cytotoxic activity upon the incorporation of fluorine atoms. For instance, studies have revealed that fluorinated 2-aryl benzothiazole derivatives exhibit potent anti-tumor activities.[6][7] This is further exemplified by the remarkable activity of a 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole derivative against pancreatic adenocarcinoma and non-small cell lung cancer cell lines.[8] The strategic placement of fluorine can lead to a significant increase in efficacy compared to non-fluorinated analogues.

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Fluorinated 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazoleCapan-1 (Pancreatic)0.6[8]
Fluorinated 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazoleNCI-H460 (Lung)0.9[8]
Fluorinated 3–(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.57[6][7]
Fluorinated 4–(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4[6][7]
Non-Fluorinated Hydrazine based benzothiazoleHeLa (Cervical)2.41[7]
Non-Fluorinated Hydrazine based benzothiazoleCOS-7 (Kidney)4.31[7]
Non-Fluorinated (E)-2-benzothiazole hydrazone derivative (4e)A549 (Lung)0.03 mM[9]
Non-Fluorinated (E)-2-benzothiazole hydrazone derivative (4d)C6 (Glioma)0.03 mM[9]
Non-Fluorinated (E)-2-benzothiazole hydrazone derivative (4h)C6 (Glioma)0.03 mM[9]

Performance Comparison: Antimicrobial Activity

Benzothiazole derivatives are also recognized for their potent antimicrobial effects against a range of bacterial and fungal pathogens.[10][11] The mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase.[10][12]

Structure-activity relationship (SAR) studies have indicated that the nature of substituents on the phenyl ring of the hydrazone moiety significantly influences the antimicrobial spectrum. Interestingly, a differential effect is observed for electron-donating and electron-withdrawing groups. While electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) tend to enhance antibacterial activity, electron-withdrawing groups such as fluorine (-F), chlorine (-Cl), nitro (-NO2), and bromine (-Br) are often associated with increased antifungal activity.[13]

Compound TypeSubstituent EffectTarget OrganismActivity (MIC)Reference
Fluorinated Electron-withdrawing (F, Cl, NO2, Br)FungiEnhanced[13]
Non-Fluorinated Electron-donating (OH, OCH3)BacteriaEnhanced[13]
Fluorinated 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole derivative (37)Pseudomonas aeruginosa4 µg/mL[8]
Non-Fluorinated Benzothiazole-hydrazone derivative (107b)Saccharomyces cerevisiae1.6 µM[12]
Non-Fluorinated Benzothiazole-hydrazone derivative (107d)Saccharomyces cerevisiae3.13 µM[12]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the process of discovery, it is crucial to visualize the involved signaling pathways and the experimental workflows for synthesis and evaluation.

Proposed Anticancer Mechanism of Action

Benzothiazole hydrazones have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of nucleic acid synthesis and interaction with DNA.[14] They can target key enzymes involved in de novo purine synthesis, such as PRPP-amido transferase, IMP dehydrogenase, and dihydrofolate reductase.[14]

anticancer_mechanism Compound Benzothiazole Hydrazone Enzyme_Inhibition Enzyme Inhibition (PRPP-amido transferase, IMP dehydrogenase, dihydrofolate reductase) Compound->Enzyme_Inhibition Inhibits DNA_Interaction Direct DNA Interaction Compound->DNA_Interaction Interacts with Purine_Synthesis De Novo Purine Synthesis Enzyme_Inhibition->Purine_Synthesis Blocks Nucleic_Acid RNA & DNA Synthesis Purine_Synthesis->Nucleic_Acid Required for Cell_Growth Inhibition of Cell Growth Nucleic_Acid->Cell_Growth Leads to Template_Activity Altered DNA Template Activity DNA_Interaction->Template_Activity Affects Template_Activity->Nucleic_Acid Disrupts

Caption: Proposed mechanism of anticancer activity for benzothiazole hydrazones.

General Synthetic Workflow

The synthesis of benzothiazole hydrazones typically involves a multi-step process, starting from a substituted 2-aminobenzothiazole. This is then converted to a 2-hydrazinylbenzothiazole intermediate, which is subsequently condensed with various aldehydes or ketones to yield the final hydrazone derivatives.[8][15]

synthesis_workflow Start Substituted 2-Aminobenzothiazole Step1 Reaction with Hydrazine Hydrate (Ethylene Glycol, HCl) Start->Step1 Intermediate 2-Hydrazinylbenzothiazole Step1->Intermediate Step2 Condensation with Aldehyde/Ketone (Ethanol, Acetic Acid) Intermediate->Step2 Product Benzothiazole Hydrazone Derivative Step2->Product

Caption: General synthetic workflow for benzothiazole hydrazones.

Biological Evaluation Workflow

The biological evaluation of the synthesized compounds follows a standard screening process to determine their efficacy and selectivity. This typically involves in vitro cytotoxicity assays against a panel of cancer cell lines and antimicrobial assays against various bacterial and fungal strains.

biological_evaluation Synthesized_Compounds Synthesized Benzothiazole Hydrazones Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Synthesized_Compounds->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., MIC Determination) Synthesized_Compounds->Antimicrobial_Screening Cancer_Cell_Lines Panel of Cancer Cell Lines Anticancer_Screening->Cancer_Cell_Lines Bacterial_Strains Bacterial Strains Antimicrobial_Screening->Bacterial_Strains Fungal_Strains Fungal Strains Antimicrobial_Screening->Fungal_Strains IC50_Values IC50 Values Cancer_Cell_Lines->IC50_Values MIC_Values MIC Values Bacterial_Strains->MIC_Values Fungal_Strains->MIC_Values SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Values->SAR_Analysis MIC_Values->SAR_Analysis

Caption: Workflow for the biological evaluation of benzothiazole hydrazones.

Experimental Protocols

General Procedure for the Synthesis of 2-Hydrazinylbenzothiazoles

To a solution of hydrazine hydrate, concentrated hydrochloric acid is added dropwise at a low temperature (0-5 °C), followed by the addition of ethylene glycol.[8] The respective 2-aminobenzothiazole derivative is then added to the mixture. The reaction mixture is refluxed for several hours and then cooled.[8] The resulting precipitate is filtered and can be recrystallized from a suitable solvent like ethanol to yield the 2-hydrazinylbenzothiazole intermediate.[8]

General Procedure for the Synthesis of Benzothiazole Hydrazones

The 2-hydrazinylbenzothiazole intermediate is dissolved in a suitable solvent, such as ethanol. A catalytic amount of glacial acetic acid is added, followed by the addition of the desired aldehyde or ketone.[10][15] The mixture is then typically refluxed for a few hours. Upon cooling, the solid product precipitates out, which can then be filtered, washed, and recrystallized to obtain the pure benzothiazole hydrazone derivative.[15]

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[16][17] Cancer cells are seeded in 96-well plates and incubated. After cell attachment, they are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours). Subsequently, the MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.[16][17]

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined to assess the antimicrobial activity of the compounds. This is often done using the serial plate dilution method.[18] A stock solution of each compound is prepared in a suitable solvent like DMSO. Two-fold serial dilutions of the compounds are prepared in a liquid growth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism (bacteria or fungi) is added to each well. The plates are then incubated under appropriate conditions for the specific microorganism. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[18]

References

A Comparative Analysis of the Biological Activity of 6-Fluoro-2-hydrazinylbenzo[d]thiazole Derivatives and Other Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of derivatives of 6-Fluoro-2-hydrazinylbenzo[d]thiazole against other prominent heterocyclic compounds. This report synthesizes experimental data on their antimicrobial and anticancer properties, details the methodologies for key experiments, and visualizes relevant biological pathways and workflows.

Derivatives of this compound, a member of the benzothiazole class of heterocyclic compounds, have demonstrated significant potential in medicinal chemistry.[1] The incorporation of a fluorine atom can enhance the lipophilicity and metabolic stability of the molecule, potentially improving its biological interactions.[1] This guide compares the biological efficacy of these derivatives with other well-established heterocyclic scaffolds, namely quinazolinones, pyrazoles, and oxadiazoles, which are known for their diverse pharmacological activities.

Comparative Anticancer Activity

The in vitro cytotoxic activity of various heterocyclic compounds against different cancer cell lines is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Compound ClassCompound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzothiazole Derivative 2-Amino-4-(3ʹ,4ʹ,5ʹ-trimethoxyphenyl)-5-K563 (Leukemia)16.3[2]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical)1.6 ± 0.8[2]
Quinazolinone Derivative 2-(Furan-2-yl)-3-(4-methoxyphenyl)quinazolin-4(3H)-oneHeLa (Cervical)15.2[3]
Quinoxalinyl-quinazolinoneMCF-7 (Breast)~50[3]
Pyrazole Derivative 3,5-disubstituted 1,4-benzoxazine-pyrazole hybridMCF-7 (Breast)2.82[4]
3,5-disubstituted 1,4-benzoxazine-pyrazole hybridA549 (Lung)6.28[4]
Triazole Derivative 1,2,3-triazolo[4,5-d]pyrimidineNCI-H1650 (Lung)2.37[5]
1,2,3-triazole-containing pyridine derivativeA549 (Lung)1.023[5]

Comparative Antimicrobial Activity

The antimicrobial potential of these heterocyclic compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassCompound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzothiazole Derivative Benzo[d]thiazole-hydrazone analogueS. aureus-[6]
Benzo[d]thiazole-hydrazone analogueE. coli-[6]
Quinazolinone Derivative 4(3H)-Quinazolinone derivativeS. aureus≤0.5[7]
Pyrrolidine derivative of quinazolinoneS. aureus0.5[7]
Oxadiazole Derivative 1,3,4-oxadiazole derivativeS. aureus0.5[8]
1,3,4-oxadiazole derivativeS. epidermidis1[8]
Triazole Derivative N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivativeS. aureus12.5-100[9]
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivativeE. coli12.5-100[9]

Note: Specific MIC values for the parent this compound were not available in the reviewed literature. The data presented for benzothiazole derivatives are from studies on analogous structures.

Experimental Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Dissolve formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Workflow of the MTT assay for determining anticancer activity.
Antimicrobial Activity: Agar Well Diffusion Method

This method is used to determine the antimicrobial susceptibility of bacteria to the test compounds.

  • Inoculum Preparation: A standardized inoculum of the test bacteria is prepared and uniformly spread onto the surface of a Mueller-Hinton agar plate.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Loading: A defined volume of the test compound solution at a specific concentration is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Agar_Well_Diffusion_Workflow A Prepare standardized bacterial inoculum B Spread inoculum on Mueller-Hinton agar plate A->B C Create wells in the agar B->C D Add test compound solution to wells C->D E Incubate at 37°C for 24h D->E F Measure the zone of inhibition E->F

Workflow of the agar well diffusion assay for antimicrobial screening.

Mechanisms of Action and Signaling Pathways

The biological activity of these heterocyclic compounds is attributed to their interaction with various cellular targets and signaling pathways.

Anticancer Mechanisms

Many heterocyclic anticancer agents exert their effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK pathways are two of the most critical pathways often dysregulated in cancer.

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some anticancer compounds inhibit PI3K or Akt, leading to the induction of apoptosis in cancer cells.[10]

  • MAPK Pathway: The MAPK/ERK pathway regulates cell growth and division. Inhibition of this pathway can lead to cell cycle arrest and prevent tumor progression.[11]

Anticancer_Signaling_Pathways cluster_0 PI3K/Akt Pathway cluster_1 MAPK Pathway Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Ras Ras Receptor Tyrosine Kinase->Ras Akt Akt PI3K->Akt Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Apoptosis Apoptosis Akt->Apoptosis Pyrazole Derivatives->Akt ERK ERK Pyrazole Derivatives->ERK Triazole Derivatives Triazole Derivatives Triazole Derivatives->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Cell Proliferation & Differentiation Cell Proliferation & Differentiation ERK->Cell Proliferation & Differentiation Antimicrobial_Mechanisms cluster_0 DNA Gyrase Inhibition cluster_1 Cell Wall Synthesis Inhibition Quinazolinones Quinazolinones DNA Gyrase DNA Gyrase Quinazolinones->DNA Gyrase DNA Supercoiling DNA Supercoiling DNA Replication DNA Replication DNA Supercoiling->DNA Replication DNA Gyrase->DNA Supercoiling Oxadiazoles Oxadiazoles Peptidoglycan Synthesis Peptidoglycan Synthesis Oxadiazoles->Peptidoglycan Synthesis Bacterial Cell Wall Bacterial Cell Wall Peptidoglycan Synthesis->Bacterial Cell Wall

References

A Comparative Guide to the Spectroscopic Analysis and Verification of Synthesized 6-Fluoro-2-hydrazinylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic data for synthesized 6-Fluoro-2-hydrazinylbenzo[d]thiazole against related heterocyclic compounds. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities. The document outlines key experimental protocols and presents quantitative data to facilitate the verification of the synthesized compound's structure and purity.

Spectroscopic Profile of this compound

This compound is a heterocyclic compound with the molecular formula C₇H₆FN₃S and a molecular weight of 183.21 g/mol .[1] Its structure consists of a benzothiazole core substituted with a fluorine atom at the 6-position and a hydrazinyl group at the 2-position.[1] Accurate structural confirmation after synthesis is critical and is achieved through a combination of spectroscopic methods. The expected data from these analyses are summarized below.

Table 1: Summary of Expected Spectroscopic Data for this compound

Spectroscopic TechniqueFunctional Group / Proton EnvironmentExpected Chemical Shift / FrequencyReference
¹H-NMR (DMSO-d₆)Aromatic Protons (C-H Ar)6.5 - 7.5 ppm (multiplet)[2]
Hydrazinyl Protons (N-H)9.0 - 11.0 ppm (broad singlet)[2][3]
FT-IR (KBr)N-H Stretching~3400 - 3100 cm⁻¹[2]
Aromatic C-H Stretching~3080 cm⁻¹[2]
C=N Stretching (Thiazole Ring)~1600 - 1750 cm⁻¹[2]
Thiazole Ring Vibrations~1441 cm⁻¹[2]
C-N Stretching~1281 cm⁻¹[2]
C-F Stretching~1100 cm⁻¹[2]
Mass Spectrometry (MS) Molecular Ion Peak [M]⁺m/z 183.21[1]

Comparative Spectroscopic Analysis

The verification of this compound is strengthened by comparing its spectral data with those of structurally related compounds. The presence of the fluorine atom and the hydrazinyl group induces characteristic shifts and signals that can be benchmarked against derivatives lacking these features or possessing alternative substituents. The presence of a fluorine atom at the 6-position is known to enhance the cytotoxic activity of benzothiazole derivatives.[4]

Table 2: Comparative Spectroscopic Data of Benzothiazole Derivatives

CompoundKey ¹H-NMR Signals (ppm)Key FT-IR Signals (cm⁻¹)Key ¹³C-NMR Signals (ppm)Reference
This compound Ar-H: 6.5-7.5; N-H: 9.0-11.0N-H: ~3400-3100; C=N: 1600-1750; C-F: ~1100Not explicitly found[2][3]
Schiff bases of 6-fluoro-2-hydrazinobenzothiazole Ar-H: 7.20-7.89; N=CH: 7.88-8.22; N-H: 9.15-11.65N-H: 3267-3298; N=CH: 1635-1645; C-F: 1150-1169Not explicitly found[3]
Fluorophenyl-based hydrazinylthiazoles Ar-H/Aliphatic-H: Expected regions; Thiazole-H: 6.22-7.50; Azomethine-H: 7.85-8.43; N-H: 11.26-12.50N-H: 3138-3278; C=N: 1600-1699; C=C Ar: 1436-1571Thiazole C2: 168.3-170.6; Thiazole C4: 148.8-160.9; Thiazole C5: 101.8-104.5; Azomethine C: 135.5-148.3[5]
2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives Showed superior antifungal potency compared to derivatives lacking the C2-hydrazone linkage.Spectral data confirmed the thionation of the intermediate amide.Not explicitly found[6]

Experimental Protocols

Detailed methodologies for the spectroscopic verification of synthesized this compound are provided below.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H-NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a one-dimensional ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • Data Analysis: Integrate the signals to determine proton ratios. Analyze the chemical shifts and coupling patterns to confirm the aromatic substitution pattern and the presence of hydrazinyl protons.

  • Sample Preparation: Prepare a solid sample by mixing a small amount of the compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use an FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, accumulating at least 16 scans.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the key functional groups (N-H, C-H, C=N, C-F) as listed in Table 1.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer, typically with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M]⁺) and compare its mass-to-charge ratio with the calculated molecular weight (183.21) to confirm the compound's identity.

Visualization of Workflows and Logic

The following diagrams illustrate the experimental workflow for spectroscopic verification and the logical process of data interpretation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_verification Verification synthesis Synthesized Crude Product purification Purification (Recrystallization) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr ¹H-NMR Analysis sample_prep->nmr ftir FT-IR Analysis sample_prep->ftir ms Mass Spec Analysis sample_prep->ms verification Structural Verification Complete nmr->verification ftir->verification ms->verification G cluster_data Observed Spectroscopic Data cluster_interpretation Structural Interpretation cluster_conclusion Conclusion nmr_data ¹H-NMR: Signals at 6.5-7.5 ppm & 9.0-11.0 ppm aromatic Aromatic Ring Protons nmr_data->aromatic hydrazinyl Hydrazinyl (N-H) Protons nmr_data->hydrazinyl ftir_data FT-IR: Peaks at ~3300, 3080, 1650, 1440, 1100 cm⁻¹ functional_groups N-H, C=N, C-F groups present ftir_data->functional_groups ms_data MS: Peak at m/z ~183 molecular_weight Correct Molecular Weight ms_data->molecular_weight conclusion Structure Confirmed: This compound aromatic->conclusion hydrazinyl->conclusion functional_groups->conclusion molecular_weight->conclusion

References

Assessing the In Vitro Cytotoxicity of 6-Fluoro-2-hydrazinylbenzo[d]thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including notable anticancer properties. The introduction of a fluorine atom at the 6-position and a hydrazinyl group at the 2-position of the benzothiazole ring has been explored as a strategy to enhance cytotoxic potential. This guide provides a comparative analysis of the in vitro cytotoxicity of 6-Fluoro-2-hydrazinylbenzo[d]thiazole derivatives, referencing available experimental data for structurally related compounds and established anticancer agents.

Comparative Cytotoxicity Data

The cytotoxic efficacy of benzothiazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. While specific data for a comprehensive series of this compound derivatives is limited in the public domain, the following tables summarize the cytotoxic activities of structurally related fluorinated and hydrazinyl-containing benzothiazole analogues, providing a basis for comparison.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Fluorinated Benzothiazole Derivatives against Human Cancer Cell Lines

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Fluorinated Benzothiazoles 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleMCF-7 (Breast)<0.001--
MDA-MB-468 (Breast)<0.001--
6-Fluoro-benzothiazole derivativeTHP-1 (Leukemia)0.9Mitomycin-C1.5
Hydrazine based 6-fluorobenzothiazoleHeLa (Cervical)2.41Doxorubicin2.05
COS-7 (Kidney)4.31Doxorubicin3.04
Non-Fluorinated Benzothiazoles 2-Anilinopyridyl benzothiazole hydrazoneMCF-7 (Breast)6.34HS-17310.25
MDA-MB-231 (Breast)8.30--
Sulphonamide based benzothiazoleMCF-7 (Breast)34.5--
HeLa (Cervical)44.15--

Note: The data presented is a compilation from various research articles. Direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The determination of in vitro cytotoxicity is a critical step in the evaluation of potential anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

MTT Assay Protocol for Cytotoxicity Testing

1. Cell Seeding:

  • Harvest and count the desired cancer cells, ensuring high viability (>90%).

  • Seed the cells in a 96-well plate at an optimal density (e.g., 5,000 to 10,000 cells/well) in a final volume of 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the this compound derivatives and comparator compounds in culture medium.

  • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

  • Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent, e.g., Doxorubicin).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

5. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of many benzothiazole derivatives are mediated through the induction of apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a common mechanism.

apoptosis_pathway Compound 6-Fluoro-2-hydrazinyl- benzo[d]thiazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Compound->Bcl2 Bax ↑ Bax (Pro-apoptotic) Compound->Bax Mitochondrion Mitochondrion ROS->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion inhibits Bax->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by benzothiazole derivatives.

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of novel compounds.

experimental_workflow start Start cell_culture Cell Line Culture (e.g., MCF-7, PANC-1) start->cell_culture seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Prepare Compound Dilutions seeding->compound_prep treatment Treat Cells with Compounds (24, 48, 72h) compound_prep->treatment mtt_assay Perform MTT Assay treatment->mtt_assay data_acq Measure Absorbance mtt_assay->data_acq analysis Data Analysis (Calculate IC50) data_acq->analysis end End analysis->end

Caption: General workflow for in vitro cytotoxicity assessment.

Conclusion

The available data suggests that the this compound scaffold is a promising starting point for the development of novel anticancer agents. The presence of a fluorine atom on the benzothiazole ring has been shown to enhance cytotoxic activity in related compounds. Furthermore, the hydrazinyl moiety provides a versatile handle for further chemical modification to optimize potency and selectivity. The primary mechanism of action for many cytotoxic benzothiazole derivatives appears to be the induction of apoptosis via the mitochondrial pathway.

To build a more comprehensive understanding, further studies are warranted to generate a robust dataset of IC50 values for a diverse library of this compound derivatives against a broad panel of cancer cell lines. This will enable a more definitive structure-activity relationship (SAR) analysis and facilitate the selection of lead candidates for further preclinical development.

comparing the efficacy of 6-Fluoro-2-hydrazinylbenzo[d]thiazole analogs as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Analogs of this structure, particularly those incorporating a hydrazinyl or hydrazone linkage, have demonstrated significant potential as inhibitors of various key enzymes implicated in a range of diseases. This guide provides a comparative analysis of the inhibitory efficacy of recently synthesized 6-fluoro-2-hydrazinylbenzo[d]thiazole analogs and related benzothiazole derivatives against several important enzyme targets. The data presented herein is compiled from multiple studies to facilitate a clear comparison of their performance, supported by detailed experimental protocols and visualizations to aid in understanding the research workflow.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of various benzothiazole analogs against different enzyme targets is summarized below. The data, presented in terms of IC₅₀ (the half maximal inhibitory concentration) and Ki (the inhibition constant), highlights the potency and selectivity of these compounds.

Compound IDTarget EnzymeIC₅₀ (µM)Ki (µM)SelectivityReference
Benzothiazole-hydrazone Derivatives
3ehMAO-B0.060-Selective for hMAO-B[1][2]
3hhMAO-B0.075-Selective for hMAO-B[1]
3fhMAO-B0.963-Selective for hMAO-B[1]
3ahMAO-B15.450-Selective for hMAO-B[1]
Selegiline (Standard)hMAO-B0.044-Standard hMAO-B inhibitor[1]
4fAChE0.0234-Dual Inhibitor[3]
4fMAO-B0.0403-Dual Inhibitor[3]
Benzothiazole Chalcone Derivatives
Compound SeriesCA124.91 - 104.40--[4]
Compound SeriesCA235.25 - 97.00--[4]
Amino Acid-Benzothiazole Conjugates
Compound 1hCA I, II, V, XII-2.9 - 88.1Potent against hCA V and hCA II[5]
Thiazole-Thiazolidinone Derivatives
Compound 4Urease4.95 ± 0.79--[6]
Compound 4α-glucosidase6.33 ± 0.66--[6]
Thiourea (Standard)Urease--Standard Urease inhibitor[6]
Acarbose (Standard)α-glucosidase--Standard α-glucosidase inhibitor[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies of benzothiazole analogs.

In Vitro Fluorometric Assay for Monoamine Oxidase (MAO) Inhibition

This protocol is a common method for determining the inhibitory activity of compounds against human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B).

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate: kynuramine

  • Reference inhibitors: Moclobemide (for MAO-A), Selegiline (for MAO-B)

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds (benzothiazole analogs) dissolved in DMSO

  • NaOH

  • Fluorometric plate reader

Procedure:

  • A solution of the recombinant hMAO-A or hMAO-B enzyme in potassium phosphate buffer is prepared.

  • The test compounds and reference inhibitors are prepared in various concentrations.

  • In a 96-well plate, the enzyme solution is pre-incubated with different concentrations of the test compounds or reference inhibitors for a specified time at 37°C.

  • The enzymatic reaction is initiated by adding the substrate, kynuramine.

  • The reaction is allowed to proceed for a set time at 37°C.

  • The reaction is stopped by the addition of NaOH.

  • The fluorescence of the product, 4-hydroxyquinoline, is measured using a fluorometric plate reader with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compounds to the control wells (containing only the enzyme and substrate).

  • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase (CA) Inhibition Assay

This assay determines the inhibitory effects of compounds on different isoforms of human carbonic anhydrase (hCA).

Materials:

  • Purified hCA isoenzymes (e.g., hCA I, II, V, XII)

  • Substrate: 4-nitrophenyl acetate (NPA)

  • Tris-HCl buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • Spectrophotometer

Procedure:

  • The esterase activity of the CA enzyme is assayed by monitoring the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenolate.

  • The enzyme is pre-incubated with various concentrations of the test compounds in Tris-HCl buffer.

  • The reaction is initiated by the addition of the NPA substrate.

  • The absorbance of the 4-nitrophenolate product is measured at 400 nm using a spectrophotometer.

  • The inhibitory activity of the test compounds is determined by comparing the rate of NPA hydrolysis in the presence and absence of the inhibitors.

  • IC₅₀ values are calculated from the dose-response curves.

Visualizing the Research Workflow

The following diagrams illustrate the typical workflows and conceptual frameworks involved in the evaluation of enzyme inhibitors.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Enzyme Inhibition Assay cluster_2 Data Analysis & Interpretation synthesis Synthesis of Benzothiazole Analogs characterization Structural Characterization (NMR, IR, HRMS) synthesis->characterization preparation Preparation of Enzyme, Substrate, and Inhibitors characterization->preparation incubation Pre-incubation of Enzyme and Inhibitor preparation->incubation reaction Initiation of Enzymatic Reaction incubation->reaction measurement Measurement of Product Formation reaction->measurement calculation Calculation of % Inhibition and IC50 Values measurement->calculation sar Structure-Activity Relationship (SAR) Analysis calculation->sar docking Molecular Docking Studies calculation->docking selectivity Determination of Selectivity Index sar->selectivity

Caption: Workflow for Synthesis and In Vitro Evaluation of Enzyme Inhibitors.

G cluster_0 Enzyme Active Site Enzyme Enzyme Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds Inhibitor Inhibitor (Benzothiazole Analog) Inhibitor->Enzyme Binds & Blocks

References

Comparative Docking Analysis of 6-Fluoro-2-hydrazinylbenzo[d]thiazole Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of molecular docking studies conducted on derivatives of 6-Fluoro-2-hydrazinylbenzo[d]thiazole and related benzothiazole-hydrazone analogues. The objective is to offer researchers and drug development professionals a consolidated resource detailing the binding affinities and interaction patterns of these compounds against various therapeutic targets. The data presented is compiled from multiple studies, highlighting the potential of this chemical scaffold in designing novel inhibitors for a range of diseases.

Comparative Analysis of Docking Studies

The versatility of the benzothiazole-hydrazone scaffold has been explored against several biological targets, including enzymes implicated in cancer, microbial infections, and inflammatory conditions. This section summarizes the quantitative data from these docking studies.

1.1. Anticancer Targets: Epidermal Growth Factor Receptor (EGFR)

Novel sulfonyl thiazolyl-hydrazone derivatives have been investigated as potential inhibitors of EGFR, a key target in cancer therapy. The in vitro inhibitory activity (IC50) and their cytotoxic effects on various cancer cell lines were evaluated, with molecular docking used to elucidate binding modes.[1][2]

Compound/DerivativeTargetIC50 (µM) against EGFRCytotoxicity IC50 (µM) against MCF-7Cytotoxicity IC50 (µM) against HepG2Reference
Dasatinib (Reference)EGFR0.07711.614.10[1][2]
N-(2-Benzenesulfonyl-1-phenyl-ethylidene)-N'-(4-methyl-thiazol-2-yl)-hydrazineEGFR-1.24-[1][2]
N-(2-benzenesulfonyl-1-phenyl-ethylidene)-N'-(4-methyl-5-p-tolylazo-thiazol-2-yl)-hydrazineEGFR--3.61[1][2]
Various Sulfonyl Thiazolyl-hydrazonesEGFR0.037 - 0.317--[2]

1.2. Anti-inflammatory and Anti-ulcer Targets: H+/K+ ATPase and COX-2

A series of benzo[d]thiazole-hydrazones were synthesized and evaluated for their ability to inhibit H+/K+ ATPase (a target for anti-ulcer drugs) and for their anti-inflammatory activity, likely through inhibition of enzymes like COX-2.[3] Molecular docking studies were performed to understand the structure-activity relationships.[3]

Compound/DerivativeTargetDocking Score (D-score)Key Interacting ResiduesReference
Compound 19H+/K+ ATPaseHighest-[3]
Compound 20H+/K+ ATPaseHighest-[3]
Compound 10COX-2-8.69Arg120, Tyr387, Ser530[3]
Compound 12COX-2-8.90Arg120, Tyr385, Tyr387 (π–π stacking)[3]

Structure-activity relationship (SAR) studies revealed that derivatives with electron-donating groups (e.g., -OH, -OCH3) showed better H+/K+ ATPase inhibition, while those with electron-withdrawing groups (e.g., -F, -Cl, -NO2) exhibited stronger anti-inflammatory activity.[3]

1.3. Antimicrobial Targets

Benzothiazole derivatives have been docked against several microbial enzymes, demonstrating their potential as antibacterial and antifungal agents.

1.3.1. Dihydropteroate Synthase (DHPS)

New benzothiazole derivatives with a sulfonamide moiety were synthesized and evaluated as antimicrobial agents targeting the DHPS enzyme.[4]

Compound/DerivativeTargetAntibacterial ActivityReference
Compound 16cS. aureusMIC = 0.025 mM (outperforming ampicillin and sulfadiazine)[4]
Compounds 14b and 16aVarious bacteriaActive against four different bacterial strains[4]

1.3.2. Dihydroorotase

Novel benzothiazole derivatives were screened for their antimicrobial activity, and molecular docking studies suggested dihydroorotase as a potential target.[5][6]

Compound/DerivativeTargetKey Interacting ResiduesNoted InteractionsReference
Active BenzothiazolesE. coli DihydroorotaseLEU222, ASN44Hydrogen bonds and strong hydrophobic interactions[5][6]

1.3.3. Dihydrofolate Reductase (DHFR)

Plasmodium falciparum dihydrofolate reductase (PfDHFR) is a crucial target for antimalarial drugs.[7] A molecular docking approach was used to screen for novel hydrazine derivatives as potential inhibitors.[7] While not specific to 6-fluoro derivatives, this study supports the potential of the hydrazinyl scaffold to inhibit DHFR.[7]

1.3.4. DNA Gyrase

Molecular docking studies have been performed on pyridyl and hydrazinyl-bearing thiazole derivatives as potential DNA gyrase inhibitors, a validated target for antibacterial drugs.[8]

Compound/DerivativeTargetBinding Affinity (kcal/mol)Interacting Amino AcidsReference
Prothionamide (Reference)DNA Gyrase-5.61VAL 167, VAL 71, ILE 78, THR 165[8]
Novel Thiazole DerivativesDNA GyraseSuperior to referenceVAL 71, ILE 78[8]

Experimental Protocols

The methodologies described below are a synthesis of the protocols reported in the cited studies for molecular docking.

2.1. Ligand and Protein Preparation

  • Ligand Preparation: The 3D structures of the this compound derivatives and their analogues were constructed using molecular modeling software. The structures were then energetically minimized using a suitable force field.

  • Protein Preparation: The crystal structures of the target proteins (e.g., EGFR, COX-2, DHFR, DNA Gyrase) were obtained from the Protein Data Bank (PDB).[9] Water molecules and co-crystallized ligands were typically removed from the protein structure. Hydrogen atoms were added, and the protein structure was optimized and minimized to correct any structural imperfections.

2.2. Molecular Docking Simulation

  • Software: Various software packages such as AutoDock, Molecular Operating Environment (MOE), and LigandFit have been used for docking simulations.[9][10][11]

  • Active Site Definition: The binding site was defined based on the co-crystallized ligand in the original PDB file or identified using site-finder algorithms within the docking software. A grid box was generated around the active site to define the docking search space.

  • Docking Algorithm: A conformational search algorithm (e.g., genetic algorithm in AutoDock) was used to explore possible binding poses of the ligand within the active site.

  • Scoring and Analysis: The resulting poses were evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy was typically selected as the most probable binding mode. These poses were then visualized to analyze intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π–π stacking with the amino acid residues of the active site.[3]

Visualizations: Workflows and Pathways

The following diagrams illustrate the typical workflow for a molecular docking study and a simplified representation of the EGFR signaling pathway, a common target for the studied compounds.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure Generation & Minimization) active_site Active Site Identification ligand_prep->active_site protein_prep Protein Preparation (PDB Download, Refinement) protein_prep->active_site docking Molecular Docking Simulation active_site->docking scoring Scoring & Ranking of Poses docking->scoring analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) scoring->analysis sar Structure-Activity Relationship (SAR) analysis->sar EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Inhibitor Benzothiazole Inhibitor Inhibitor->EGFR Inhibits RAS RAS Dimer->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

References

Safety Operating Guide

Essential Safety and Disposal Protocols for 6-Fluoro-2-hydrazinylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides a comprehensive guide to the proper disposal procedures for 6-Fluoro-2-hydrazinylbenzo[d]thiazole, a compound often utilized in medicinal chemistry.

Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. Based on available safety data, the compound poses the following risks:

Hazard StatementDescription
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H332Harmful if inhaled.
H335May cause respiratory irritation.

Immediate precautionary measures should be taken when working with this compound:

Precautionary StatementDescription
P280Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER/doctor.

The presence of the hydrazinyl functional group suggests potential carcinogenicity and high reactivity. The fluorinated benzothiazole structure indicates that the compound is likely persistent and requires specialized disposal methods.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general guidelines for the disposal of hazardous chemical waste, particularly for compounds containing hydrazine and organofluorine moieties.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles and a face shield

  • A laboratory coat

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. The container should be appropriately vented if there is a risk of gas evolution.

3. Labeling: Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Toxic," "Irritant")

  • The date of accumulation

4. Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from incompatible materials.

5. Final Disposal:

  • Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.

  • Due to the presence of fluorine, the recommended disposal method is high-temperature incineration in a facility permitted to handle halogenated organic compounds. This process is necessary to ensure the complete destruction of the stable carbon-fluorine bond.

  • Landfilling in a designated hazardous waste landfill may be an alternative if incineration is not available, but it is a less preferred option.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Collect in Labeled Solid Hazardous Waste Container assess_form->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container assess_form->liquid_waste Liquid store_waste Store in Designated Waste Accumulation Area solid_waste->store_waste liquid_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs incineration High-Temperature Incineration (Preferred Method) contact_ehs->incineration landfill Hazardous Waste Landfill (Alternative) contact_ehs->landfill end End: Proper Disposal incineration->end landfill->end

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for Handling 6-Fluoro-2-hydrazinylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-Fluoro-2-hydrazinylbenzo[d]thiazole (CAS No. 78364-55-3). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative assessment of hazards associated with its structural components: the benzothiazole ring and the hydrazinyl functional group. Benzothiazole derivatives are known to be toxic and irritants, while hydrazinyl compounds can pose significant health risks, including systemic toxicity and potential carcinogenicity.[1] Therefore, this compound must be handled with extreme caution.

Hazard Assessment and Key Data

Based on data from structurally related compounds, this compound should be presumed to be toxic if swallowed, in contact with skin, or inhaled, and a serious eye irritant. The hydrazinyl moiety suggests potential for more severe health effects, and the fluorine atom can influence the molecule's reactivity and biological activity.[2][3]

Quantitative Data Summary

PropertyValueSource/Notes
CAS Number 78364-55-3Chemical Supplier Catalogs
Molecular Formula C₇H₆FN₃SChemical Supplier Catalogs
Molecular Weight 183.21 g/mol Chemical Supplier Catalogs
Appearance Likely a solidInferred from related compounds
Storage Conditions -20°C, protected from light, under inert gas[4]
Boiling Point 351.1±44.0°C at 760 mmHgMySkinRecipes Product Page
Hazard Codes (Inferred) H301, H311, H332, H319, H402Based on similar benzothiazole SDS. Corresponds to: Toxic if swallowed, Toxic in contact with skin, Harmful if inhaled, Causes serious eye irritation, Harmful to aquatic life.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through all potential routes. The following table outlines the minimum required PPE.

Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications and Best Practices
Hands Double-gloving with chemically resistant gloves (e.g., Nitrile)Wear one pair of gloves under the gown cuff and the second pair over the cuff. Change gloves every 30-60 minutes or immediately upon contamination.
Body Disposable, low-permeability gown with a solid front and long sleevesEnsure cuffs are tight-fitting (elastic or knit). Gowns should be changed every 2-3 hours or immediately if contaminated.
Eyes/Face Chemical safety goggles and a face shieldGoggles are required to protect against splashes. A face shield provides an additional layer of protection for the entire face.
Respiratory NIOSH-approved respiratorFor weighing and handling of the solid, a fit-tested N95 respirator is the minimum. For procedures that may generate aerosols or vapors, an elastomeric half-mask with appropriate cartridges is recommended.
Feet Closed-toe shoes and disposable shoe coversShoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical for minimizing risk. All handling of this compound should be performed in a designated area, such as a chemical fume hood or a glove box.

Step-by-Step Handling Protocol

  • Preparation and Area Setup:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Cover the work surface with absorbent, disposable bench paper.

    • Prepare all necessary equipment (spatulas, weigh boats, solvents, vortex mixer, waste containers) and place them within the fume hood.

    • Have a spill kit readily accessible.

  • Donning PPE:

    • Put on inner gloves, gown, and shoe covers.

    • Don the appropriate respirator and ensure a proper fit.

    • Put on safety goggles and a face shield.

    • Put on outer gloves, ensuring they overlap the gown cuffs.

  • Weighing and Aliquoting:

    • Perform all weighing of the solid compound within the fume hood.

    • Use a dedicated set of spatulas and weigh boats.

    • Handle the compound gently to avoid generating dust.

  • Dissolution and Use:

    • Add solvent to the solid in a closed container within the fume hood.

    • Ensure the container is securely capped before mixing or vortexing.

    • Keep all containers with the compound clearly labeled and sealed when not in immediate use.

  • Post-Handling:

    • Decontaminate all non-disposable equipment that came into contact with the chemical.

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

    • Dispose of all contaminated disposable items in the designated hazardous waste container.

  • Doffing PPE:

    • Remove outer gloves and dispose of them as hazardous waste.

    • Remove the face shield and goggles.

    • Remove the gown and shoe covers, turning them inward to contain any contamination.

    • Remove the respirator.

    • Remove inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

Waste Disposal Procedures

  • Solid Waste: All unused solid this compound and any grossly contaminated items (e.g., weigh boats, paper towels from a spill) should be collected in a clearly labeled, sealed, and puncture-proof hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Consumables: All disposable items that have come into contact with the compound (gloves, gowns, shoe covers, bench paper, pipette tips) must be disposed of as hazardous chemical waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxic).

  • Storage and Collection: Store waste containers in a designated, secure satellite accumulation area until they are collected by the institution's environmental health and safety department for final disposal.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Set up Designated Area (Fume Hood) don_ppe Don Full PPE prep_area->don_ppe weigh Weigh Solid don_ppe->weigh Proceed to handling dissolve Dissolve/Use in Experiment weigh->dissolve decontaminate Decontaminate Equipment dissolve->decontaminate Experiment complete dispose_waste Dispose of Waste (Solid, Liquid, Consumables) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-2-hydrazinylbenzo[d]thiazole
Reactant of Route 2
6-Fluoro-2-hydrazinylbenzo[d]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.